3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BF3O4/c12-10(13,14)7-3-6(9-17-1-2-18-9)4-8(5-7)11(15)16/h3-5,9,15-16H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNGCFKECJVVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C2OCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674577 | |
| Record name | [3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-51-0 | |
| Record name | [3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid chemical properties
An In-depth Technical Guide to 3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a specialized arylboronic acid that has garnered significant interest as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional architecture—comprising a reactive boronic acid moiety, an electron-withdrawing trifluoromethyl group, and a protected aldehyde (in the form of a dioxolane)—provides a powerful platform for the construction of complex molecular frameworks.
The presence of the trifluoromethyl (-CF3) group is particularly noteworthy. In drug design, the incorporation of -CF3 is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] The boronic acid group serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation.[3][4] Furthermore, the dioxolane group acts as a stable protecting group for a formyl (aldehyde) functionality, which can be selectively revealed under acidic conditions for subsequent transformations. This orthogonal reactivity makes the title compound an invaluable intermediate for creating diverse libraries of compounds in drug discovery and materials science.
This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, key reaction protocols, and safety considerations for this compound, tailored for researchers and professionals in chemical and pharmaceutical development.
Physicochemical and Structural Properties
The compound is typically supplied as a white to off-white solid. Its key identifiers and properties are summarized below.[5][6][7]
| Property | Value | Reference |
| CAS Number | 1072946-51-0 | [5][6][7] |
| Molecular Formula | C₁₀H₁₀BF₃O₄ | [5][6] |
| Molecular Weight | 261.99 g/mol | [6][7] |
| IUPAC Name | [3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenyl]boronic acid | [] |
| Boiling Point | 364.9 ± 52.0 °C (Predicted) | [7] |
| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [7] |
| Storage | 2-8°C, in a dry, well-ventilated place | [7] |
| Purity | Typically ≥98% | [] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"]; B [label="B", pos="0,-1.5!"]; OH1 [label="OH", pos="-1,-2.5!"]; OH2 [label="OH", pos="1,-2.5!"]; C_dioxo [label="C", pos="-2.4,0!"]; O1_dioxo [label="O", pos="-3.4,0.7!"]; O2_dioxo [label="O", pos="-3.4,-0.7!"]; C_ethylene1 [label="CH2", pos="-4.6,0!"]; C_ethylene2 [label="CH2", pos="-4.6,-1.4!"]; H_dioxo [label="H", pos="-2.4, -0.7!"]; C_CF3 [label="C", pos="2.4,2.8!"]; F1 [label="F", pos="2.4,4!"]; F2 [label="F", pos="3.5,2.4!"]; F3 [label="F", pos="1.5,2.4!"]; // Define edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- B; B -- OH1; B -- OH2; C6 -- C_dioxo; C_dioxo -- O1_dioxo; C_dioxo -- O2_dioxo; O1_dioxo -- C_ethylene1; C_ethylene1 -- C_ethylene2 [style=invis]; // Invisible edge for positioning O2_dioxo -- C_ethylene2; C_dioxo -- H_dioxo; C3 -- C_CF3; C_CF3 -- F1; C_CF3 -- F2; C_CF3 -- F3; // Add implicit hydrogens to the ring H2 [label="H", pos="2.1,0.3!"]; H4 [label="H", pos="0,3.7!"]; H5 [label="H", pos="-2.1,2.5!"]; C2 -- H2; C4 -- H4; C5 -- H5;
}
Caption: Molecular Structure of the title compound.
Synthesis and Purification
While specific vendor-proprietary synthesis routes may vary, a robust and logical pathway to this compound can be proposed based on well-established organometallic chemistry. The synthesis begins with the corresponding aryl bromide, which is converted into a Grignard reagent and subsequently reacted with a borate ester.
Proposed Synthetic Workflow
-
Protection of Aldehyde: 3-Bromo-5-(trifluoromethyl)benzaldehyde is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like toluene. The water formed is removed azeotropically to drive the reaction to completion, yielding 2-(3-bromo-5-(trifluoromethyl)phenyl)-1,3-dioxolane.
-
Grignard Formation: The resulting aryl bromide is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the Grignard reagent. An initiator like iodine may be required.
-
Borylation and Hydrolysis: The Grignard reagent is then added to a cooled solution (-78 °C) of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in THF. This forms a boronate ester intermediate.
-
Workup and Isolation: The reaction is quenched with an aqueous acid (e.g., HCl), which hydrolyzes the boronate ester to the final boronic acid product. The product can then be extracted with an organic solvent and purified by recrystallization or column chromatography.[9]
Caption: Proposed synthetic workflow for the target compound.
Key Chemical Reactions and Applications
The primary utility of this reagent lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The dioxolane-protected aldehyde allows the boronic acid to participate in coupling without interference from the otherwise reactive formyl group.
Suzuki-Miyaura Cross-Coupling
This reaction creates a C-C bond between the arylboronic acid and an aryl, vinyl, or alkyl halide or triflate.[3] The electron-withdrawing nature of the -CF3 group can influence the transmetalation step, sometimes requiring specific catalyst and base combinations for optimal yield.[10]
Exemplary Protocol:
-
Reaction Setup: To a reaction vessel, add this compound (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like Na₂CO₃ or Cs₂CO₃ (2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to reflux (typically 80-100 °C) for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product via flash column chromatography or recrystallization.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Deprotection to Reveal Aldehyde
After its use in a coupling reaction, the dioxolane group can be easily removed to unmask the aldehyde functionality.
Protocol:
-
Dissolve the coupled product in a solvent mixture such as THF and aqueous acid (e.g., 1-2 M HCl).
-
Stir the reaction at room temperature for 1-4 hours.
-
Neutralize the acid with a base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent, dry, and concentrate to yield the corresponding aldehyde, which is now available for further reactions like reductive amination, Wittig reactions, or oxidation.
Relevance in Drug Development
This reagent is a prime example of a "building block" approach in medicinal chemistry. The trifluoromethylphenyl core is a privileged scaffold in many modern pharmaceuticals.[1] The ability to perform a Suzuki coupling first and then elaborate on the aldehyde functionality allows for the rapid synthesis of diverse compound libraries, accelerating the structure-activity relationship (SAR) studies essential for lead optimization.
For example, the resulting 3-aryl-5-(trifluoromethyl)benzaldehyde can be a precursor for synthesizing inhibitors of various enzymes or receptor ligands where the aldehyde can be converted into a key pharmacophoric element.
Handling and Safety
As with all boronic acids and fluorinated compounds, proper safety protocols must be followed. This compound is classified as hazardous and can cause skin, eye, and respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C.[7][14] The compound may be sensitive to heat and moisture.[12]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value, multifunctional building block for advanced organic synthesis. Its strategic combination of a Suzuki-Miyaura reactive site, a metabolically robust trifluoromethyl group, and a masked aldehyde functionality provides chemists with a powerful tool for constructing novel and complex molecules. A thorough understanding of its properties, reactivity, and handling is crucial for its effective and safe utilization in the discovery and development of next-generation pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | CAS 1072946-51-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 1072946-51-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | 1072946-51-0 [amp.chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. diva-portal.org [diva-portal.org]
- 11. www1.udel.edu [www1.udel.edu]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Osimertinib (AZD-9291, CAS 1072946-51-0): Properties, Mechanism, and Applications
Introduction
Within the landscape of targeted cancer therapy, the development of tyrosine kinase inhibitors (TKIs) against the Epidermal Growth Factor Receptor (EGFR) has marked a paradigm shift, particularly in the management of Non-Small Cell Lung Cancer (NSCLC). First and second-generation EGFR TKIs, while initially effective in patients with activating EGFR mutations (e.g., exon 19 deletions or L858R substitution), invariably lead to the development of acquired resistance. The most common mechanism, accounting for over 50% of such cases, is the emergence of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[1][2][3] This mutation increases the receptor's affinity for ATP, thereby outcompeting the reversible inhibitors.[1][3]
Osimertinib (formerly known as AZD-9291; sold under the brand name Tagrisso) is a potent, third-generation, irreversible EGFR TKI specifically engineered to address this critical clinical challenge.[4][5][6] It selectively targets both the initial sensitizing EGFR mutations and the T790M resistance mutation, while demonstrating significantly lower activity against wild-type (WT) EGFR, which translates to a more favorable side-effect profile compared to its predecessors.[5][7][8] This guide provides a comprehensive technical overview of Osimertinib, detailing its physicochemical properties, mechanism of action, key experimental protocols for research applications, and sourcing information for drug development professionals.
Section 1: Physicochemical and Pharmacological Properties
Osimertinib (CAS number for free base: 1421373-65-0) is a mono-anilino-pyrimidine compound.[7][9] For research and clinical use, it is often supplied as a mesylate salt (CAS: 1421373-66-1).[5]
Core Chemical and Physical Data
The fundamental properties of Osimertinib are summarized below, providing a foundational understanding for its handling, formulation, and experimental use.
| Property | Value | Source(s) |
| CAS Number (Free Base) | 1421373-65-0 | [9][10][11] |
| IUPAC Name | N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide | [4][9] |
| Molecular Formula | C₂₈H₃₃N₇O₂ | [9][12] |
| Molecular Weight | 499.61 g/mol | [10][12] |
| Solubility | Slightly soluble in water. Solubility is pH-dependent, with higher solubility at lower pH.[13][14][15] For instance, solubility in water is approximately 924 µg/mL, while in simulated gastric fluid (pH 1.2), it increases to 2135.51 µg/mL.[13] It is highly soluble in organic solvents like methanol and DMSO.[14] | [13][14][15] |
| pKa | 9.5 (aliphatic amine), 4.4 (aniline) | [14][15] |
Pharmacokinetics (ADME)
The pharmacokinetic profile of Osimertinib underpins its clinical utility and dosing schedules.
| Parameter | Value | Source(s) |
| Absorption (Tₘₐₓ) | Median time to peak plasma concentration is ~6 hours. | [16] |
| Distribution | Widely distributed in tissues. It has demonstrated good blood-brain barrier penetration.[7] | [7] |
| Metabolism | Primarily metabolized via cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5.[15][16] | [15][16] |
| Elimination Half-life | Approximately 48 hours.[4][16] | [4][16] |
| Excretion | Primarily eliminated through feces (~68%) and to a lesser extent in urine (~14%).[4][16] | [4][16] |
Section 2: Mechanism of Action and Signaling Pathway
Osimertinib's efficacy stems from its highly specific and irreversible mechanism of action. It was designed to covalently bind to a cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[6][17] This covalent bond is formed via a Michael addition reaction with the acrylamide group on the Osimertinib molecule.[17]
This irreversible binding effectively blocks the kinase activity of EGFR, preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades, most notably the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[6]
A key design feature is its high potency against EGFR harboring sensitizing mutations (e.g., Exon 19 deletion, L858R) and the T790M resistance mutation, with IC₅₀ values in the low nanomolar range (e.g., ~1 nM for L858R/T790M and ~12 nM for L858R).[5][10] Crucially, it is significantly less potent against wild-type EGFR, which minimizes the dose-limiting toxicities, such as skin rash and diarrhea, commonly associated with earlier-generation TKIs.[5]
Section 3: Key Research Applications and Experimental Protocols
Osimertinib is a critical tool for investigating EGFR-driven cancer biology, resistance mechanisms, and the development of novel therapeutic combinations. Below are foundational protocols for its in vitro and in vivo evaluation.
In Vitro Evaluation of Osimertinib Activity
Protocol 3.1.1: Cell Viability/Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Osimertinib in NSCLC cell lines with different EGFR mutation statuses.
Causality: This assay quantifies the dose-dependent cytotoxic or cytostatic effect of the compound. The choice of cell lines is critical. For example, NCI-H1975 cells, which harbor both the L858R activating mutation and the T790M resistance mutation, are an excellent model to test efficacy against resistant cancer.[18] PC-9 cells (exon 19 deletion) can be used to assess activity against sensitizing mutations.
Methodology:
-
Cell Seeding: Plate NSCLC cells (e.g., NCI-H1975, PC-9) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[19]
-
Drug Treatment: Prepare serial dilutions of Osimertinib in culture medium. Remove the old medium from the plates and add the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Viability Assessment: Add a cell viability reagent such as MTT or a luminescent-based reagent like CellTiter-Glo®.
-
Data Acquisition: Measure absorbance or luminescence using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration. Calculate the IC₅₀ value using non-linear regression analysis.
Protocol 3.1.2: Western Blot Analysis of EGFR Pathway Phosphorylation
Objective: To confirm target engagement by assessing the inhibition of EGFR phosphorylation and its downstream signaling proteins (e.g., AKT, ERK).
Causality: A reduction in the phosphorylated forms of EGFR, AKT, and ERK provides direct evidence that Osimertinib is inhibiting the intended signaling pathway.[21] This is a crucial experiment to validate the on-target effects observed in viability assays.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with Osimertinib at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a defined period (e.g., 2-16 hours).[22]
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19][23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19][23]
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.[23]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[19][23]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2, and anti-total-ERK1/2.[23][24] A loading control like β-actin is essential.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[19][23]
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of Osimertinib in a living organism.
Causality: In vivo models are essential to assess a drug's overall efficacy, which is influenced by its pharmacokinetics and ability to reach the tumor site in a complex biological system. Immunocompromised mice are used to prevent rejection of the human tumor cells.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10⁶ NCI-H1975 cells in Matrigel) into the flank of immunocompromised mice (e.g., athymic nude mice).[23]
-
Tumor Growth: Monitor tumor growth regularly with calipers.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.[19]
-
Dosing: Administer Osimertinib (e.g., 5-25 mg/kg) or vehicle daily via oral gavage.[23]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume is often calculated using the formula: (Length × Width²)/2.[19][23][25]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement in vivo.[23]
Section 4: Sourcing and Procurement
Osimertinib is available from several reputable suppliers for research purposes. When procuring this compound, it is critical to obtain it from a source that provides a certificate of analysis confirming its identity and purity.
| Supplier | Common Product Name(s) | Purity | Notes |
| Selleck Chemicals | Osimertinib (AZD9291) | ≥98% | Available as free base and mesylate salt. Widely cited in literature. |
| MedChemExpress (MCE) | Osimertinib (AZD9291) | ≥98% | Available in various forms including standard, mesylate, and isotopically labeled versions.[10][26][27] |
| MedKoo Biosciences | Osimertinib mesylate | >98% | Provides detailed product information and biological activity data.[5] |
| AbMole BioScience | AZD9291 (Osimertinib) | ≥98% | Research use only.[11] |
| BenchChem | Osimertinib | ≥98% | Provides application notes and protocols.[23] |
Disclaimer: This list is not exhaustive and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence.
Conclusion
Osimertinib (AZD-9291) represents a triumph of rational drug design, providing a highly effective therapeutic option for NSCLC patients with EGFR T790M-mediated resistance. Its well-defined mechanism of action, selective potency, and favorable pharmacokinetic profile make it a cornerstone of both clinical practice and ongoing cancer research. The protocols and data presented in this guide offer a robust framework for scientists and drug development professionals to effectively utilize and further investigate this pivotal third-generation EGFR inhibitor.
References
- 1. T790M - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oncologypro.esmo.org [oncologypro.esmo.org]
- 4. Osimertinib - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 7. Osimertinib mesylate: Mechanism of action_Chemicalbook [chemicalbook.com]
- 8. Selleck Chemical LLC Osimertinib (AZD9291) 5mg 1421373-65-0, Quantity: | Fisher Scientific [fishersci.com]
- 9. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. shop.bio-connect.nl [shop.bio-connect.nl]
- 12. GSRS [precision.fda.gov]
- 13. oaji.net [oaji.net]
- 14. researchgate.net [researchgate.net]
- 15. tga.gov.au [tga.gov.au]
- 16. benchchem.com [benchchem.com]
- 17. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 18. EGFR-T790M Is a Rare Lung Cancer Susceptibility Allele with Enhanced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Osimertinib (AZD9291) increases radio-sensitivity in EGFR T790M non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Aspirin sensitizes osimertinib‐resistant NSCLC cells in vitro and in vivo via Bim‐dependent apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. medchemexpress.com [medchemexpress.com]
- 27. medchemexpress.com [medchemexpress.com]
physical characteristics of 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic Acid
This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound (CAS RN: 1072946-51-0).[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its molecular structure, physicochemical properties, spectral characteristics, and safe handling. Furthermore, this guide presents a field-proven, detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone application for this class of reagents. Due to the limited availability of experimentally-derived data for this specific molecule, this guide incorporates data from structurally similar compounds to provide a robust and practical resource.
Introduction: The Utility of Trifluoromethyl-Substituted Phenylboronic Acids in Modern Synthesis
Phenylboronic acids are indispensable reagents in modern organic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, into organic scaffolds can dramatically alter the physicochemical properties of a molecule.[5] Strategic placement of a CF₃ group can enhance metabolic stability, lipophilicity, and binding affinity, making trifluoromethyl-substituted phenylboronic acids highly valuable building blocks in the design of pharmaceuticals and advanced materials.[5][6] The subject of this guide, this compound, is a bifunctional reagent, offering both a reactive boronic acid moiety for cross-coupling and a protected aldehyde in the form of a dioxolane ring, which can be unveiled for subsequent transformations.
Molecular and Physicochemical Properties
The structural and physical properties of a reagent are critical for its effective use in synthesis. This section details the known and predicted characteristics of this compound.
Molecular Identity
| Property | Value | Source |
| Chemical Name | This compound | --INVALID-LINK--[] |
| CAS Number | 1072946-51-0 | --INVALID-LINK--[2] |
| Molecular Formula | C₁₀H₁₀BF₃O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 261.99 g/mol | --INVALID-LINK--[4] |
| IUPAC Name | [3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenyl]boronic acid | --INVALID-LINK--[] |
Predicted Physical Properties
While experimentally determined data for the target compound is limited, computational predictions provide valuable estimates for its physical properties.
| Property | Predicted Value | Source |
| Boiling Point | 364.9 ± 52.0 °C | --INVALID-LINK--[3] |
| Density | 1.43 ± 0.1 g/cm³ | --INVALID-LINK--[3] |
Solubility Profile
Based on the general properties of phenylboronic acids and their derivatives, the following solubility characteristics can be anticipated:
-
High Solubility: Expected in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and acetone.[8][9]
-
Moderate Solubility: Likely soluble in ethers (e.g., diethyl ether, tetrahydrofuran) and chlorinated solvents (e.g., chloroform).[10][11]
-
Low Solubility: Phenylboronic acids generally exhibit low solubility in nonpolar hydrocarbon solvents and water.[10][11]
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the dioxolane ring, and the methylene protons of the dioxolane. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The dioxolane protons will be in the upfield region, with the methine proton as a singlet and the methylene protons as a multiplet.[8][12]
-
¹³C NMR: The carbon NMR will display signals for the aromatic carbons, the trifluoromethyl carbon, the dioxolane carbons, and the carbon atom bonded to boron. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.[9][12] The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation.[12]
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the trifluoromethyl group, likely in the range of -60 to -80 ppm relative to CFCl₃.[13][14][15]
Infrared (IR) Spectroscopy
The IR spectrum will likely exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the boronic acid hydroxyl groups.
-
C-H stretching: Peaks around 2850-3000 cm⁻¹ for the aliphatic and aromatic C-H bonds.
-
C=C stretching: Absorptions in the 1400-1600 cm⁻¹ range due to the aromatic ring.
-
C-F stretching: Strong absorptions in the 1000-1350 cm⁻¹ region, characteristic of the trifluoromethyl group.
-
B-O stretching: A strong band around 1350 cm⁻¹.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds such as 3-methoxy-5-(trifluoromethyl)phenylboronic acid and (3-hydroxy-5-(trifluoromethyl)phenyl)boronic acid suggest the following precautions.[16]
| Hazard Category | Recommendations |
| Health Hazards | May cause skin, eye, and respiratory irritation. Harmful if swallowed.[16] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or with a fume hood.[17][18] |
| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.[3][18] |
| Incompatible Materials | Strong oxidizing agents and strong bases.[16] |
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures and other C-C coupled products. This compound is an excellent substrate for such transformations.
General Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with a trifluoromethyl-substituted phenylboronic acid, adapted for the use of this compound.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its trifluoromethyl group offers the potential to enhance the biological and material properties of target molecules, while the protected aldehyde functionality allows for further synthetic elaboration. This guide provides a foundational understanding of its physical characteristics, safe handling, and application in the widely-used Suzuki-Miyaura cross-coupling reaction, empowering researchers to effectively utilize this reagent in their synthetic endeavors.
References
- 1. This compound | CAS 1072946-51-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. parchem.com [parchem.com]
- 3. This compound | 1072946-51-0 [amp.chemicalbook.com]
- 4. 1072946-51-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. biophysics.org [biophysics.org]
- 14. 19F [nmr.chem.ucsb.edu]
- 15. colorado.edu [colorado.edu]
- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 17. tcichemicals.com [tcichemicals.com]
- 18. angenechemical.com [angenechemical.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid (CAS No. 1072946-51-0) is a synthetically versatile building block in medicinal chemistry and materials science.[1] Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established for the construction of complex molecular architectures. The presence of a trifluoromethyl group can significantly influence the physicochemical and pharmacological properties of a molecule, often enhancing metabolic stability and binding affinity. The dioxolane moiety serves as a masked aldehyde, providing a handle for further chemical transformations. Accurate and comprehensive characterization of this reagent is paramount for its effective application and for ensuring the integrity of downstream products.
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. As a Senior Application Scientist, the insights provided herein are grounded in established spectroscopic principles and data from structurally related compounds, offering a robust framework for the characterization of this and similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of its molecular structure.
Rationale for Experimental Choices
The choice of NMR experiments is dictated by the desire for unambiguous signal assignment and complete structural confirmation.
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling patterns are highly sensitive to the electronic environment of the protons.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The presence of the trifluoromethyl group will result in characteristic C-F couplings.
-
¹⁹F NMR: Directly probes the fluorine atoms of the trifluoromethyl group, offering a sensitive and often simpler spectrum for confirming its presence.
-
¹¹B NMR: Confirms the presence of the boronic acid functionality and provides insight into its coordination state.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to exhibit the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 2H | B(OH)₂ |
| ~8.0 | s | 1H | Ar-H |
| ~7.9 | s | 1H | Ar-H |
| ~7.8 | s | 1H | Ar-H |
| ~5.9 | s | 1H | O-CH-O |
| ~4.0 | m | 4H | O-CH₂-CH₂-O |
The chemical shifts are predictions based on analogous compounds and may vary slightly depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is anticipated to show the following key resonances:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~135 | s | Ar-C-B |
| ~132 | q, ¹JCF ≈ 272 Hz | CF₃ |
| ~130 | s | Ar-C |
| ~128 | s | Ar-C |
| ~125 | s | Ar-C |
| ~122 | q, ²JCF ≈ 32 Hz | Ar-C-CF₃ |
| ~102 | s | O-CH-O |
| ~65 | t | O-CH₂-CH₂-O |
The quartet multiplicity for the CF₃ and the adjacent aromatic carbon is a hallmark of the trifluoromethyl group.
Predicted ¹⁹F and ¹¹B NMR Spectral Data
-
¹⁹F NMR: A single, sharp singlet is expected around -62 ppm, characteristic of a CF₃ group attached to an aromatic ring.
-
¹¹B NMR: A broad singlet is anticipated between 20-30 ppm, consistent with a trigonal planar boronic acid.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.
Rationale for Experimental Choices
Electron Ionization (EI) is a common technique for the analysis of relatively small, thermally stable organic molecules. The resulting fragmentation can provide a wealth of structural information. Electrospray Ionization (ESI) is a softer ionization technique that is useful for confirming the molecular weight with minimal fragmentation.
Proposed Mass Spectrometry Fragmentation Pathway
Under Electron Ionization (EI), the molecular ion of this compound (C₁₀H₁₀BF₃O₄, MW = 276.0) is expected to undergo fragmentation through several key pathways.
dot
Caption: Proposed EI-MS fragmentation of the target compound.
Summary of Proposed Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 276 | [C₁₀H₁₀BF₃O₄]⁺· | - | Molecular Ion [M]⁺· |
| 258 | [C₁₀H₈BF₃O₃]⁺· | H₂O | Dehydration of the boronic acid |
| 233 | [C₈H₆F₃O₂]⁺ | •B(OH)₂ | Loss of the boronic acid radical |
| 204 | [C₇H₅BF₃O₂]⁺· | C₂H₄O₂ | Loss of the dioxolane ring |
| 189 | [C₇H₅F₃]⁺ | C₂H₄O | Loss of ethylene oxide from [M - B(OH)₂]⁺ |
| 145 | [C₇H₄F₃]⁺ | •CHO₂, C₂H₄O | Benzylic cleavage with rearrangement |
Experimental Protocols
The following are generalized protocols for acquiring the NMR and MS data. Instrument parameters should be optimized for the specific instrument being used.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 250 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: 64-128 scans, relaxation delay of 1-2 seconds, spectral width of 100 ppm.
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B spectrum.
-
Typical parameters: 256-1024 scans, relaxation delay of 0.5-1 second, spectral width of 200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.
dot
Caption: General workflow for NMR analysis.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Gas Chromatography (GC) Method:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
-
Mass Spectrometry (MS) Method:
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with a library of known compounds if available.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of this compound. The predicted NMR and mass spectrometry data, grounded in the principles of spectroscopic analysis and comparison with related structures, offer a reliable reference for researchers. Adherence to the described protocols will ensure the acquisition of high-quality data, which is fundamental to the successful application of this important chemical building block in research and development.
References
An In-depth Technical Guide to the Reactivity Profile of Trifluoromethyl-Substituted Phenylboronic Acids
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Trifluoromethyl Group in Modern Chemistry
The incorporation of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that medicinal chemists and materials scientists leverage to fine-tune molecular characteristics.[3] When appended to a phenylboronic acid scaffold, the CF3 group creates a powerful and versatile building block for organic synthesis.
Trifluoromethyl-substituted phenylboronic acids are instrumental in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a Nobel Prize-winning method for constructing carbon-carbon bonds.[1][4][5] These reagents enable the direct introduction of a trifluoromethylphenyl group into a wide array of molecular architectures, thereby modulating properties such as lipophilicity, metabolic stability, and binding affinity of drug candidates.[5][6] In materials science, this moiety can enhance thermal stability and chemical resistance in polymers and coatings.[7][8]
This guide provides an in-depth exploration of the reactivity profile of trifluoromethyl-substituted phenylboronic acids, offering insights into their synthesis, electronic properties, and behavior in key chemical transformations, with a focus on practical applications for researchers in drug development and materials science.
Synthesis of Trifluoromethyl-Substituted Phenylboronic Acids
The most common and reliable method for synthesizing trifluoromethyl-substituted phenylboronic acids involves a lithiation-boronation sequence starting from the corresponding brominated precursor.
General Synthetic Workflow
The overall process can be visualized as a two-step sequence: metal-halogen exchange followed by electrophilic trapping with a borate ester.
Detailed Experimental Protocol: Synthesis of 4-(Trifluoromethyl)phenylboronic acid
This protocol is adapted from established literature procedures.[9]
Materials:
-
p-Bromobenzotrifluoride
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M solution in hexanes)
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Standard glassware for anhydrous reactions (e.g., three-necked flask, dropping funnel)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under a nitrogen atmosphere, add p-bromobenzotrifluoride (0.15 mol) to a 500 mL three-necked flask.
-
Add 200 mL of anhydrous THF and stir the mixture.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution (0.16 mol) dropwise via a dropping funnel, maintaining the temperature at -78 °C.
-
After the addition is complete, continue stirring at -78 °C for 1 hour.
-
Add trimethyl borate (0.20 mol) to the reaction mixture.
-
Allow the mixture to gradually warm to room temperature and stir for approximately 12 hours.
-
Perform an acidic workup by adding HCl to hydrolyze the borate ester.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization to yield 4-(trifluoromethyl)phenylboronic acid.
Physicochemical Properties and Electronic Effects
The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I).[10] This significantly influences the physicochemical properties of the phenylboronic acid.
Lewis Acidity and pKa Values
The electron-withdrawing nature of the CF3 group generally increases the Lewis acidity of the boronic acid moiety compared to unsubstituted phenylboronic acid.[11][12] This is reflected in the pKa values of the meta and para isomers, which are lower than that of phenylboronic acid (pKa ≈ 8.8).[11][13]
However, the ortho isomer presents a notable exception. The steric bulk of the CF3 group proximal to the boronic acid sterically hinders the formation of the tetrahedral boronate ion, leading to a decrease in acidity and a higher pKa value.[11][12][13]
| Isomer Position | Typical pKa Value | Key Influencing Factor |
| ortho | ~9.5 | Steric hindrance from the bulky CF3 group outweighs the inductive effect.[11][12] |
| meta | ~7.8 | Strong inductive electron-withdrawing effect increases acidity.[11][12] |
| para | ~7.8 | Strong inductive electron-withdrawing effect increases acidity.[11][12] |
| Unsubstituted | ~8.8 | Baseline for comparison.[11] |
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
Trifluoromethyl-substituted phenylboronic acids are highly effective coupling partners in Suzuki-Miyaura reactions, valued for their stability and reactivity.[1][4][5]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The electron-deficient nature of the trifluoromethyl-substituted phenyl ring can influence the rates of transmetalation and reductive elimination.
Positional Isomer Considerations
-
Meta and Para Isomers: These isomers are generally excellent coupling partners. The strong electron-withdrawing effect of the CF3 group can enhance the rate of the reaction.[4]
-
Ortho Isomer: The steric hindrance of the ortho-CF3 group can significantly impact the reaction. While coupling is still possible, it may require more forcing conditions, specialized ligands to facilitate the reaction at the sterically hindered site, or may result in lower yields compared to the meta and para counterparts.[14]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general framework for the coupling of an aryl bromide with 4-(trifluoromethyl)phenylboronic acid.
Materials:
-
Aryl bromide
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Solvent (e.g., Dioxane, Toluene, DMF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Degas the chosen solvent and add it to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the residue by column chromatography.
Self-Validation and Troubleshooting:
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. This can be minimized by using anhydrous conditions where possible and carefully selecting the base and solvent system.
-
Homocoupling: The boronic acid can couple with itself. This is often suppressed by the slow addition of the boronic acid or by using specific catalyst systems.
-
Low Yields with Ortho Isomers: For ortho-substituted substrates, consider using bulky phosphine ligands (e.g., SPhos, XPhos) which can promote oxidative addition and reductive elimination at sterically congested centers.[15]
Applications in Drug Discovery and Materials Science
The ability to readily install a trifluoromethylphenyl moiety is of immense value in both pharmaceutical and materials development.
-
Drug Discovery: The CF3 group is a bioisostere for several groups and is known to enhance metabolic stability by blocking sites of oxidation.[3] Its lipophilicity can improve membrane permeability and binding interactions with protein targets.[3][5][6] Many FDA-approved drugs contain a trifluoromethyl group, highlighting its importance in medicinal chemistry.[2]
-
Materials Science: Incorporating trifluoromethylphenyl groups into polymers or organic electronic materials can enhance thermal stability, chemical resistance, and modify electronic properties.[7][8] These fluorinated materials are used in applications ranging from high-performance coatings to organic light-emitting diodes (OLEDs).
Conclusion
Trifluoromethyl-substituted phenylboronic acids are indispensable reagents in modern organic synthesis. Their reactivity is governed by the powerful electron-withdrawing nature of the CF3 group, which enhances the Lewis acidity of meta and para isomers, and the steric bulk that dictates the reactivity of the ortho isomer. A thorough understanding of these principles allows researchers to strategically employ these building blocks for the efficient synthesis of complex molecules with tailored properties for applications in drug discovery and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-Trifluoromethylphenylboronic acid | 128796-39-4 [chemicalbook.com]
- 10. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Sourcing 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid: Commercial Availability and Key Considerations
For researchers, scientists, and drug development professionals, the timely acquisition of high-quality reagents is a critical determinant of project success. This in-depth technical guide provides a comprehensive overview of the commercial sources for 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid (CAS No. 1072946-51-0), a key building block in medicinal chemistry and organic synthesis. Beyond a simple vendor list, this guide delves into the crucial parameters that inform purchasing decisions, ensuring the selection of the most suitable material for your specific research needs.
Introduction to a Versatile Building Block
This compound is a bifunctional organoboron compound. The boronic acid moiety is a versatile functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The trifluoromethyl group imparts unique electronic properties and can significantly influence the pharmacokinetic and pharmacodynamic profile of a molecule, often enhancing metabolic stability and membrane permeability. The protected aldehyde, in the form of a dioxolane, provides a latent reactive site that can be deprotected under acidic conditions for subsequent transformations. This combination of functionalities makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents.
Commercial Suppliers and Market Overview
A number of chemical suppliers offer this compound, ranging from large, well-established companies to more specialized niche providers. The choice of supplier will often depend on a combination of factors including required purity, scale, lead time, and cost.
Below is a comparative table of prominent commercial sources for this reagent. It is important to note that catalog offerings and stock levels can change, so direct inquiry with the suppliers is always recommended.
| Supplier | Typical Purity | Available Quantities | Notes |
| BOC Sciences | ≥98%[] | mg to kg scale[] | A major supplier of a wide range of chemical products, often with detailed online product information. |
| Parchem | Inquire | Bulk and semi-bulk quantities | A supplier of specialty chemicals, often catering to industrial-scale needs.[2] |
| Santa Cruz Biotechnology, Inc. | Inquire | Research quantities | A well-known supplier for life science research, offering a broad portfolio of biochemicals.[3] |
| ChemicalBook | Varies by supplier | Varies by supplier | A comprehensive chemical database that lists multiple global suppliers, providing a broad market overview.[4] |
| GlobalChemMall | Varies by supplier | Varies by supplier | An online marketplace connecting buyers with chemical manufacturers, primarily in China.[5] |
Key Considerations for Procurement: A Technical Perspective
The selection of a commercial source for this compound should be guided by a thorough evaluation of the following technical parameters:
Purity and Analytical Data
For any synthetic application, the purity of the starting material is paramount. Impurities can lead to unwanted side reactions, reduced yields, and complex purification challenges. When sourcing this reagent, it is crucial to:
-
Request a Certificate of Analysis (CoA): A CoA is a critical document that provides lot-specific information on the purity of the compound as determined by various analytical techniques.
-
Understand the Analytical Methods: Typical analytical methods for boronic acids include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): Provides structural confirmation and information on the presence of organic impurities.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Used to determine the percentage purity of the compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
The following diagram illustrates a typical workflow for the quality control of incoming this compound.
Scale and Availability
The required quantity of the reagent will significantly influence the choice of supplier. While some vendors specialize in providing small quantities for initial screening and discovery efforts, others are better equipped for scale-up and process development. It is advisable to discuss your long-term needs with potential suppliers to ensure a stable and scalable supply chain.
Technical Support and Documentation
Reliable suppliers should provide comprehensive technical support. This includes access to Safety Data Sheets (SDS), which contain crucial information on handling, storage, and potential hazards. Furthermore, responsive technical service departments can be invaluable for troubleshooting any issues that may arise during the use of the reagent.
Synthetic Utility and Experimental Protocols
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. The following is a generalized, illustrative protocol for such a reaction.
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents).
-
Solvent and Base: Add a suitable solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0 equivalents).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling workflow.
Conclusion
This compound is a valuable and readily available building block for chemical synthesis. By carefully considering the factors of purity, scale, and supplier reliability, researchers can confidently source high-quality material to accelerate their research and development endeavors. The information provided in this guide serves as a starting point for navigating the commercial landscape and making informed procurement decisions.
References
An In-depth Technical Guide to 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid: Properties, Handling, and Applications in Drug Discovery
For the modern researcher in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid, a specialized arylboronic acid, represents a confluence of functionalities designed to address specific challenges in medicinal chemistry. This guide provides an in-depth analysis of its chemical properties, outlines field-proven safety and handling protocols, and explores its application in contemporary drug discovery workflows, moving beyond a standard safety data sheet to offer practical, actionable insights for laboratory professionals.
Molecular Profile and Physicochemical Properties
This compound (CAS No. 1072946-51-0) is a trifluoromethyl-substituted arylboronic acid.[1] The trifluoromethyl (-CF3) group is a bioisostere for a methyl group but with significantly different electronic properties. It is highly electron-withdrawing and can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] The boronic acid moiety is a versatile functional group, most notably for its utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[2] The 1,3-dioxolane group serves as a protecting group for a formyl (aldehyde) functionality, which can be deprotected under acidic conditions to reveal a reactive aldehyde for further synthetic transformations.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 1072946-51-0 | [1] |
| Molecular Formula | C₁₀H₁₀BF₃O₄ | [1] |
| Molecular Weight | 261.99 g/mol | Inferred from formula |
| Appearance | Typically an off-white to white solid powder | General knowledge of arylboronic acids |
| Solubility | Soluble in many organic solvents (e.g., methanol, DMSO, DMF). Limited solubility in water. | General knowledge of arylboronic acids |
Hazard Identification and Risk Mitigation
Table 2: GHS Hazard Classification for Structurally Similar Phenylboronic Acids
| Hazard Class | Hazard Category | GHS Code | Description |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335 | May cause respiratory irritation |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed |
Source: Synthesized from SDS of similar compounds like 3-(Trifluoromethyl)phenylboronic acid.[5]
Personal Protective Equipment (PPE) Protocol
A self-validating PPE protocol is essential to minimize exposure. The following should be considered mandatory when handling this reagent:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Impervious gloves (nitrile or neoprene) should be worn. A lab coat or chemical-resistant apron is required to prevent skin contact.
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust.[7] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.
Handling, Storage, and Stability: A Proactive Approach
The stability of organoboronic acids is a critical factor for ensuring reproducible experimental outcomes.[8] These compounds are susceptible to several decomposition pathways, primarily protodeboronation and oxidation.[8]
Prudent Handling Procedures
-
Atmospheric Control: Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize contact with moisture and air. Phenylboronic acids can be air-sensitive.
-
Static Discharge: Take precautionary measures against static discharges, especially when transferring large quantities of the powder.
-
Spill Management: In case of a spill, avoid creating dust. Sweep up the solid material and place it into a suitable, labeled container for disposal.
Optimized Storage Conditions for Long-Term Viability
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended to maintain product quality.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition.
-
Container: Keep the container tightly sealed to prevent moisture ingress.[9]
Understanding Decomposition Pathways
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common degradation pathway for arylboronic acids. This process can be accelerated by the presence of moisture and certain metals.[4][8]
Figure 1: A simplified diagram illustrating the protodeboronation of the target molecule.
Application in Synthetic Workflows: The Suzuki-Miyaura Coupling
The primary application of this compound in drug discovery is as a building block in Suzuki-Miyaura cross-coupling reactions. This powerful reaction allows for the formation of a C-C bond between the arylboronic acid and an aryl or vinyl halide/triflate.
Generalized Experimental Protocol for a Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable solvent (e.g., toluene, dioxane, or DMF).
-
Base Addition: Add an aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2-3 equiv.).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
References
- 1. This compound | CAS 1072946-51-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. angenechemical.com [angenechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. file.bldpharm.com [file.bldpharm.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic Acid
Introduction: Strategic C-C Bond Formation in Complex Molecule Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] Its broad functional group tolerance and relatively mild reaction conditions have made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. This guide provides a detailed examination of the application of a specialized building block, 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid , in Suzuki-Miyaura coupling reactions.
The unique structural features of this boronic acid—namely the electron-withdrawing trifluoromethyl group and the protected aldehyde functionality (as a 1,3-dioxolane)—present both opportunities and challenges in synthetic design. The trifluoromethyl group can significantly influence the electronic properties and biological activity of the target molecule, while the dioxolane serves as a robust protecting group for a versatile aldehyde, which can be unveiled for subsequent transformations. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction, detailed protocols, and critical insights for successful implementation.
Scientific Rationale and Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of an organic halide to the Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]
The presence of the strongly electron-withdrawing trifluoromethyl group on the phenylboronic acid can impact the transmetalation step. While electron-donating groups on the boronic acid generally accelerate this step, electron-withdrawing groups can slow it down.[2] Therefore, the judicious selection of catalyst, ligand, and base is crucial to overcome this potential kinetic barrier and achieve high reaction efficiency.
The 1,3-dioxolane protecting group is generally stable under the basic conditions of the Suzuki-Miyaura coupling. However, its stability towards acidic conditions, which may be employed during workup or subsequent deprotection steps, must be carefully considered.[3][4]
Visualizing the Process: Reaction Schematic and Catalytic Cycle
Below are diagrams illustrating the overall reaction and the fundamental catalytic cycle of the Suzuki-Miyaura coupling.
Caption: General schematic of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides detailed, step-by-step methodologies for performing the Suzuki-Miyaura coupling with this compound. Two protocols are presented, utilizing different catalyst systems that have shown high efficacy for challenging substrates.
Protocol 1: General Screening with a Versatile Catalyst (Pd(dppf)Cl₂)
This protocol is a good starting point for a wide range of aryl and heteroaryl halides.[5][6]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Aryl Halide (e.g., 4-bromoanisole) | 187.04 | 1.0 | 1.0 |
| This compound | 275.99 | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) | 816.64 | 0.03 | 0.03 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Efficiency Coupling with a Buchwald Precatalyst (XPhos Pd G2)
This protocol is recommended for more challenging substrates, such as sterically hindered aryl halides or those prone to side reactions.[7][8][9]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Aryl Halide (e.g., 2-chloro-6-methylpyridine) | 127.57 | 1.0 | 1.0 |
| This compound | 275.99 | 1.5 | 1.5 |
| XPhos Pd G2 | 786.17 | 0.02 | 0.02 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 |
| Tetrahydrofuran (THF) | - | 5 mL | - |
| Water | - | 0.5 mL | - |
Procedure:
-
In a glovebox, add the aryl halide (1.0 mmol), this compound (1.5 mmol), XPhos Pd G2 (0.02 mmol), and potassium phosphate (3.0 mmol) to a reaction vial equipped with a stir bar.
-
Add degassed tetrahydrofuran (5 mL) and degassed water (0.5 mL).
-
Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with this catalyst are often complete within 1-4 hours.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Post-Coupling Transformation: Deprotection of the 1,3-Dioxolane Group
The dioxolane-protected aldehyde can be readily deprotected under acidic conditions to reveal the aldehyde for further synthetic manipulations.
Procedure for Acidic Deprotection:
-
Dissolve the purified coupled product (1.0 mmol) in a mixture of tetrahydrofuran (10 mL) and 2M aqueous hydrochloric acid (5 mL).
-
Stir the mixture at room temperature for 2-6 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by flash column chromatography if necessary.
Note: The rate of deprotection can be influenced by the steric and electronic nature of the coupled product.[10] For sensitive substrates, milder acidic conditions (e.g., acetic acid in THF/water) can be employed.[3][11]
Troubleshooting and Expert Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, or low reaction temperature. | Ensure the palladium catalyst is active (use a fresh batch or a pre-catalyst). Use a stronger base (e.g., K₃PO₄ instead of K₂CO₃). Increase the reaction temperature. Consider using a more active catalyst system like XPhos Pd G2. |
| Protodeboronation | Presence of excess water or acidic impurities. The electron-withdrawing nature of the CF₃ group can make the boronic acid more susceptible to this side reaction. | Use rigorously dried and degassed solvents. Use a slight excess of the boronic acid (1.2-1.5 equivalents). Minimize reaction time. |
| Homocoupling of Boronic Acid | Can occur at higher temperatures or with certain catalyst systems. | Lower the reaction temperature. Use a catalyst system less prone to homocoupling, such as those with bulky phosphine ligands. |
| Incomplete Deprotection | Insufficient acid or reaction time. | Increase the concentration of the acid or the reaction time. Gentle heating (40-50 °C) can also be applied. |
Conclusion
The Suzuki-Miyaura coupling using this compound offers a powerful strategy for the synthesis of complex molecules bearing a trifluoromethyl-substituted phenyl ring and a latent aldehyde functionality. By carefully selecting the appropriate catalyst, base, and reaction conditions, high yields of the desired coupled products can be achieved. The subsequent deprotection of the dioxolane group provides a versatile handle for further synthetic transformations. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Dioxolane - Wikipedia [en.wikipedia.org]
- 5. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 6. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. nasc.ac.in [nasc.ac.in]
- 8. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. scribd.com [scribd.com]
Application Note: Chemoselective Deprotection of Dioxolanes in the Presence of Phenylboronic Acids
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 1,3-dioxolane group is a cornerstone for carbonyl protection in multistep organic synthesis due to its robust stability against nucleophiles, bases, and various redox conditions.[1][2] However, its removal typically requires acidic hydrolysis, a condition that poses a significant chemoselectivity challenge in substrates bearing acid-sensitive functionalities. A particularly pertinent case is the deprotection of a dioxolane in the presence of a phenylboronic acid. Phenylboronic acids are indispensable intermediates, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3]
This application note provides a comprehensive guide to navigating the selective deprotection of dioxolanes while preserving the integrity of a phenylboronic acid moiety. We will explore the underlying mechanistic challenges, compare various protocols, and provide detailed, field-proven methodologies to achieve high-yield conversion with minimal side-product formation.
The Core Challenge: Competing Reaction Pathways
The primary difficulty arises from two competing and undesirable side reactions involving the phenylboronic acid under standard deprotection conditions:
-
Protodeboronation: The carbon-boron bond can be susceptible to cleavage under harsh acidic or basic conditions, replacing the boronic acid with a hydrogen atom.[4] This is an irreversible and catastrophic side reaction that destroys the key functionality.
-
Boronate Ester Formation: Boronic acids exist in equilibrium with diols to form cyclic boronate esters.[5] The ethylene glycol generated in situ from the dioxolane deprotection can react with the starting material or product, leading to a mixture of compounds and complicating purification.[5]
Therefore, the ideal protocol must be sufficiently reactive to cleave the acetal but mild enough to avoid significant protodeboronation, while also managing the byproduct diol to prevent ester formation.
Mechanistic Considerations
Dioxolane Hydrolysis
The acid-catalyzed hydrolysis of a dioxolane proceeds via an A-1 mechanism.[6][7] The reaction is initiated by protonation of one of the acetal oxygens, followed by rate-determining C-O bond cleavage to form a resonance-stabilized oxocarbenium ion. This intermediate is then trapped by water to form a hemiacetal, which rapidly hydrolyzes to the desired carbonyl compound and ethylene glycol.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. aablocks.com [aablocks.com]
- 6. The kinetics and mechanism of the mineral acid-catalysed hydrolysis of carboxylic acid anhydrides in water and in dioxane–water mixtures. Application of the excess acidity function to these systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Trifluoromethylphenylboronic Acids in Modern Medicinal Chemistry
Introduction: The Trifluoromethylphenyl Motif as a Pillar of Drug Design
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists. Among these, the trifluoromethylphenyl group stands out for its profound ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. When coupled with the versatile reactivity of the boronic acid functional group, trifluoromethylphenylboronic acids emerge as powerful building blocks and pharmacophores. This guide provides an in-depth exploration of the applications of trifluoromethylphenylboronic acids in medicinal chemistry, offering both conceptual insights and practical, field-proven protocols for their utilization. The introduction of trifluoromethyl groups is a common strategy to improve drug efficacy, bioavailability, and metabolic stability[1].
The trifluoromethyl group is highly electronegative and lipophilic, which can significantly enhance the metabolic stability of a drug by protecting it from enzymatic degradation, leading to a longer half-life and improved bioavailability[1]. Furthermore, the lipophilicity conferred by trifluoromethyl groups can improve a drug's ability to cross cell membranes, which is particularly crucial for targeting the central nervous system. These electronic and steric properties can also fine-tune a molecule's binding affinity to its target receptor, leading to more potent and selective drugs with fewer off-target side effects.
Core Applications in Medicinal Chemistry
The utility of trifluoromethylphenylboronic acids in medicinal chemistry can be broadly categorized into two main areas: their use as versatile building blocks in carbon-carbon bond-forming reactions and their emerging role as potent enzyme inhibitors.
Trifluoromethylphenylboronic Acids as Key Building Blocks in Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds[2]. Trifluoromethylphenylboronic acids are exceptional reagents in these reactions for the synthesis of complex biaryl and heteroaryl scaffolds that are common in pharmacologically active compounds[2][3]. The electron-withdrawing nature of the trifluoromethyl groups can enhance the reactivity and selectivity of the Suzuki-Miyaura coupling, streamlining the synthesis of complex drug candidates[1][4].
Key Advantages in Synthesis:
-
Enhanced Reactivity: The electron-withdrawing trifluoromethyl group can increase the electrophilicity of the boronic acid, facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Modulation of Physicochemical Properties: Incorporation of the trifluoromethylphenyl moiety allows for the fine-tuning of a drug candidate's lipophilicity, metabolic stability, and binding affinity[2].
-
Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other groups like methyl or chloro, allowing for the optimization of a lead compound's steric and electronic properties[5][6].
A prime example of the application of trifluoromethylphenylboronic acids is in the synthesis of precursors for advanced materials and pharmaceuticals[1][7]. For instance, 4-cyano-4'-(trifluoromethyl)biphenyl, a key intermediate, can be synthesized in high yield via the Suzuki-Miyaura coupling of 4-bromobenzonitrile and 4-(trifluoromethyl)phenylboronic acid[7].
Trifluoromethylphenylboronic Acids as Enzyme Inhibitors
Beyond their role as synthetic intermediates, boronic acids, including trifluoromethylphenyl derivatives, have gained significant attention as potent and often reversible inhibitors of various enzymes, particularly serine proteases[8][9]. The boron atom can form a stable, reversible covalent bond with the catalytic serine residue in the active site of these enzymes, mimicking the tetrahedral transition state of peptide bond hydrolysis[8].
Fatty Acid Amide Hydrolase (FAAH) Inhibition:
A notable example is the inhibition of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that degrades endocannabinoids like anandamide. Inhibition of FAAH is a promising therapeutic strategy for the treatment of pain, inflammation, and anxiety[5][6]. Several studies have identified phenylboronic acids as potent and selective FAAH inhibitors[8][10]. The trifluoromethylphenyl moiety can contribute to the binding affinity and selectivity of these inhibitors[11]. While specific structure-activity relationship (SAR) studies on trifluoromethylphenylboronic acid FAAH inhibitors are an active area of research, the general principles of boronic acid inhibition of serine hydrolases apply.
Experimental Protocols
Detailed Protocol for the Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki-Miyaura Coupling
This protocol provides a robust method for the synthesis of a biaryl compound using 4-(trifluoromethyl)phenylboronic acid.
Materials:
-
4-Bromobenzonitrile
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Toluene
-
2 M Aqueous solution of potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%)[7].
-
Solvent and Base Addition: Under an inert atmosphere, add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol)[7].
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 80-90 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC)[7].
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer, and wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL)[7].
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 4-cyano-4'-(trifluoromethyl)biphenyl as a solid[7].
Table 1: Troubleshooting Common Issues in Suzuki-Miyaura Coupling
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, poor quality base or boronic acid. | Use fresh catalyst, ensure thorough degassing of the solvent, use a high-purity base and boronic acid. |
| Formation of Homocoupled Product | Excess boronic acid, presence of oxygen. | Use a slight excess of boronic acid (1.1-1.2 equiv.), maintain a strict inert atmosphere. |
| Protodeboronation | Presence of water, prolonged reaction time at high temperature. | Use anhydrous solvents if possible, although some water is often necessary for the base. Optimize reaction time and temperature. |
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: A streamlined workflow for the synthesis of a trifluoromethylated biphenyl compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Trifluoromethylphenylboronic acids are undeniably powerful and versatile reagents in the medicinal chemist's toolbox. Their ability to facilitate the construction of complex molecular architectures through robust C-C bond-forming reactions, coupled with their capacity to impart favorable physicochemical properties, makes them invaluable in the pursuit of novel therapeutics. Furthermore, their growing application as direct enzyme inhibitors opens up new avenues for drug design. The protocols and insights provided herein are intended to empower researchers to effectively harness the potential of this important class of compounds in their drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. nbinno.com [nbinno.com]
- 4. The design and synthesis of mechanism-based inhibitors of serine proteases | Record | DigitalNZ [digitalnz.org]
- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
palladium catalysts for cross-coupling with 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic Acid
Authored by: A Senior Application Scientist
Introduction: Navigating the Challenges of a Multifunctional Boronic Acid
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide focuses on a particularly valuable yet challenging building block: This compound . This reagent is of significant interest in medicinal chemistry and materials science, offering a unique combination of functionalities.
However, its structure presents a trifecta of challenges for the synthetic chemist:
-
Electronic Effects : The potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group deactivates the boronic acid, potentially slowing the crucial transmetalation step in the catalytic cycle.[2]
-
Steric Hindrance : The two substituents ortho to the boronic acid group create a sterically demanding environment, which can impede the approach of the palladium catalyst.[3][4][5]
-
Protecting Group Stability : The 1,3-dioxolane (acetal) group, which masks a reactive aldehyde, must remain intact throughout the reaction. While generally stable to basic conditions, careful selection of reagents is necessary to prevent premature deprotection.[6][7][8]
This document provides a comprehensive overview of the mechanistic considerations, catalyst selection strategies, and detailed protocols necessary to successfully employ this versatile reagent in palladium-catalyzed cross-coupling reactions.
The Catalytic System: Understanding the "Why" Behind Component Selection
A successful Suzuki-Miyaura coupling is not merely a combination of reagents but a finely tuned catalytic system. Each component plays a critical role in overcoming the specific challenges posed by this compound.
The Palladium Source: Precatalysts vs. In-Situ Generation
The active catalyst in the Suzuki-Miyaura reaction is a Palladium(0) species.[9] This can be generated in several ways:
-
Traditional Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) : These Pd(II) or Pd(0) sources require coordination to phosphine ligands in situ to form the active catalyst. While cost-effective, the initial activation process can be slow or inefficient, especially for challenging substrates.
-
Precatalysts (e.g., Buchwald-type) : These are air- and moisture-stable Pd(II) complexes that are designed to rapidly and quantitatively generate a consistent, highly active Pd(0) species under the reaction conditions.[10][11][12] For challenging substrates like the one , which may be prone to decomposition or side reactions, the use of a precatalyst that ensures fast generation of the active catalyst at mild temperatures is highly recommended.[10][11][12]
The Ligand: The Key to Reactivity and Selectivity
The choice of ligand is arguably the most critical parameter for a successful coupling with this substrate. The ligand's role is to stabilize the palladium center and modulate its reactivity to favor the desired reaction pathway. For electron-deficient and sterically hindered partners, the ideal ligands are both bulky and electron-rich .
-
Bulkiness : Sterically demanding ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is crucial for the oxidative addition of the aryl halide.[4] Furthermore, their size can facilitate the final reductive elimination step to release the product.[5]
-
Electron-Donating Ability : Electron-rich phosphines increase the electron density on the palladium center, which significantly accelerates the rate of oxidative addition, often the rate-limiting step of the catalytic cycle, especially with less reactive aryl chlorides.[1]
Recommended Ligand Classes:
| Ligand Class | Key Examples | Rationale for Use with this Substrate |
| Biarylphosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | These are the gold standard for challenging couplings. Their steric bulk and strong electron-donating properties are ideal for promoting reactions of both electron-poor boronic acids and sterically hindered coupling partners.[4] |
| Dialkylphosphinobiphenyls | DavePhos, tBuXPhos | Similar to the above, these offer a fine-tuning of steric and electronic properties that can be beneficial for optimizing difficult transformations. |
| P,O-Chelating Ligands | 2-(dicyclohexylphosphino)-phenyl-based ligands with ether or dioxolane moieties | These ligands can offer enhanced stability to the catalytic complex through chelation. A ligand featuring a dioxolane moiety itself has shown high efficiency in Suzuki couplings of aryl chlorides, suggesting a structural compatibility.[13][14] |
The Base and Solvent System
The base activates the boronic acid, forming a more nucleophilic boronate species that is competent for transmetalation. The choice of base and solvent is interdependent and crucial for reaction success.
-
Base : A moderately strong base is required. Potassium phosphate (K₃PO₄) is often an excellent choice for difficult couplings as it has good solubility in mixed aqueous/organic solvents and is effective at promoting transmetalation without causing significant protodeboronation (hydrolysis of the boronic acid).[10] Other options include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Solvent : Aprotic solvents are generally preferred. A mixture of an organic solvent like 1,4-dioxane, toluene, or tetrahydrofuran (THF) with a small amount of water is common, as water can aid in dissolving the base and boronic acid. Anhydrous conditions can also be effective, particularly with bases like K₃PO₄.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: Fig 1. The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Fig 2. A typical experimental workflow for Suzuki-Miyaura coupling.
Detailed Application Protocols
Safety Precaution : Always conduct these reactions in a well-ventilated fume hood. Handle all reagents and solvents with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
Protocol 1: General Screening Protocol with a Buchwald Precatalyst
This protocol is designed as a robust starting point for coupling this compound with a range of aryl or heteroaryl bromides.
Materials:
-
Aryl Halide (Ar-Br) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
XPhos Pd G3 Precatalyst (1-3 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
Step-by-Step Procedure:
-
Vial Preparation : To the oven-dried reaction vial, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (e.g., 0.6 mmol, 1.2 equiv), XPhos Pd G3 precatalyst (e.g., 0.01 mmol, 2 mol%), and K₃PO₄ (e.g., 1.0 mmol, 2.0 equiv).
-
Inert Atmosphere : Seal the vial with the screw cap. Evacuate the vial using a vacuum pump and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle two more times to ensure the atmosphere is thoroughly inert.
-
Solvent Addition : Using a syringe, add anhydrous, degassed 1,4-dioxane (e.g., 2.5 mL) and degassed water (e.g., 0.25 mL) to give a 10:1 solvent ratio. The mixture should be a suspension.
-
Reaction : Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction vigorously.
-
Monitoring : After 2-4 hours, carefully take a small aliquot from the reaction mixture, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS to check for the consumption of the starting aryl halide. If the reaction is not complete, allow it to stir for up to 24 hours.
-
Work-up : Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with brine (10 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Protocol 2: Alternative Conditions for Aryl Chlorides
Aryl chlorides are less reactive and often require a stronger catalytic system.[1] This protocol is adapted for these more challenging coupling partners.
Materials:
-
Aryl Chloride (Ar-Cl) (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos ligand (4.5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Toluene, anhydrous
-
Water, degassed
Step-by-Step Procedure:
-
Vial Preparation : In an oven-dried vial, combine Pd₂(dba)₃, SPhos, and K₂CO₃.
-
Inert Atmosphere : Seal the vial and establish an inert atmosphere as described in Protocol 1.
-
Reagent Addition : Briefly open the vial under a positive pressure of inert gas and add the aryl chloride and the boronic acid.
-
Solvent Addition : Add anhydrous, degassed toluene (e.g., 0.2 M concentration relative to the aryl chloride) and degassed water (e.g., 5% v/v).
-
Reaction : Heat the reaction to 110 °C and stir vigorously.
-
Monitoring, Work-up, and Purification : Follow steps 5-9 as outlined in Protocol 1. The reaction may require a longer time (12-24 hours).
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently reactive conditions for the aryl halide. 3. Deactivation of catalyst by impurities. | 1. Use a fresh, high-quality precatalyst.[15] 2. Increase temperature. Switch to a more electron-rich ligand (e.g., from XPhos to SPhos). For aryl chlorides, ensure a sufficiently active system is used. 3. Ensure all reagents are pure and solvents are anhydrous and degassed. |
| Protodeboronation | 1. Base is too strong or reaction temperature is too high. 2. Presence of excess water. | 1. Switch to a milder base (e.g., from Cs₂CO₃ to K₃PO₄ or K₂CO₃). 2. Reduce the amount of water or run the reaction under anhydrous conditions. 3. Use a precatalyst that promotes rapid coupling at lower temperatures.[10][12] |
| Homocoupling of Boronic Acid | 1. Slow oxidative addition allows for side reactions. 2. Presence of oxygen in the reaction atmosphere. | 1. Use a more active catalyst/ligand system to accelerate the cross-coupling pathway. 2. Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents. |
| Acetal Deprotection | 1. Reaction conditions are inadvertently acidic. 2. Use of a boronic acid sample with acidic impurities. | 1. Ensure the base is not fully consumed. Use high-purity reagents. 2. Recrystallize the boronic acid if its purity is questionable. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 13. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds Utilizing 3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic Acid
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid as a pivotal building block in modern heterocyclic synthesis. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions and subsequent functional group transformations. The guide emphasizes the synthesis of high-value biaryl and fused heterocyclic systems, critical for the development of novel therapeutics and advanced materials. Included are optimized reaction conditions, mechanistic insights, troubleshooting strategies, and detailed, step-by-step protocols.
Introduction: A Multifunctional Building Block for Modern Synthesis
The title compound, this compound, is a uniquely valuable reagent in synthetic organic chemistry. Its utility stems from the strategic placement of three key functional groups on a central phenyl ring:
-
Arylboronic Acid: This moiety is the workhorse for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and versatile methods for forming carbon-carbon bonds.
-
Trifluoromethyl (CF₃) Group: The electron-withdrawing nature of the CF₃ group significantly influences the electronic properties of the ring. In a pharmaceutical context, this group is highly sought after for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating lipophilicity and pKa.
-
1,3-Dioxolane Protected Aldehyde: The dioxolane group serves as a stable protecting group for a benzaldehyde functionality. This is crucial as it allows the arylboronic acid to undergo cross-coupling without interference from a reactive aldehyde. The protected aldehyde can then be unmasked in a subsequent step, providing a synthetic handle for a plethora of transformations, including reductive amination, Wittig reactions, or condensation to form fused heterocyclic systems.
This guide will focus on the primary application of this reagent: its use in Suzuki-Miyaura cross-coupling to generate biaryl precursors, followed by deprotection and cyclization to yield complex heterocyclic structures such as benzimidazoles.
The Core Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone of C(sp²)-C(sp²) bond formation, enabling the synthesis of biaryl compounds through the coupling of an organoboron reagent with an organohalide. The general catalytic cycle, which dictates our choice of reagents, is illustrated below.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Causality Behind Experimental Choices: Optimizing the Coupling
The success of the Suzuki-Miyaura coupling hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent system.
-
Palladium Source & Ligand: While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern protocols often favor more robust and active systems. A combination of a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand is often superior. Ligands such as SPhos or XPhos generate highly active monoligated Pd(0) species in situ, which excel at the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.
-
Base: The base is not merely a spectator; it is critical for activating the boronic acid. It forms a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step. The choice of base is a balance between reactivity and substrate tolerance.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used, effective, and economical. Cesium carbonate is more soluble and basic, often providing better results for challenging couplings.
-
Phosphates (K₃PO₄): A strong base that is particularly effective for coupling heteroarylboronic acids and can accelerate sluggish reactions.
-
-
Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base and boronate often reside).
-
Dioxane/Water or Toluene/Water: Classic choices that provide a two-phase system. Vigorous stirring is essential.
-
Anhydrous Polar Aprotic Solvents (DMF, DMAc): Can be effective, particularly at higher temperatures.
-
Degassing: It is imperative to remove dissolved oxygen from the solvent and reaction vessel. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides, arresting the catalytic cycle. This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Experimental Protocols
The following protocols provide a robust starting point for synthesis. Researchers should monitor reactions by TLC or LC-MS to determine completion.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic heteroaryl halide.
Figure 2: Standard experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Materials:
-
This compound (1.0 equiv)
-
Heteroaryl Halide (e.g., 2-bromopyridine) (1.1 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert Atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the heteroaryl halide, the palladium catalyst, the ligand, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reaction times typically range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Heteroaryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | >85 |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | >90 |
| 3-Bromoquinoline | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | >80 |
| 5-Chloro-1,2,4-thiadiazole | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | RT | ~70-80 |
Protocol 2: Deprotection of the Dioxolane to Reveal the Aldehyde
The dioxolane group is an acetal, which is readily cleaved under acidic aqueous conditions to regenerate the parent aldehyde.
Materials:
-
Dioxolane-protected biaryl compound (1.0 equiv)
-
Acetone/Water (e.g., 4:1 v/v)
-
Acid Catalyst (e.g., 2M HCl (aq), p-Toluenesulfonic acid (cat.))
Procedure:
-
Dissolve the dioxolane-protected compound in the acetone/water solvent mixture.
-
Add the acid catalyst. The reaction is often rapid at room temperature but may be gently heated (40-50 °C) to accelerate cleavage.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Neutralize the reaction mixture carefully with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude aldehyde, which can often be used in the next step without further purification.
Protocol 3: Synthesis of a 2-Aryl-Benzimidazole Derivative
This protocol demonstrates the power of the building block by coupling the Suzuki product with an o-phenylenediamine to form a medicinally relevant benzimidazole scaffold.
Figure 3: Logical workflow for the synthesis of a benzimidazole from the biaryl aldehyde intermediate.
Materials:
-
Biaryl aldehyde from Protocol 2 (1.0 equiv)
-
o-Phenylenediamine (1.0 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Optional: Catalyst (e.g., BF₃·OEt₂) or oxidant (e.g., NaHSO₃)
Procedure:
-
In a round-bottom flask, combine the biaryl aldehyde and o-phenylenediamine in the chosen solvent.
-
Add any required catalyst. A common method involves simple heating in a protic solvent, which facilitates both the imine formation and the subsequent cyclization/oxidation. Air can often serve as the terminal oxidant.
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
-
Collect the solid by filtration or, if no precipitate forms, concentrate the mixture and perform an aqueous workup followed by extraction.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the final benzimidazole derivative.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Suzuki Coupling Yield | Inactive catalyst (Pd(0) oxidized) | Ensure thorough degassing of solvents and use a fresh, high-quality catalyst/ligand. |
| Insufficiently strong base | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. | |
| Low reaction temperature | Increase the temperature, especially for less reactive halides like chlorides. | |
| Incomplete Dioxolane Deprotection | Insufficient acid or water | Add more aqueous acid or increase the reaction temperature slightly. |
| Formation of Side Products | Homocoupling of boronic acid | Use a slight excess of the halide partner and ensure slow catalyst addition if needed. |
| Protodeboronation (loss of B(OH)₂) | Use a less aqueous solvent system or a stronger, non-nucleophilic base. Ensure the reaction is run under strictly inert conditions. |
Conclusion
This compound is a powerful and versatile building block for constructing complex molecular architectures. By leveraging a well-understood Suzuki-Miyaura cross-coupling, followed by a straightforward deprotection and subsequent cyclization, researchers can access a wide array of novel biaryl and fused heterocyclic compounds. The protocols and insights provided herein offer a solid foundation for the successful application of this reagent in medicinal chemistry and materials science discovery programs.
Application Note: 3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic Acid as a Versatile Building Block in Agrochemical Synthesis
Abstract
The relentless pursuit of more effective, safer, and environmentally benign agrochemicals necessitates the development of novel molecular scaffolds. Fluorinated organic compounds, particularly those containing the trifluoromethyl (CF3) group, have become indispensable in modern agrochemical design due to their unique ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2] This application note provides a detailed guide for researchers and synthetic chemists on the strategic use of 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid, a highly functionalized building block, in the synthesis of advanced agrochemical intermediates. We will explore its core application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, provide a robust experimental protocol, and discuss the synthetic utility of its masked aldehyde functionality for downstream diversification.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The introduction of a trifluoromethyl group into a candidate agrochemical molecule can profoundly alter its physicochemical and biological properties.[2] The high electronegativity and steric bulk of the CF3 group can improve metabolic resistance by blocking sites susceptible to oxidative degradation, while also enhancing lipophilicity for improved membrane transport.[2] this compound is a bifunctional reagent of significant value. It provides a trifluoromethyl-substituted aromatic ring ready for C-C bond formation via its boronic acid moiety, and a protected aldehyde (in the form of a dioxolane) that serves as a versatile synthetic handle for constructing more complex target molecules.[3][]
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 1072946-51-0 | [3][] |
| Molecular Formula | C₁₀H₁₀BF₃O₄ | [3] |
| Molecular Weight | 261.99 g/mol | |
| Appearance | Typically a white to off-white solid | N/A |
| SMILES | O=B(O)c1cc(cc(c1)C(F)(F)F)C2OCCO2 | [] |
| InChI Key | QPNGCFKECJVVNJ-UHFFFAOYSA-N | [] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl or vinyl-aryl linkages in organic synthesis, owing to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[5][6][7]
Mechanistic Rationale
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted cycle involves three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a high-valent Palladium(II) species. The reactivity of the halide is critical, with the reaction rate typically following the trend I > Br > Cl.[7]
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate. This step is often the rate-determining step of the cycle.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This section provides a representative, self-validating protocol for the coupling of this compound with a generic aryl bromide.
Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 2-(3'-bromo-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-1,3-dioxolane.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 1-Bromo-3-iodobenzene (Aryl Halide) | 282.91 | 283 mg | 1.0 | 1.0 |
| This compound | 261.99 | 314 mg | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Procedure:
-
Reaction Setup: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1-bromo-3-iodobenzene, 1.0 equiv), the boronic acid (1.2 equiv), and the palladium catalyst (0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is a critical step, as the Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures.
-
Solvent & Base Addition: Under a positive pressure of inert gas, add the degassed solvents (1,4-dioxane, 8 mL) and the aqueous base solution (K₂CO₃ in 2 mL of water). The mixture should be stirred vigorously. A degassed solvent is used to minimize dissolved oxygen that could deactivate the catalyst.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-16 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[8]
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization: Experimental Workflow
Caption: Standard laboratory workflow for a Suzuki-Miyaura cross-coupling reaction.
Post-Coupling Strategy: Unleashing the Aldehyde
A key advantage of using this compound is the latent reactivity of the dioxolane group. This acetal serves as an effective protecting group for a formyl (aldehyde) functionality, which is generally incompatible with the basic conditions and nucleophilic organometallic species present in many coupling reactions.
Once the core biaryl structure is assembled, the aldehyde can be easily deprotected under mild acidic conditions (e.g., aqueous HCl in acetone or THF). The resulting aldehyde is a versatile intermediate for a wide range of subsequent transformations crucial for agrochemical synthesis, including:
-
Reductive Amination: To install amine-containing side chains.
-
Wittig Reaction: To form alkenes.
-
Oxidation/Reduction: To generate carboxylic acids or alcohols.
-
Condensation Reactions: To build heterocyclic rings, which are common motifs in fungicides and herbicides.
This two-stage approach—coupling followed by deprotection and derivatization—provides a powerful and convergent route to complex, highly functionalized agrochemical candidates.
Safety and Handling
-
Boronic Acids: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. While generally stable, some boronic acids can undergo protodeboronation.[9]
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All handling should be performed in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a high-value, strategic building block for the synthesis of novel agrochemicals. Its utility is rooted in the combination of a trifluoromethyl group for modulating bioactivity and a masked aldehyde for late-stage functionalization. The robust and well-understood Suzuki-Miyaura coupling provides a reliable method for incorporating this fragment into target molecules. By following the protocols and understanding the mechanistic principles outlined in this note, researchers can effectively leverage this reagent to accelerate the discovery and development of next-generation crop protection agents.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | CAS 1072946-51-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. mdpi.com [mdpi.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Strategic Deprotection: A Guide to the Acidic Hydrolysis of Dioxolane-Protected Boronic Acids
An Application Guide for Researchers
Abstract: Boronic acids are indispensable reagents in modern synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, the inherent reactivity and polarity of the boronic acid moiety often necessitate the use of protecting groups to ensure stability and compatibility with various reaction conditions.[2][3] The dioxolane group, particularly in the form of pinacol esters (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), has become the de facto standard for this purpose.[2] While robust, the controlled cleavage of this protecting group is a critical final step to unmask the active boronic acid. This guide provides an in-depth exploration of the acidic hydrolysis of these dioxolane systems, focusing on the underlying mechanisms, strategic considerations, detailed protocols, and methods for ensuring reaction integrity.
The Principle of Protection and the Need for Cleavage
Boronic acids are Lewis acids with a vacant p-orbital, making them susceptible to undesired reactions, including the formation of trimeric boroxines and instability under certain oxidative or acidic conditions.[2][4] Dioxolane-based protecting groups, such as the pinacol ester, shield this reactive center by forming a stable five-membered cyclic boronic ester.[3] This strategy offers several advantages:
-
Enhanced Stability: Protected boronic acids are generally stable to air, moisture, and column chromatography.[2]
-
Improved Solubility: The organic diol backbone often improves solubility in common organic solvents.
-
Modulated Reactivity: The steric bulk of the dioxolane ring can prevent unwanted side reactions at the boron center.[3]
While essential for multi-step synthesis, the ultimate utility of the boronic acid often requires the removal of this protective shield.[5] Acid-catalyzed hydrolysis is a fundamental and widely used method for this transformation, regenerating the free boronic acid for subsequent reactions or for the final active molecule.[6]
The Mechanism of Acidic Hydrolysis
The deprotection of a dioxolane boronic ester is a classic example of acid-catalyzed acetal hydrolysis. The reaction proceeds through a series of reversible steps, driven forward by the presence of a sufficient quantity of water.
Figure 1: Mechanism of Acid-Catalyzed Dioxolane Hydrolysis.
The process can be described in four key stages:
-
Protonation: A lone pair of electrons on one of the dioxolane oxygen atoms attacks a proton (H⁺) from the acid catalyst, forming a positively charged oxonium ion. This step activates the C-O bond for cleavage.
-
Ring Opening: The activated C-O bond breaks, opening the dioxolane ring to form a resonance-stabilized carbocation and revealing a hydroxyl group on the boron atom.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electron-deficient boron center.
-
Elimination and Regeneration: The tetrahedral intermediate collapses, eliminating the diol byproduct (e.g., pinacol) and regenerating the acid catalyst to yield the final, free boronic acid.
Experimental Design: Strategic Choices for Successful Deprotection
The success of the hydrolysis reaction hinges on the careful selection of reagents and conditions. The stability of the boronic ester is influenced by steric hindrance and the electronic nature of the "R" group, which must be considered when designing the experiment.[7][8]
Key Parameters and Causality
| Parameter | Common Choices | Rationale and Field-Proven Insights |
| Acid Catalyst | • HCl (aq.)• H₂SO₄ (aq.)• Trifluoroacetic Acid (TFA)• p-Toluenesulfonic Acid (p-TsOH) | Choice depends on substrate tolerance. Strong mineral acids like HCl are effective but can degrade acid-sensitive functional groups. TFA is potent and often used in aprotic solvents with a stoichiometric amount of water, but can be harsh.[9] p-TsOH is a solid, making it easier to handle, and is effective in systems where water can be controlled. |
| Solvent System | • Acetone / H₂O• Tetrahydrofuran (THF) / H₂O• Dichloromethane (DCM) / H₂O• Methanol (MeOH) | Miscibility with water is key. The solvent must co-solubilize the organic boronic ester and the aqueous acid. Acetone and THF are excellent choices. For highly acid-sensitive substrates, a biphasic system (e.g., DCM/H₂O) with vigorous stirring can sometimes moderate the reaction.[6] |
| Temperature | • Room Temperature (20-25 °C)• Elevated Temperature (40-80 °C) | Reaction kinetics are temperature-dependent. Many simple aryl boronic esters can be deprotected at room temperature. More robust or sterically hindered esters, such as those derived from pinacol, often require heating to proceed at a reasonable rate.[2] Always start at room temperature and heat only if necessary to avoid potential side reactions. |
| Reaction Time | • 1 hour to 24 hours | Must be determined empirically. Reaction progress should be monitored closely. Prolonged reaction times, especially at elevated temperatures, can lead to decomposition or protodeborylation (loss of the B(OH)₂ group). |
| Workup Strategy | • Extraction• pH Adjustment• Recrystallization | Isolating the product is critical. The free boronic acid is often more polar than its ester precursor. After neutralizing the acid, the product can be extracted into an organic solvent.[10] Alternatively, if the product is a crystalline solid, it may precipitate upon cooling or pH adjustment. The diol byproduct (e.g., pinacol) must be efficiently removed during this process. |
Experimental Protocols
The following protocols provide a general framework for the acidic hydrolysis of a pinacol boronate ester. Safety Note: Always handle acids and organic solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: General Hydrolysis with Aqueous HCl
This protocol is suitable for robust aryl and alkyl boronic esters.
Figure 2: General Workflow for Acidic Deprotection.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the boronic pinacol ester (1.0 eq.) in a suitable solvent (e.g., acetone or THF, approx. 0.1–0.5 M concentration).
-
Acid Addition: To the stirring solution, add a 2M aqueous solution of hydrochloric acid (5.0–10.0 eq.). An exotherm may be observed; add slowly if necessary.
-
Reaction: Allow the mixture to stir at room temperature.
-
Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product boronic acid is typically more polar.
-
Workup:
-
Once the reaction is complete, carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude boronic acid can be purified by recrystallization or silica gel chromatography. Note that boronic acids can sometimes streak on silica gel; using a slightly acidified eluent system (e.g., with 0.1% formic acid) can improve chromatography.
Trustworthiness: A Self-Validating System
To ensure the integrity and reproducibility of the protocol, a robust validation system based on analytical monitoring is essential.
In-Process Controls (IPCs)
-
TLC Analysis: A simple and effective way to monitor the reaction.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A hexane/ethyl acetate mixture is a good starting point. The boronic acid product should have a lower Rf value than the pinacol ester starting material.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate (KMnO₄).
-
-
LC-MS/GC-MS: Provides unambiguous confirmation of the starting material's consumption and the product's formation by tracking their respective molecular weights.[11]
Final Product Characterization
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B): This is the definitive method for structural confirmation.
-
¹H NMR: Look for the disappearance of the characteristic pinacol methyl singlet (typically around 1.2–1.3 ppm) and the appearance of a broad singlet for the B(OH)₂ protons (can exchange with solvent).
-
¹¹B NMR: The chemical shift provides clear evidence of the boron environment. Boronic esters (e.g., pinacolates) typically appear around δ 20–35 ppm, while free boronic acids appear around δ 27–33 ppm. The signal for the free acid is often broader.
-
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass of the synthesized boronic acid.
Troubleshooting and Advanced Considerations
-
Incomplete Reaction: If the reaction stalls, gentle heating (40–60 °C) can be applied. Alternatively, a stronger acid or a higher concentration may be required.[2]
-
Product Decomposition: If TLC or LC-MS shows product degradation, the reaction conditions are likely too harsh. Consider using a milder acid (e.g., acetic acid), running the reaction at a lower temperature, or switching to a non-hydrolytic deprotection method.[6]
-
Protodeborylation: A common side reaction, especially for electron-rich aryl boronic acids under harsh acidic conditions, is the replacement of the -B(OH)₂ group with a hydrogen atom. This can be minimized by using the mildest effective conditions and shortest possible reaction time.
-
Alternative Deprotection Methods: For highly sensitive substrates, direct hydrolysis may not be suitable. Milder, two-step alternatives exist, such as transesterification with diethanolamine followed by mild acidic workup, or conversion to a trifluoroborate salt (KHF₂) followed by hydrolysis.[2]
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Water-Stable Boronate Ester Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nva.sikt.no [nva.sikt.no]
Application Notes & Protocols: Synthesis of Biaryl Compounds with 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid
Introduction: Strategic Importance of Fluorinated Biaryl Aldehydes
The biaryl structural motif is a cornerstone in modern medicinal chemistry and materials science. Aryl-aryl bonds form the backbone of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The strategic introduction of fluorine-containing substituents, such as the trifluoromethyl (CF₃) group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Concurrently, the aldehyde functional group is a versatile synthetic handle, enabling a multitude of subsequent chemical transformations.
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of biaryl compounds using a specialized building block: 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid (CAS 1072946-51-0). This reagent is ingeniously designed for the Suzuki-Miyaura cross-coupling reaction, offering a masked aldehyde in the form of a stable 1,3-dioxolane acetal. This protecting group strategy is essential, as a free aldehyde would not be compatible with the basic and nucleophilic conditions of the coupling reaction. The presence of the electron-withdrawing trifluoromethyl group presents unique challenges and requires specific catalytic conditions for optimal reactivity, which will be addressed in detail.
This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block for the synthesis of complex, high-value molecules.
Scientific Rationale and Mechanistic Considerations
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (such as a boronic acid) and an organohalide or triflate. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. However, the specific attributes of this compound necessitate a carefully tailored approach.
Pillar 1: The Challenge of an Electron-Deficient Boronic Acid
The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. This electronic property decreases the nucleophilicity of the phenyl ring and, consequently, slows the rate-determining transmetalation step of the catalytic cycle. In this step, the organic group is transferred from the boron atom to the palladium center. To overcome this kinetic barrier, a judicious selection of catalyst, ligand, and base is paramount.
-
Catalyst & Ligand Selection: For electron-deficient boronic acids, palladium catalysts bearing electron-rich and sterically bulky phosphine ligands are often required. Ligands such as those from the Buchwald or Fu groups can be effective. A highly reliable and commercially available catalyst for such transformations is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride , commonly known as Pd(dppf)Cl₂ .[1][2] The dppf ligand's large bite angle and electron-donating properties help to stabilize the palladium center and promote both the oxidative addition and the subsequent transmetalation steps.
-
Base Selection: The base plays a crucial role in activating the boronic acid. It coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium(II) center. For challenging couplings, stronger bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally more effective than weaker bases.[1]
Pillar 2: The Role of the 1,3-Dioxolane Protecting Group
The 1,3-dioxolane is a cyclic acetal that serves as a robust protecting group for the aldehyde functionality. Its key features are:
-
Stability: It is stable to the basic, and often heated, conditions of the Suzuki-Miyaura reaction.[3]
-
Inertness: It does not interfere with the palladium catalyst or the organoboron reagent.
-
Facile Cleavage: It can be readily and cleanly removed post-coupling under mild acidic conditions to reveal the desired biaryl aldehyde.[3]
This two-step sequence—coupling followed by deprotection—provides a reliable pathway to biaryl aldehydes that would otherwise be difficult to synthesize directly.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Workflow for the two-stage synthesis of biaryl aldehydes.
Experimental Protocols
The following protocols are presented as a robust starting point for the synthesis. Optimization may be required based on the specific aryl halide used.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 mmol, 5 mol%)[1]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 2.5 equiv)[1]
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Oven-dried reaction vial with a magnetic stir bar and septum
Procedure:
-
Vessel Preparation: To the oven-dried reaction vial, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), and anhydrous K₂CO₃ (2.5 mmol).
-
Inert Atmosphere: Seal the vial with the septum and purge with a stream of nitrogen or argon gas for 5-10 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add the degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 8-12 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the protected biaryl product.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];
}
Caption: Experimental workflow for the Suzuki-Miyaura coupling step.
Data Presentation: Expected Outcomes
The following table illustrates expected yields for the coupling reaction with various aryl bromides, based on literature precedents for similar electron-deficient systems.[1][2]
| Entry | Aryl Bromide (Ar-Br) | Product Structure | Expected Yield (%) |
| 1 | 4-Bromoanisole | MeO-Ar-Ar' | 85-95% |
| 2 | 4-Bromotoluene | Me-Ar-Ar' | 88-96% |
| 3 | 1-Bromo-4-(tert-butyl)benzene | tBu-Ar-Ar' | 82-92% |
| 4 | 3-Bromopyridine | 3-Pyridyl-Ar' | 75-85% |
| 5 | 1-Bromo-4-cyanobenzene | NC-Ar-Ar' | 80-90% |
Ar' represents the 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenyl moiety. Yields are illustrative and may vary based on specific reaction conditions and purification.
Protocol 2: Acetal Deprotection to Yield Biaryl Aldehyde
This protocol describes the hydrolysis of the 1,3-dioxolane group to unveil the final aldehyde product.
Materials:
-
Protected Biaryl Product (from Protocol 1, 1.0 mmol)
-
Tetrahydrofuran (THF) (5 mL)
-
2M Aqueous Hydrochloric Acid (HCl) (2.5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve the protected biaryl product (1.0 mmol) in THF (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Add the 2M aqueous HCl (2.5 mL) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed. The product aldehyde should be significantly more polar.
-
Workup:
-
Carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution dropwise until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude aldehyde is often pure enough for subsequent steps. If necessary, it can be further purified by flash column chromatography or recrystallization.
Troubleshooting and Expert Insights
-
Low Coupling Yield: If the Suzuki coupling reaction stalls or gives low yields, consider the following:
-
Inadequate Inert Atmosphere: Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of nitrogen or argon. Oxygen can deactivate the Pd(0) catalyst.
-
Base Strength: For particularly unreactive aryl halides (e.g., aryl chlorides), a stronger base like Cs₂CO₃ or K₃PO₄ may be required.
-
Catalyst Deactivation: If the reaction mixture turns black (palladium black), it indicates catalyst decomposition. Using a pre-catalyst or a more robust ligand system may be necessary.
-
-
Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom. This is often caused by excess water or insufficiently inert conditions. Using anhydrous solvents (where appropriate for the chosen base) and ensuring proper degassing can mitigate this issue.
-
Incomplete Deprotection: If the hydrolysis of the dioxolane is slow, gentle heating (e.g., to 40-50 °C) can accelerate the reaction. Alternatively, a different acid catalyst can be screened.[3]
Conclusion
This compound is a highly valuable and strategically designed reagent for the synthesis of complex biaryl aldehydes. While the electron-withdrawing nature of the trifluoromethyl group necessitates careful selection of catalytic conditions, the use of a robust palladium catalyst like Pd(dppf)Cl₂ with a suitable base provides a reliable pathway to the desired coupled products. The subsequent, straightforward deprotection under mild acidic conditions efficiently yields the final aldehyde, opening the door to a vast array of further chemical elaborations. The protocols and insights provided herein offer a solid foundation for researchers to successfully incorporate this versatile building block into their synthetic programs.
References
- 1. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Application Notes & Protocols: The Transformative Role of Fluorinated Phenylboronic Acids in Materials Science
Introduction: A Tale of Two Functions
Phenylboronic acids (PBAs) have long been celebrated in synthetic chemistry for their versatile reactivity. The boronic acid moiety, a Lewis acid, offers two primary functionalities that have been extensively exploited: its ability to form reversible covalent bonds with diols and its role as a cornerstone of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. The strategic introduction of fluorine atoms onto the phenyl ring—creating fluorinated phenylboronic acids (FPBAs)—dramatically expands the utility of this molecular scaffold, transforming it into a high-performance building block for advanced materials.
The presence of fluorine, the most electronegative element, imparts unique properties. It powerfully modulates the electronic character of the phenyl ring and, consequently, the Lewis acidity of the boron center.[1][2][3] This guide provides an in-depth exploration of how these unique characteristics are harnessed in materials science, offering detailed application notes and protocols for researchers in sensor technology, smart polymers, and organic electronics.
Core Principles: The Decisive Impact of Fluorination
The introduction of fluorine substituents into the boronic acid structure significantly influences its properties, an effect that is crucial for designing functional materials.[3]
-
Enhanced Lewis Acidity: Fluorine's strong electron-withdrawing inductive effect decreases the electron density at the boron center, making it a stronger Lewis acid.[1] This increased acidity is critical for applications involving interactions with Lewis bases, such as diols or fluoride ions. The pKa of the boronic acid is lowered, meaning it can effectively bind to target molecules at or near physiological pH (7.4), a significant challenge for many non-fluorinated PBAs.[1][3] The effect is position-dependent: ortho- and meta-substitutions have a more pronounced effect on acidity than para-substitution, where the inductive effect is partially offset by the resonance effect.[3]
-
Tuning Electronic Properties: In the context of organic electronics, fluorine substitution is a well-established strategy for tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic semiconductors.[4] This fine-tuning is essential for optimizing charge injection, transport, and overall device efficiency in applications like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[4][5]
-
Improved Material Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Incorporating fluorine into polymers and other materials can significantly enhance their thermal stability and chemical resistance, making them suitable for use in demanding environments.[6][7]
Application Area 1: Advanced Chemical and Biological Sensors
The enhanced Lewis acidity of FPBAs makes them exceptional candidates for creating highly sensitive and selective sensors, particularly for fluoride ions and biologically relevant diols like glucose.
Application Note: Electrochemical Fluoride Ion Sensing
Principle: The boron atom in FPBAs has a strong affinity for fluoride ions, forming a stable fluorophenylboronate complex.[8] This binding event can be transduced into a measurable electrochemical signal. By immobilizing an FPBA derivative onto an electrode surface, the change in surface charge or impedance upon fluoride binding can be detected.[9][10] Vertically ordered mesoporous silica films (VMSF) provide a high surface area and controlled nanochannels, enhancing sensor performance.[10][11]
Protocol: Fabrication of an FPBA-Modified Electrode for Fluoride Detection
-
Electrode Preparation:
-
Begin with a clean Indium Tin Oxide (ITO) coated glass slide.
-
Synthesize a vertically ordered mesoporous silica film (VMSF) on the ITO surface using an electrochemical surfactant templating method. This creates a high-surface-area scaffold.
-
Rationale: The ordered pores of the VMSF prevent fouling and provide a structured environment for consistent functionalization.[10]
-
-
Surface Functionalization:
-
Activate the silica surface by treating it with an acidic solution (e.g., 1 M HCl) to expose silanol groups.
-
Graft 3-aminopropyltrimethoxysilane (APTMS) onto the VMSF surface by refluxing in a toluene solution. This introduces primary amine groups.
-
Chemically couple 4-formylphenylboronic acid to the amine-functionalized surface via reductive amination to immobilize the PBA moieties.
-
Rationale: This multi-step process ensures a stable, covalent attachment of the boronic acid recognition element to the electrode.
-
-
Electrochemical Detection:
-
Use the FPBA-VMSF/ITO electrode as the working electrode in a three-electrode cell with a platinum wire counter electrode and an Ag/AgCl reference electrode.
-
The electrolyte should be a buffered solution (e.g., PBS, pH 7.4) containing a redox probe like potassium ferricyanide [Fe(CN)₆]³⁻/⁴⁻.
-
Record the cyclic voltammetry (CV) or differential pulse voltammetry (DPV) signal of the redox probe.
-
Introduce aliquots of a standard fluoride solution into the cell.
-
Mechanism of Action: Upon binding fluoride, the FPBA becomes a negatively charged boronate anion.[10] This increased negative charge within the nanochannels repels the negatively charged [Fe(CN)₆]³⁻/⁴⁻ probe, reducing its access to the electrode surface and causing a decrease in the electrochemical signal.[10][11]
-
-
Data Analysis:
-
Plot the change in the peak current versus the fluoride concentration.
-
Determine the linear range and the limit of detection (LOD).
-
| Sensor Performance Parameter | Typical Value | Reference |
| Analyte | Fluoride Ion (F⁻) | [9][11] |
| Detection Method | Electrochemical | [9][11] |
| Linear Range | 5 µM to 30 mM | [8][11] |
| Limit of Detection (LOD) | 0.2 - 0.3 µM | [8][9] |
| Key Advantage | High selectivity, real-time analysis | [9][10] |
Application Area 2: Stimuli-Responsive Polymers & Biomaterials
FPBAs are instrumental in creating "smart" polymers that respond to specific chemical stimuli, such as changes in glucose concentration. This capability is highly sought after for biomedical applications like self-regulated drug delivery.[12][13]
Application Note: Glucose-Responsive Hydrogels for Insulin Delivery
Principle: The core of this application is the reversible formation of boronate esters between the FPBA and a diol.[14] An FPBA-functionalized polymer can be cross-linked with a diol-containing polymer, such as polyvinyl alcohol (PVA) or modified chitosan, to form a hydrogel.[15][16] In the presence of glucose (a polyol), a competitive binding reaction occurs. Glucose displaces the polymer-polymer cross-links, forming a soluble FPBA-glucose complex. This disruption of the hydrogel network leads to its swelling or dissolution, releasing an encapsulated drug like insulin.[16] The use of FPBAs is advantageous as their lower pKa allows this equilibrium to function efficiently at physiological pH.[1][16]
Protocol: Synthesis and Testing of a Glucose-Responsive Hydrogel
-
Synthesis of FPBA-Functionalized Polymer:
-
Synthesize an FPBA-containing monomer, such as 3-acrylamidophenylboronic acid (APBA), potentially with fluorine substituents for enhanced acidity.
-
Polymerize this monomer using a controlled polymerization technique like Reversible Addition-Fragmentation chain Transfer (RAFT) to create a well-defined polymer (e.g., poly(APBA)).[13]
-
Rationale: RAFT polymerization provides excellent control over molecular weight and distribution, which is crucial for predictable material properties.[13][17]
-
-
Hydrogel Formation:
-
Prepare an aqueous solution of the FPBA-functionalized polymer.
-
Prepare a separate aqueous solution of a diol-containing polymer, like polyvinyl alcohol (PVA).
-
Mix the two polymer solutions at a specific ratio and pH (e.g., pH 7.4). A hydrogel will form as boronate ester cross-links are established between the two polymers.
-
To load a drug, dissolve the therapeutic agent (e.g., insulin) in the PVA solution before mixing.
-
-
In Vitro Drug Release Study:
-
Place a known amount of the insulin-loaded hydrogel into a dialysis bag.
-
Immerse the bag in a release buffer (PBS, pH 7.4) simulating physiological conditions.
-
Create two conditions: (a) a "normoglycemic" buffer with a low glucose concentration (e.g., ~5 mM) and (b) a "hyperglycemic" buffer with a high glucose concentration (e.g., >10 mM).[15]
-
At predetermined time intervals, withdraw aliquots from the release buffer and measure the insulin concentration using a suitable assay (e.g., HPLC or ELISA).
-
Expected Outcome: A significantly higher rate of insulin release will be observed in the hyperglycemic solution due to the competitive displacement of cross-links by glucose.[16]
-
Application Area 3: Organic Electronics & Advanced Materials
FPBAs are indispensable building blocks for creating high-performance organic semiconductors through Suzuki-Miyaura cross-coupling reactions.[5] This powerful carbon-carbon bond-forming reaction enables the synthesis of complex conjugated polymers and molecules with precisely tailored electronic and physical properties.[4][5]
Application Note: Synthesis of Fluorinated Conjugated Polymers for Organic Electronics
Principle: The Suzuki-Miyaura reaction couples an organoboron compound (like an FPBA) with an organohalide in the presence of a palladium catalyst and a base. By using a di-boronic acid monomer and a di-haloaromatic monomer, this reaction can be used to form long-chain conjugated polymers. The fluorine atoms on the FPBA monomer are carried into the final polymer backbone, where they lower the HOMO/LUMO energy levels and can improve molecular packing and charge transport.[4]
Protocol: Representative Suzuki-Miyaura Polymerization
-
Reactant Preparation:
-
Select a fluorinated phenyl-diboronic acid or its pinacol ester derivative (Monomer A).
-
Select a di-bromo or di-iodo aromatic or heteroaromatic comonomer (Monomer B). The choice of this comonomer is critical for tuning the final properties of the polymer.
-
Ensure all reactants, solvents, and glassware are scrupulously dried and degassed to prevent deactivation of the catalyst.
-
Rationale: Oxygen can oxidize the Pd(0) catalyst, and water can lead to protodeboronation side reactions, both of which reduce polymerization efficiency.[18]
-
-
Polymerization Reaction:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Monomer A and Monomer B in a 1:1 stoichiometric ratio in a degassed solvent mixture (e.g., Toluene/Water or THF/Water).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos).
-
Add a degassed aqueous solution of a base, such as K₂CO₃, Cs₂CO₃, or Na₂CO₃.
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
-
Polymer Purification:
-
After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or acetone.
-
Collect the crude polymer by filtration.
-
To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform). The purified polymer is recovered from the chloroform fraction.
-
Rationale: High purity is essential for achieving optimal performance in electronic devices, as impurities can act as charge traps.
-
-
Characterization:
-
Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
-
Confirm the structure by ¹H and ¹⁹F NMR spectroscopy.
-
Evaluate thermal stability using Thermogravimetric Analysis (TGA).
-
Measure HOMO/LUMO levels using Cyclic Voltammetry (CV) and UV-Vis Spectroscopy.
-
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 10. Phenylboronic acid-functionalized vertically ordered mesoporous silica films for selective electrochemical determination of fluoride ion in tap water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Phenylboronic acid-containing block copolymers: synthesis, self-assembly, and application for intracellular delivery of proteins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Coupling Products from 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid
Welcome to the dedicated technical support guide for researchers and drug development professionals working with products derived from 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid (CAS 1072946-51-0)[1][][3]. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the specific purification challenges associated with this versatile building block. The unique combination of an electron-withdrawing trifluoromethyl group and an acid-labile dioxolane protecting group necessitates carefully tailored purification strategies.
Understanding the Molecule: Key Purification Considerations
The structure of this compound presents a unique set of properties that directly influence the purification of its downstream products:
-
The Trifluoromethyl (-CF3) Group: This strongly electron-withdrawing group significantly impacts the polarity and electronic nature of the molecule and its derivatives. This can lead to challenges in chromatographic separation from related impurities.
-
The Dioxolane Group: As a protecting group for a benzaldehyde functionality, the 1,3-dioxolane is susceptible to hydrolysis under acidic conditions. This requires careful control of pH during aqueous workups and chromatography.[4][5]
-
The Boronic Acid Moiety: Residual boronic acid or its byproducts (e.g., boroxines) are common impurities that can complicate purification due to their polarity and potential for streaking on silica gel.
Frequently Asked Questions (FAQs)
Q1: My TLC analysis shows multiple spots, and I'm unsure which is my product. How can I identify the product and common impurities?
A1: A complex TLC profile is a common issue. Here’s a systematic approach to identifying your spots:
-
Spot your starting materials: Always run lanes with your starting boronic acid and the coupling partner (e.g., aryl halide).
-
Homocoupling byproduct: A common side-product is the homocoupling of the boronic acid, which will be a symmetrical biphenyl. This is often less polar than the starting boronic acid.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, leading to 1-(1,3-dioxolan-2-yl)-3-(trifluoromethyl)benzene. This impurity will be significantly less polar than the boronic acid.
-
Product Spot: Your desired cross-coupled product will typically have a polarity intermediate between the starting materials.
-
Staining: Use a potassium permanganate stain to visualize non-UV active compounds. Boronic acids often show up with this stain.
Q2: I'm observing significant streaking of my product on the silica gel column. What causes this and how can I prevent it?
A2: Streaking is often caused by the interaction of polar functional groups, like the boronic acid, with the acidic silanol groups on the silica gel surface.[6] Here are some solutions:
-
Use a less polar solvent system: If your compound is sufficiently non-polar, this can minimize interactions with the silica.
-
Add a modifier to your eluent: Adding a small amount of a polar solvent like methanol or a few drops of acetic acid can sometimes improve peak shape, but be cautious of dioxolane hydrolysis with acid.
-
Switch to a different stationary phase: Neutral alumina can be a good alternative to silica gel for purifying boronic acid derivatives, as it lacks the acidic silanol groups.[7]
-
Boric acid-impregnated silica gel: This specialized stationary phase can suppress the over-adsorption of boronic esters and acids, leading to better separation.[8]
Q3: My product seems to be decomposing during purification. What could be the cause?
A3: The most likely cause of decomposition is the hydrolysis of the dioxolane protecting group.[4] This cyclic acetal is sensitive to acidic conditions.[4][9]
-
Avoid acidic workups: If possible, use a neutral or slightly basic aqueous workup.
-
Check your solvents: Ensure your solvents for chromatography are free of acidic impurities.
-
Silica gel acidity: Standard silica gel is slightly acidic. If you suspect this is causing decomposition, consider using neutral alumina or passivating the silica gel by washing it with a dilute solution of triethylamine in your eluent before loading your sample.
Q4: How can I effectively remove residual palladium catalyst from my final product?
A4: Palladium residues can be persistent. Here are a few strategies:
-
Aqueous Washes: Washing your organic layer with an aqueous solution of 1M HCl can sometimes remove palladium, but this risks hydrolyzing the dioxolane group. A safer alternative is to wash with an aqueous solution of thiourea or sodium sulfide.
-
Charcoal Treatment: Stirring a solution of your crude product with activated charcoal can adsorb palladium residues. However, be aware that this can also lead to loss of product.
-
Scavenger Resins: There are commercially available scavenger resins with thiol functionalities that are highly effective at binding and removing palladium.
Troubleshooting Guides
Issue 1: Difficulty in Separating the Product from Unreacted Boronic Acid by Column Chromatography
Possible Cause: The polarities of the product and the starting boronic acid are too similar for effective separation on silica gel.
Troubleshooting Workflow:
Caption: Decision workflow for separating product from boronic acid.
Detailed Protocols:
-
Protocol 1: Acid-Base Extraction [10][11]
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Extract the organic layer with a mild aqueous base such as a saturated solution of sodium bicarbonate. The boronic acid will deprotonate to form a water-soluble boronate salt and move to the aqueous layer.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified product.
-
Caution: Ensure your desired product is not base-sensitive.
-
-
Protocol 2: Chromatography on Neutral Alumina [7]
-
Prepare a column with neutral alumina.
-
Choose a less polar solvent system than you would for silica gel (e.g., a gradient of ethyl acetate in hexanes).
-
Load your crude product and elute, collecting fractions as usual. Neutral alumina often provides a different selectivity compared to silica gel, which can resolve previously co-eluting spots.
-
Issue 2: Product "Oils Out" or Fails to Crystallize During Recrystallization
Possible Cause: The presence of impurities is inhibiting crystal lattice formation, or the product itself is not a crystalline solid at room temperature. The trifluoromethyl group can sometimes disrupt crystal packing.
Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Residual Solvent | Dry the crude product thoroughly under high vacuum before attempting recrystallization. | Excess solvent can act as an impurity and prevent crystallization. |
| Incorrect Solvent Choice | Screen a variety of solvents or solvent pairs. Good solvent pairs often consist of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.[12][13] | The ideal recrystallization solvent dissolves the compound when hot but not when cold.[14] |
| Supersaturation | Try scratching the inside of the flask with a glass rod at the solvent-air interface. | This creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.[12] |
| "Oiling Out" | If an oil forms, try re-heating the solution to dissolve the oil, then add more of the "good" solvent and allow it to cool more slowly. | "Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point. Adding more solvent can prevent this.[12] |
| Persistent Oil | If recrystallization fails, column chromatography is the recommended alternative for purifying non-crystalline products.[11] | Some compounds are inherently non-crystalline oils, and chromatography is a more suitable purification method. |
Experimental Protocol: Two-Solvent Recrystallization [15]
-
Dissolve your crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, acetone).
-
While the solution is still hot, add a "poor" solvent (e.g., hexanes, heptane) dropwise until the solution becomes faintly cloudy.
-
Add a few more drops of the "good" solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.[15]
Issue 3: Suspected Hydrolysis of the Dioxolane Protecting Group
Possible Cause: Exposure to acidic conditions during workup or chromatography. The dioxolane group is an acetal, which is cleaved by aqueous acid to reveal the parent carbonyl group (in this case, a benzaldehyde).[4][16]
Diagnostic Workflow:
Caption: Workflow for diagnosing and mitigating dioxolane hydrolysis.
Preventative Measures:
-
During Workup: Use saturated sodium bicarbonate or water for aqueous washes instead of acidic solutions.
-
During Chromatography:
-
Use neutral alumina as the stationary phase.
-
If using silica gel, prepare a slurry with your eluent containing 0.5-1% triethylamine, pour the column, and then flush with the unmodified eluent before loading your sample. This neutralizes the acidic sites.
-
-
Solvent Choice: Ensure all solvents are distilled and free from acidic impurities.
By understanding the specific chemical properties of products derived from this compound, you can proactively design robust purification strategies and effectively troubleshoot common issues, leading to higher purity and yield in your synthetic endeavors.
References
- 1. This compound | CAS 1072946-51-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. parchem.com [parchem.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Dioxolane - Wikipedia [en.wikipedia.org]
- 6. Nitrophenyl boronic acids as derivatizing agents in chromatography [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. | Semantic Scholar [semanticscholar.org]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. mt.com [mt.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
common side reactions with trifluoromethylphenylboronic acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylphenylboronic acids are indispensable reagents in modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and advanced materials. The strongly electron-withdrawing nature of the trifluoromethyl (CF3) group significantly influences the reactivity of the boronic acid, often leading to enhanced reaction rates and selectivity in cross-coupling reactions. However, this altered reactivity profile also presents unique challenges, with specific side reactions becoming more prevalent. This guide will address the most common issues encountered when working with these valuable compounds and provide robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with trifluoromethylphenylboronic acids?
The primary side reactions encountered are protodeboronation and homocoupling. The electron-deficient nature of the trifluoromethylphenyl ring makes the boronic acid more susceptible to these pathways compared to electron-rich or neutral arylboronic acids.
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, leading to the formation of trifluoromethylbenzene as a byproduct. This is a significant issue as it consumes the boronic acid, reducing the yield of the desired cross-coupled product.
-
Homocoupling: This reaction involves the coupling of two molecules of the trifluoromethylphenylboronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen and can be a major source of impurities.
Q2: How does the trifluoromethyl group affect the properties and reactivity of the phenylboronic acid?
The CF3 group is a strong electron-withdrawing group, which has several important consequences:
-
Increased Lewis Acidity: The electron-withdrawing nature of the CF3 group increases the Lewis acidity of the boron atom. This can influence its interaction with bases and the catalyst in cross-coupling reactions.
-
Stability: While often enhancing reactivity in the desired coupling, the electron-deficient nature can also render the C-B bond more susceptible to cleavage, particularly through protodeboronation. However, some sources suggest that trifluoromethylphenylboronic acids can exhibit improved stability under certain conditions.
-
Reaction Kinetics: The electronic properties of the CF3 group can accelerate key steps in the catalytic cycle of cross-coupling reactions, such as transmetalation.
Q3: Are there specific storage and handling recommendations for trifluoromethylphenylboronic acids?
Yes, proper storage and handling are crucial to maintain the integrity of these reagents. They should be stored in a cool, dry place, away from moisture and oxygen. It is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. Some trifluoromethylphenylboronic acids may exist with varying amounts of their corresponding anhydride.
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Significant Protodeboronation of my Trifluoromethylphenylboronic Acid
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Presence of trifluoromethylbenzene as a major byproduct, detectable by GC-MS or NMR.
Causality: Protodeboronation is often accelerated by the presence of excess water, strong bases, and elevated temperatures. The electron-deficient nature of the trifluoromethylphenyl ring makes the C-B bond more polarized and thus more susceptible to protonolysis.
Troubleshooting Protocol:
-
Reagent and Solvent Purity:
-
Action: Ensure all reagents, especially the base and solvent, are anhydrous. Use freshly dried solvents and high-purity bases.
-
Rationale: Water is a proton source that directly participates in the protodeboronation mechanism.
-
-
Choice of Base:
-
Action: Switch to a milder base. For instance, if you are using a strong base like NaOH, consider using K3PO4 or Cs2CO3. In some cases, fluoride sources like CsF or KF can be beneficial.
-
Rationale: Strong bases can promote the formation of the boronate species, which can be more prone to protodeboronation under certain conditions.
-
-
Reaction Temperature:
-
Action: Lower the reaction temperature.
-
Rationale: Protodeboronation, like many decomposition pathways, has a significant activation energy. Reducing the temperature can slow this side reaction more than the desired coupling reaction.
-
-
Use of Boronic Acid Derivatives:
-
Action: Consider using a more stable derivative of the boronic acid, such as a boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.
-
Rationale: These derivatives often exhibit greater stability and undergo a slow release of the active boronic acid under the reaction conditions, which can suppress protodeboronation.
-
Workflow for Minimizing Protodeboronation
Caption: Troubleshooting workflow for high protodeboronation.
Issue 2: Excessive Homocoupling of the Trifluoromethylphenylboronic Acid
Symptoms:
-
Formation of a symmetrical biaryl (e.g., bis(trifluoromethyl)biphenyl) as a major byproduct.
-
Difficulty in purifying the desired product from the homocoupled impurity.
Causality: Homocoupling is primarily mediated by the palladium catalyst, especially in the presence of oxygen. The mechanism can involve the formation of a palladium peroxo complex which then reacts with the boronic acid. Electron-deficient arylboronic acids can be particularly prone to this side reaction.
Troubleshooting Protocol:
-
Rigorous Exclusion of Oxygen:
-
Action: Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. A common method is to sparge the solvent with an inert gas for 15-30 minutes before adding the catalyst.
-
Rationale: Oxygen is a key component in the most common mechanistic pathway for homocoupling.
-
-
Catalyst and Ligand Selection:
-
Action: Choose a palladium precatalyst and ligand system that promotes rapid cross-coupling. Bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective.
-
Rationale: A more active catalyst will favor the desired cross-coupling pathway, outcompeting the slower homocoupling reaction.
-
-
Order of Reagent Addition:
-
Action: Add the boronic acid slowly or in portions to the reaction mixture containing the aryl halide and catalyst.
-
Rationale: Maintaining a low concentration of the boronic acid can disfavor the bimolecular homocoupling reaction.
-
Data Summary: Recommended Conditions to Minimize Side Reactions
| Side Reaction | Key Influencing Factors | Recommended Mitigation Strategy |
| Protodeboronation | Water, Strong Base, High Temperature | Use anhydrous conditions, milder base (K3PO4), lower temperature, or boronate esters. |
| Homocoupling | Oxygen, Catalyst System | Rigorously degas solvents, use an inert atmosphere, and employ bulky, electron-rich ligands. |
Issue 3: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Recovery of starting materials.
-
Formation of multiple unidentified byproducts.
Causality: Failure of a Suzuki-Miyaura coupling can be due to several factors, including an inactive catalyst, poor choice of reaction conditions, or inherent instability of the boronic acid.
Troubleshooting Protocol:
-
Catalyst Activity Check:
-
Action: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced in situ to Pd(0). Consider using a pre-formed Pd(0) source or a modern precatalyst like a palladacycle.
-
Rationale: The catalytic cycle of the Suzuki-Miyaura reaction relies on an active Pd(0) species.
-
-
Reaction Parameter Optimization:
-
Action: Systematically vary the solvent, base, and temperature. A common starting point is a dioxane/water or THF/water solvent system with a carbonate or phosphate base at 80-110 °C.
-
Rationale: The optimal conditions can be highly substrate-dependent.
-
-
Purification of Boronic Acid:
-
Action: If the quality of the boronic acid is questionable, consider purification. Recrystallization or formation of a diethanolamine adduct can be effective methods.
-
Rationale: Impurities in the boronic acid can inhibit the catalyst or lead to side reactions.
-
Experimental Protocol: Purification of Trifluoromethylphenylboronic Acid via Diethanolamine Adduct Formation
-
Dissolution: In a vial equipped with a stir bar, dissolve the trifluoromethylphenylboronic acid (1.0 equivalent) in a minimal amount of a suitable solvent such as dichloromethane.
-
Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise.
-
Precipitation: A white precipitate of the diethanolamine adduct should form. Continue stirring the resulting slurry for 15-20 minutes.
-
Isolation: Isolate the white solid by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the solid under vacuum. This purified adduct can now be used directly in the coupling reaction.
Issue 4: Challenges in Chan-Lam Coupling Reactions
The Chan-Lam coupling, which forms C-N or C-O bonds using a copper catalyst, can also be affected by side reactions when using trifluoromethylphenylboronic acids.
Symptoms:
-
Low yields of the desired arylated amine or ether.
-
Significant protodeboronation or oxidation byproducts.
Causality: Mechanistic studies have shown that off-cycle processes can inhibit the catalyst. For instance, byproducts from boronic esters can form stable, inactive complexes with the copper catalyst.
Troubleshooting Protocol:
-
Ligand Choice:
-
Action: The choice of ligand for the copper catalyst is crucial. Pyridine or bidentate nitrogen ligands are often employed.
-
Rationale: The ligand modulates the reactivity of the copper center and can help to suppress side reactions.
-
-
Reaction Additives:
-
Action: The addition of boric acid has been shown to improve the efficiency of Chan-Lam couplings, particularly with boronic esters.
-
Rationale: Boric acid can sequester inhibitory byproducts and promote the desired catalytic cycle.
-
-
Atmosphere:
-
Action: While often run open to the air, controlling the atmosphere can be beneficial. Oxygen can play a role in the reoxidation of the copper catalyst.
-
Rationale: The reaction mechanism involves changes in the oxidation state of copper, and the presence of an oxidant is necessary for catalytic turnover.
-
Diagram of Key Side Reactions
Caption: Competing pathways in Suzuki-Miyaura coupling.
Conclusion
Successfully employing trifluoromethylphenylboronic acids requires an understanding of their unique reactivity and a proactive approach to mitigating potential side reactions. By carefully controlling reaction parameters such as solvent purity, base selection, and atmosphere, and by choosing the appropriate catalyst system, researchers can minimize unwanted protodeboronation and homocoupling. This guide provides a foundation for troubleshooting common issues, enabling the efficient and reliable synthesis of valuable trifluoromethyl-containing molecules.
Technical Support Center: Managing Protodeboronation of 3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for the effective application of 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this electron-deficient arylboronic acid, specifically the undesired side reaction of protodeboronation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.
Introduction: The Challenge of Electron-Deficient Arylboronic Acids
This compound is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group imparts unique electronic properties, while the dioxolane moiety serves as a protected aldehyde, offering a handle for further synthetic transformations. However, the strong electron-withdrawing nature of the trifluoromethyl group significantly increases the susceptibility of the C-B bond to cleavage, a process known as protodeboronation. This side reaction, where the boronic acid group is replaced by a hydrogen atom, consumes the starting material, reduces product yield, and complicates purification.
This guide will equip you with the knowledge and practical strategies to mitigate protodeboronation and maximize the efficiency of your Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound degrading even before I start the reaction?
A1: Arylboronic acids, especially those with strong electron-withdrawing groups, can be sensitive to moisture and basic conditions.[1][2] The primary cause of pre-reaction degradation is often inappropriate storage or handling. This compound should be stored in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen). Exposure to atmospheric moisture can initiate hydrolysis and subsequent protodeboronation. For long-term storage, keeping it in a desiccator or a glovebox is recommended.
Q2: I'm observing a significant amount of 1-(1,3-dioxolan-2-yl)-3-(trifluoromethyl)benzene as a byproduct. What is causing this?
A2: The formation of 1-(1,3-dioxolan-2-yl)-3-(trifluoromethyl)benzene is the direct result of protodeboronation. This undesired reaction is often accelerated under the basic conditions required for the Suzuki-Miyaura coupling.[3] Several factors can exacerbate this issue:
-
Strong Bases: The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly increase the rate of protodeboronation.[4]
-
High Temperatures: Elevated reaction temperatures can provide the necessary activation energy for the C-B bond cleavage.
-
Protic Solvents: The presence of water or alcohol in the reaction mixture can serve as a proton source for the protodeboronation reaction.[1][2]
-
Prolonged Reaction Times: The longer the boronic acid is exposed to basic and heated conditions, the more extensive the protodeboronation will be.
Q3: Can the acetal protecting group (1,3-dioxolane) be a source of instability?
A3: The 1,3-dioxolane group is generally stable under the basic conditions of a Suzuki-Miyaura reaction. However, it is sensitive to acidic conditions. If your reaction mixture becomes acidic for any reason (e.g., through the decomposition of other reagents or acidic impurities), the acetal can hydrolyze to the corresponding aldehyde. While the acetal itself does not directly promote protodeboronation, its hydrolysis can introduce water into the system and potentially alter the electronic properties of the aryl ring, which could indirectly influence the rate of C-B bond cleavage.
Q4: How can I monitor the extent of protodeboronation during my reaction?
A4: Regular monitoring of the reaction progress is crucial. Thin-layer chromatography (TLC) can often distinguish between the starting boronic acid, the desired product, and the protodeboronated byproduct. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. Taking small aliquots from the reaction mixture at regular intervals will allow you to track the consumption of starting materials and the formation of products and byproducts, helping you to determine the optimal reaction time.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product with Significant Protodeboronation
This is the most common issue when working with electron-deficient arylboronic acids. The key is to favor the kinetics of the Suzuki-Miyaura coupling over the competing protodeboronation.
Visualizing the Competing Pathways
Caption: Competing Suzuki-Miyaura and Protodeboronation Pathways.
Troubleshooting Steps & Optimization Strategies
| Parameter | Recommendation to Minimize Protodeboronation | Rationale |
| Base | Use milder bases such as K₃PO₄, Cs₂CO₃, or organic bases like triethylamine (Et₃N). Avoid strong bases like NaOH and KOH. | Milder bases are sufficient to promote transmetalation in the Suzuki cycle but are less aggressive in promoting the cleavage of the C-B bond.[4] |
| Solvent | Use anhydrous solvents like toluene, dioxane, or THF. If a co-solvent is necessary, minimize the amount of water. | Reducing the concentration of proton sources (water) directly inhibits the protodeboronation reaction.[1][2] |
| Temperature | Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 60-80 °C). | Lower temperatures decrease the rate of both the desired reaction and the undesired protodeboronation, but often have a more pronounced effect on the latter. |
| Catalyst System | Use a highly active catalyst system (e.g., a palladium precatalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos). | A more active catalyst will accelerate the rate of the Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation side reaction.[5] |
| Reaction Time | Monitor the reaction closely and work it up as soon as the starting material is consumed. | Minimizing the exposure time of the boronic acid to the reaction conditions will reduce the extent of decomposition. |
Experimental Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol provides a starting point for minimizing protodeboronation.
-
Reagent Preparation:
-
Aryl Halide (1.0 eq.)
-
This compound (1.2 eq.)
-
Potassium Phosphate (K₃PO₄) (3.0 eq.), finely ground and dried.
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous 1,4-Dioxane, thoroughly degassed.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the degassed dioxane via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every hour.
-
Upon completion, cool the reaction to room temperature.
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Issue 2: Persistent Protodeboronation Despite Optimization
If significant protodeboronation persists even after optimizing the reaction conditions, a "slow-release" strategy using a boronic ester is recommended. This approach involves converting the boronic acid to a more stable boronic ester, which then slowly hydrolyzes in situ to release the active boronic acid. This keeps the concentration of the sensitive boronic acid low throughout the reaction, minimizing its decomposition.[1]
Visualizing the Slow-Release Strategy
Caption: Slow-Release Strategy for Minimizing Protodeboronation.
Experimental Protocol 2: Suzuki-Miyaura Coupling via a Boronic Ester (Slow-Release)
This protocol is recommended for particularly challenging couplings.
-
Preparation of the Pinacol Boronate Ester:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and pinacol (1.1 eq.) in anhydrous toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure to obtain the crude pinacol boronate ester, which can often be used without further purification.
-
-
Suzuki-Miyaura Coupling:
-
Reagent Preparation:
-
Aryl Halide (1.0 eq.)
-
Pinacol boronate ester of 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylborane (1.2 eq.)
-
Potassium Fluoride (KF) (3.0 eq.)
-
PdCl₂(dppf) (3 mol%)
-
Degassed THF/Water (10:1 mixture)
-
-
Reaction Setup:
-
Combine the aryl halide, pinacol boronate ester, KF, and PdCl₂(dppf) in a reaction vessel.
-
Evacuate and backfill with argon.
-
Add the degassed THF/water solvent mixture.
-
-
Reaction Execution:
-
Heat the reaction to 70 °C and monitor its progress.
-
-
Workup and Purification:
-
Follow the workup and purification procedure described in Experimental Protocol 1.
-
-
Conclusion
Managing the protodeboronation of this compound requires a careful selection of reaction parameters to favor the desired Suzuki-Miyaura cross-coupling. By understanding the mechanisms of both the productive and unproductive pathways, researchers can implement strategies such as the use of milder bases, anhydrous solvents, highly active catalysts, and controlled reaction times to achieve high yields of the desired biaryl products. For particularly challenging substrates, the use of a slow-release strategy with a boronic ester can provide a robust solution to overcome the inherent instability of this electron-deficient boronic acid.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
Technical Support Center: Minimizing Homocoupling of 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, chemists, and drug development professionals utilizing 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide a deep understanding of the causes of boronic acid homocoupling—a common and yield-reducing side reaction—and to offer field-proven strategies and protocols for its suppression.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and underlying principles encountered when working with this specific electron-deficient boronic acid.
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct, 2,2'-bis(1,3-dioxolan-2-yl)-5,5'-bis(trifluoromethyl)-1,1'-biphenyl, in my Suzuki-Miyaura reaction. What is happening?
A: You are observing the homocoupling of your boronic acid starting material. This is a common side reaction in palladium-catalyzed cross-couplings where two molecules of the boronic acid react with each other to form a symmetrical dimer.[1] This process consumes your nucleophile, reduces the yield of your desired cross-coupled product, and complicates purification.
Q2: What makes this compound particularly susceptible to homocoupling?
A: The susceptibility of this reagent stems from its electronic properties. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, which makes the attached phenyl ring electron-deficient. Studies have shown that electron-deficient arylboronic acids are particularly prone to homocoupling side reactions.[2] This is compounded by the fact that some homocoupling mechanisms, other than the well-known oxygen-mediated pathway, can predominate with such substrates.[2]
Q3: What are the primary mechanisms that cause boronic acid homocoupling?
A: There are two primary pathways responsible for the majority of homocoupling events:
-
Oxygen-Mediated Pathway: This is the most widely recognized mechanism. If molecular oxygen is present in the reaction, it can react with the active Pd(0) catalyst to form a palladium peroxo complex ((η²-O₂)PdL₂).[3][4] This peroxo species is highly reactive towards the boronic acid and can mediate the coupling of two boronic acid molecules to generate the homodimer, regenerating a palladium species that can re-enter a catalytic cycle.[3] The rigorous exclusion of oxygen is therefore critical to suppress this pathway.[5][6]
-
Pd(II)-Mediated Pathway: This pathway is prevalent when using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as the catalyst precursor. For the main Suzuki-Miyaura cycle to begin, the Pd(II) must be reduced to the catalytically active Pd(0) state.[1] In the absence of other reducing agents, two molecules of the boronic acid can serve this role, undergoing homocoupling and reducing Pd(II) to Pd(0) in the process.[1][7] This "sacrificial" homocoupling can be a significant source of byproduct at the start of the reaction.
Q4: How does my choice of palladium source impact homocoupling?
A: The choice of palladium source is a critical factor in controlling homocoupling.
-
Pd(II) Sources (e.g., Pd(OAc)₂, Pd(dppf)Cl₂): These are common, air-stable precursors but require an initial reduction to Pd(0). As mentioned in Q3, this reduction can be initiated by the homocoupling of your boronic acid, leading to guaranteed byproduct formation.[1][7]
-
Pd(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These catalysts are already in the correct oxidation state to enter the Suzuki catalytic cycle directly. Using a Pd(0) source avoids the initial reduction step and can significantly reduce homocoupling, provided the reaction is kept free of oxygen.[7][8]
-
Modern Precatalysts (e.g., Buchwald G3/G4 Precatalysts): These are highly engineered Pd(II) complexes designed to generate the active Pd(0) species cleanly and efficiently upon activation, minimizing side reactions like homocoupling.[7][9]
Q5: What is the role of the phosphine ligand in suppressing this side reaction?
A: Ligands are crucial for stabilizing the palladium center and modulating its reactivity. To minimize homocoupling, the choice of ligand is paramount.
-
Steric Bulk: Bulky ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos), create a sterically congested environment around the palladium atom.[7] This steric hindrance can physically obstruct the approach of two boronic acid molecules, thereby disfavoring the intermediates that lead to homocoupling.[9] Such ligands have been shown to be effective in obtaining good yields of cross-coupling products even when homocoupling is a competing process.[2]
-
Electron-Donating Ability: Electron-rich phosphine ligands increase the electron density on the palladium center. This promotes the final, desired step of the Suzuki cycle—reductive elimination—to form the cross-coupled product.[10] By accelerating the desired pathway, the catalyst spends less time in states that could be diverted into side reactions like homocoupling.
Q6: How can I effectively remove dissolved oxygen from my reaction?
A: Rigorous degassing is non-negotiable for suppressing homocoupling.[5][8] Standard methods include:
-
Inert Gas Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent(s) for 15-30 minutes before use. After adding reagents to the flask, continue to purge the assembled apparatus with the inert gas.[5][8]
-
Freeze-Pump-Thaw: For the most sensitive reactions, this method is superior. The solvent is frozen (typically with liquid nitrogen), a vacuum is applied to remove gases from the headspace, and the solvent is then thawed. This cycle is repeated three times to ensure the removal of nearly all dissolved gases.[11]
Q7: Are there alternative boron reagents I should consider for better stability and reactivity?
A: Yes. If you continue to face issues with the boronic acid, particularly with decomposition via protodeboronation, you can switch to a more stable derivative.[1]
-
Boronate Esters (e.g., Pinacol Esters): These are generally more stable than their corresponding boronic acids and are less prone to decomposition.[12] They are readily soluble in organic solvents and can be purified by chromatography.[12] The pinacol ester of a similar boronic acid is commercially available, suggesting this is a viable strategy.[13]
-
Organotrifluoroborates (K-BF₃ salts): These are highly stable, crystalline solids that are often easier to handle and purify than boronic acids.[10] They are activated under the basic reaction conditions to participate in the catalytic cycle.
Q8: How can I detect and quantify the homocoupling byproduct?
A: Standard analytical techniques are effective for monitoring your reaction and quantifying the byproduct.
-
Thin-Layer Chromatography (TLC): Provides a quick qualitative check for the presence of a new, often less polar, spot corresponding to the symmetrical dimer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal technique for monitoring reaction progress. It can separate the starting materials, desired product, and the homocoupling byproduct, while mass spectrometry confirms the identity of each peak.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR of the crude reaction mixture can be used to determine the relative ratio of product to byproduct by integrating characteristic signals. The homocoupled product will have a distinct, often simplified, set of aromatic signals compared to the unsymmetrical desired product.
Part 2: Troubleshooting Guide
Use this table to quickly diagnose and solve issues related to homocoupling in your experiments.
| Symptom | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| High levels of homocoupling byproduct (>10%) | 1. Presence of dissolved oxygen.2. Use of a Pd(II) precatalyst.3. Inappropriate ligand choice. | 1. Improve Degassing: Use freeze-pump-thaw cycles on solvents and ensure a positive pressure of inert gas.[8][11]2. Switch to Pd(0): Use a Pd(0) source like Pd₂(dba)₃.[7][8]3. Use Bulky Ligand: Employ a bulky, electron-rich ligand like SPhos or XPhos.[2][7] | 1. Oxygen reacts with Pd(0) to form a peroxo complex that directly mediates homocoupling.[3]2. Pd(II) is reduced to Pd(0) via the homocoupling of two boronic acid molecules.[1]3. Bulky ligands sterically hinder the formation of homocoupling intermediates and accelerate the desired reductive elimination.[9] |
| Low conversion of aryl halide AND homocoupling is observed | 1. Catalyst deactivation.2. Slow transmetalation step. | 1. Add Mild Reducing Agent: If using a Pd(II) source, add 1-2 equivalents of potassium formate (HCO₂K).[5][15]2. Screen Bases: Test different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to optimize transmetalation.[16]3. Consider a Boronate Ester: Switch to the pinacol ester of the boronic acid for potentially faster transmetalation.[12] | 1. A mild reductant helps maintain a sufficient concentration of active Pd(0) without interfering with the main cycle.[5]2. The base is crucial for activating the boronic acid; an optimal base enhances the rate of the desired transmetalation step.[16]3. Boronate esters have different reactivity profiles and may outperform the parent acid under certain conditions.[12] |
| Reaction is sluggish and produces homocoupling byproduct | 1. Low reaction temperature.2. Poor mixing in biphasic systems.3. Inefficient catalyst generation. | 1. Increase Temperature: Carefully increase the reaction temperature in 10 °C increments.[11]2. Increase Stir Rate: Ensure vigorous stirring, especially if using an aqueous base.[9]3. Use a Precatalyst: Employ a well-defined precatalyst (e.g., Buchwald G3-SPhos) for reliable generation of the active catalyst.[7][9] | 1. Higher temperatures can increase the rate of all steps in the catalytic cycle, potentially favoring the desired cross-coupling.2. Efficient mixing is critical for mass transport between phases in heterogeneous reactions.3. Precatalysts are designed for clean, stoichiometric generation of the active LPd(0) species, improving reaction efficiency and reproducibility.[1] |
Part 3: Recommended Experimental Protocols
Protocol 1: Gold Standard Procedure for Minimizing Homocoupling
This protocol incorporates best practices using a Pd(0) source and a bulky, electron-rich ligand.
Reagents & Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1.0 - 2.0 mol% Pd)
-
SPhos (2.2 - 4.4 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, or Dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere manifold (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Place the magnetic stir bar in the Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Addition of Solids: Under the inert atmosphere, add the aryl halide, the boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to the flask.
-
Solvent Addition: Add the degassed solvent(s) via cannula or syringe.
-
Degassing (Final): Seal the flask and perform three freeze-pump-thaw cycles to ensure complete removal of oxygen.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by taking aliquots (via syringe under inert atmosphere) and analyzing by LC-MS or TLC.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Optimized Procedure Using a Pd(II) Source
This protocol is an alternative when a Pd(0) source is unavailable, incorporating a mild reducing agent to suppress homocoupling.
Reagents & Materials:
-
Same as Protocol 1, but replace Pd₂(dba)₃ with Pd(OAc)₂ (1.0 - 2.0 mol%)
-
Add Potassium Formate (HCO₂K) (1.5 equiv)
Procedure:
-
Vessel Preparation & Addition of Solids: Follow steps 1 and 2 from Protocol 1, adding the aryl halide, boronic acid, K₃PO₄, potassium formate, and SPhos to the flask. Do not add the Pd(OAc)₂ yet.
-
Solvent Addition & Degassing: Add the degassed solvent and perform three freeze-pump-thaw cycles.
-
Catalyst Addition: After the final thaw and backfilling with inert gas, add the Pd(OAc)₂ to the reaction mixture under a positive flow of inert gas. This ensures the catalyst is introduced into an oxygen-free environment containing the reducing agent.
-
Reaction, Monitoring & Workup: Proceed with steps 5-7 from Protocol 1. The presence of potassium formate helps to reduce the Pd(II) to Pd(0) in situ, minimizing the pathway that relies on boronic acid homocoupling for this reduction.[5][15]
Part 4: Visual Guides & Workflows
Diagram 1: Catalytic Cycles
Caption: Desired Suzuki cycle vs. the O₂-mediated homocoupling side reaction.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for systematic troubleshooting of homocoupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. 3-(1,3-二氧戊环-2-基)苯硼酸频哪醇酯 | Sigma-Aldrich [sigmaaldrich.com]
- 14. hovione.com [hovione.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Catalyst Deactivation in Reactions with 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid. This guide is designed to provide in-depth troubleshooting assistance for a common and often frustrating issue: catalyst deactivation. By understanding the underlying causes and implementing the strategies outlined below, you can significantly improve the success and reproducibility of your reactions.
Introduction
This compound is a valuable building block in organic synthesis, particularly in palladium- or copper-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings.[1] However, the unique structural features of this reagent—the electron-withdrawing trifluoromethyl group and the dioxolane protecting group—can present specific challenges related to catalyst stability. This guide will delve into the common causes of catalyst deactivation and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is sluggish or has stalled completely. What are the likely causes of catalyst deactivation?
A1: Several factors can contribute to the deactivation of palladium catalysts in Suzuki-Miyaura reactions involving this specific boronic acid. The primary culprits are often related to the stability of the boronic acid itself and the palladium catalyst.
-
Protodeboronation of the Boronic Acid: Arylboronic acids can undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2] This is particularly problematic under basic conditions, which are standard for Suzuki-Miyaura couplings.[3] The electron-withdrawing trifluoromethyl group on your substrate can exacerbate this issue. This unwanted reaction consumes your starting material and reduces the efficiency of the desired cross-coupling.
-
Palladium Black Formation: The active Pd(0) catalyst can aggregate to form inactive palladium black, which is often visible as a black precipitate.[4] This is a common deactivation pathway in many palladium-catalyzed reactions.[5] The choice of ligands is critical in stabilizing the active catalytic species and preventing this aggregation.[4]
-
Inefficient Pre-catalyst Reduction: Many palladium(II) pre-catalysts require in situ reduction to the active Pd(0) species. If this reduction is not efficient, the catalytic cycle will not initiate properly.[4][6]
-
Air Sensitivity: Palladium-catalyzed reactions are often sensitive to oxygen.[4] Inadequate degassing and failure to maintain an inert atmosphere can lead to oxidation and deactivation of the catalyst.
Q2: How does the trifluoromethyl group affect catalyst stability?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. While it offers benefits like increased metabolic stability and lipophilicity in drug candidates, it can pose challenges in catalysis.[7] The high electronegativity of the CF3 group can make the reductive elimination step in the catalytic cycle more difficult, which is a crucial step for C-C bond formation.[8] This can slow down the overall reaction and potentially lead to catalyst decomposition over time.
Q3: What is the role of the 1,3-dioxolane protecting group, and can it cause problems?
A3: The 1,3-dioxolane group is an acetal used to protect a carbonyl functionality. These protecting groups are generally stable to bases and nucleophiles but are sensitive to acidic conditions.[9][10] While the basic conditions of a Suzuki-Miyaura or Chan-Lam coupling are generally compatible, any localized acidity or prolonged reaction times at elevated temperatures could potentially lead to deprotection. The resulting free aldehyde could then participate in unwanted side reactions that may consume reagents or interact with the catalyst.
Q4: I'm observing a significant amount of homocoupling of my boronic acid. What's causing this and how can I minimize it?
A4: Homocoupling of boronic acids to form biaryl byproducts is a common side reaction. This can be promoted by the presence of oxygen and is often catalyzed by the palladium species itself. To minimize homocoupling, rigorous exclusion of air from the reaction is crucial. Additionally, using the appropriate palladium pre-catalyst and ligand combination can favor the desired cross-coupling pathway over homocoupling.
Troubleshooting Guides
Troubleshooting Low or No Product Yield
If you are experiencing low or no yield in your reaction, a systematic approach to troubleshooting is essential. The following guide will help you identify and address the potential root causes.
| Observation | Potential Cause | Recommended Action(s) |
| No reaction or very low conversion | Inefficient Catalyst Activation | Ensure your Pd(II) precatalyst is being effectively reduced to Pd(0). Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[4] Review your ligand choice; some ligands are better at facilitating this reduction.[6] |
| Protodeboronation | Minimize reaction time and temperature. Consider using a milder base. Using the boronic ester form of the reagent can sometimes suppress protodeboronation.[2] | |
| Poor Solvent Quality | Use freshly distilled or anhydrous solvents. Water and other impurities can significantly hinder the reaction.[4] | |
| Air Contamination | Ensure your reaction vessel is thoroughly degassed and maintained under a strict inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[4] | |
| Reaction starts but then stalls | Catalyst Deactivation (Palladium Black) | A black precipitate is a strong indicator of palladium black formation.[4] Use bulky, electron-rich phosphine ligands to stabilize the active Pd(0) species.[4] Ensure efficient stirring and avoid localized overheating. |
| Ligand Degradation | At prolonged reaction times or high temperatures, phosphine ligands can degrade.[11] Consider using a more robust ligand or lowering the reaction temperature. | |
| Formation of significant side products | Homocoupling of Boronic Acid | Rigorously exclude oxygen from your reaction. Optimize the stoichiometry of your reagents. |
| Deprotection of Dioxolane | Ensure your reaction conditions are not acidic. If using a base that could have acidic impurities, consider purifying it. Analyze your crude reaction mixture for the presence of the deprotected aldehyde. |
Experimental Protocols for Mitigating Catalyst Deactivation
Here are some detailed protocols you can implement to improve the robustness of your reactions.
Protocol 1: Rigorous Inert Atmosphere Technique
-
Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and allow it to cool in a desiccator.
-
Assembly: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of high-purity inert gas (argon or nitrogen).
-
Degassing Solvents: Degas all solvents by sparging with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method (three cycles).
-
Reagent Handling: Add all solid reagents under a positive flow of inert gas. Use syringes or cannulas for transferring liquid reagents.
-
Reaction Maintenance: Maintain a slight positive pressure of inert gas throughout the entire course of the reaction.
Protocol 2: Strategic Selection of Catalytic System
-
Pre-catalyst Choice: For challenging couplings, consider using a well-defined Pd(0) source (e.g., Pd(PPh3)4) or a modern, highly active pre-catalyst (e.g., a palladacycle with a Buchwald-type ligand).
-
Ligand Selection: For electron-deficient boronic acids, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can be highly effective in stabilizing the catalyst and promoting efficient turnover.[4]
-
Base Selection: The choice of base is critical. While stronger bases can accelerate the reaction, they can also promote protodeboronation.[3] Consider screening milder bases like K3PO4 or Cs2CO3. In some cases, using an organic base may be beneficial.
Visualizing the Problem: Catalyst Deactivation Pathways
The following diagram illustrates the key pathways that can lead to catalyst deactivation in a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Key Catalyst Deactivation Pathways.
Conclusion
Successfully employing this compound in cross-coupling reactions requires careful attention to catalyst stability. By understanding the potential pitfalls of protodeboronation, palladium black formation, and inefficient catalyst activation, researchers can proactively design more robust and reliable synthetic procedures. The troubleshooting guides and protocols provided here offer a starting point for optimizing your reactions and overcoming the challenges associated with this valuable synthetic building block.
References
- 1. (3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol | 1314141-37-1 | Benchchem [benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 10. scribd.com [scribd.com]
- 11. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid under basic conditions
Technical Support Center: 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid
Welcome to the technical support guide for this compound (CAS 1072946-51-0). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile but sensitive reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound under basic conditions?
A1: The primary stability concerns for this molecule under basic conditions are twofold:
-
Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. Arylboronic acids with strong electron-withdrawing groups, such as the trifluoromethyl (CF₃) group on this compound, are particularly susceptible to base-mediated protodeboronation.[1][2][3] This undesired side reaction consumes the boronic acid, leading to reduced yields of the desired coupled product and the formation of 1-(1,3-dioxolan-2-yl)-3-(trifluoromethyl)benzene as a byproduct. The mechanism can be complex, but for highly electron-deficient systems, it may involve the formation of an unstable aryl anion after C-B bond cleavage.[1][2]
-
Acetal Hydrolysis: The 1,3-dioxolane group is an acetal used to protect a benzaldehyde functional group. While acetals are generally stable under basic and neutral conditions, prolonged exposure to strong aqueous bases, especially at elevated temperatures, can potentially lead to slow hydrolysis, regenerating the aldehyde.[4][5] However, protodeboronation is typically the more pressing concern under standard Suzuki-Miyaura coupling conditions.
Q2: Why is this boronic acid prone to protodeboronation?
A2: The trifluoromethyl group is a potent electron-withdrawing group. This electronic effect makes the ipso-carbon (the carbon atom attached to the boron) more electron-deficient and thus more susceptible to nucleophilic attack, which can initiate the protodeboronation cascade. Under basic conditions, the boronic acid exists as a more reactive boronate anion ([ArB(OH)₃]⁻), which can facilitate the cleavage of the C-B bond.[1][2][6]
Q3: Can I store solutions of this boronic acid in a basic medium?
A3: It is strongly discouraged. Due to the high susceptibility to protodeboronation, solutions of this compound should not be stored in basic media.[1][7] If a basic solution is required for a reaction, the boronic acid should be added as late as possible to the reaction mixture, or the base should be added last, ideally once the reaction is at the desired temperature.
Q4: Should I use the boronic acid directly or consider a more stable derivative?
A4: While the boronic acid can be used directly with careful selection of reaction conditions, for challenging couplings or to improve shelf-life and handling, more stable derivatives can be advantageous.[7][8] Common alternatives include:
-
Pinacol esters: Generally more stable and easier to handle, though they may exhibit slower reaction rates.[7][9]
-
MIDA boronates: These are highly stable, crystalline solids that can release the boronic acid slowly under basic conditions, which is ideal for sensitive substrates.[10]
-
Trifluoroborate salts: Known for their high stability and are often used to circumvent protodeboronation issues.[10][11]
Troubleshooting Guide for Cross-Coupling Reactions
This section addresses common problems encountered when using this compound in reactions like the Suzuki-Miyaura coupling.
Issue 1: Low or No Yield of the Desired Product
-
Symptom: TLC, LC-MS, or GC-MS analysis shows mainly unreacted starting materials.
-
Potential Cause & Solution:
-
Catalyst Inactivity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it requires in-situ reduction to Pd(0), which can sometimes be inefficient.[12] Consider using a pre-formed Pd(0) catalyst or a modern precatalyst like a Buchwald G3 palladacycle.[12]
-
Oxygen Contamination: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[12] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).
-
Insufficient Base Strength: While strong bases can degrade the boronic acid, a base is necessary to activate the boronic acid for transmetalation.[13] The chosen base may be too weak or insoluble in the reaction medium. See the Base Selection table below for recommendations.
-
Issue 2: Significant Formation of Protodeboronated Byproduct
-
Symptom: A major byproduct is identified as 1-(1,3-dioxolan-2-yl)-3-(trifluoromethyl)benzene.
-
Potential Cause & Solution:
-
Base is too Strong/Concentrated: Highly basic aqueous conditions accelerate protodeboronation.[1][2]
-
Prolonged Reaction Time at High Temperature: The rate of protodeboronation increases with temperature and time.
-
Action: Monitor the reaction closely and stop it as soon as the starting material is consumed. If possible, lower the reaction temperature and screen for a more active catalyst/ligand combination that allows for milder conditions.
-
-
Water in the Reaction Mixture: Water is often a proton source for protodeboronation.
-
Action: While many Suzuki couplings use aqueous bases, for this sensitive substrate, minimizing water may be beneficial. Consider using anhydrous solvents and a base like KF or CsF. Alternatively, a phase-transfer catalyst might help if a biphasic system is used. Some researchers have developed base-free, "cationic" Suzuki-Miyaura coupling methods specifically for acutely base-sensitive boronic acids.[15][16]
-
-
Issue 3: Deprotection of the Dioxolane Group
-
Symptom: Formation of 3-formyl-5-(trifluoromethyl)phenylboronic acid or its coupled product is observed.
-
Potential Cause & Solution:
-
Acidic Contamination: The 1,3-dioxolane (acetal) group is sensitive to acid.[4][5]
-
Action: Ensure all glassware is clean and free of acidic residue. Check the purity of all reagents and solvents. Some reagents, like certain aryl halides, can degrade to produce acidic species. Passing solvents through a plug of neutral alumina can remove acidic impurities.
-
-
Lewis Acidity of Boronic Acid: While less common, the inherent Lewis acidity of the boronic acid itself could potentially catalyze hydrolysis under certain conditions, although this is less likely to be a major pathway in a basic reaction medium.
-
Diagrams and Data
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues.
Decomposition Pathways Under Basic Conditions
Table 1: Recommended Base and Solvent Combinations for Suzuki-Miyaura Coupling
| Base | Solvent System | Temperature (°C) | Comments |
| K₃PO₄ | Dioxane/H₂O (e.g., 10:1) | 80–100 | A generally reliable system. Phosphate is a moderately strong, non-nucleophilic base. |
| K₂CO₃ | Toluene/H₂O or DME/H₂O | 80–110 | A milder and often effective choice, good for minimizing protodeboronation. |
| Cs₂CO₃ | Dioxane or Toluene | 80–110 | High solubility in organic solvents can be advantageous. Often used with minimal water. |
| KF | Anhydrous THF or Dioxane | 60–80 | Anhydrous conditions can significantly suppress protodeboronation.[11][13] May require more active catalyst systems. |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific substrates.
-
Preparation:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the chosen base (2.0–3.0 equiv, see Table 1).
-
Expert Tip: Adding the boronic acid last, just before the solvent, can minimize its exposure to the solid base in a concentrated environment.
-
-
Inerting the System:
-
Seal the vial with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen.[12]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[12]
-
Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Alternative Reagents for Introducing the 3-Formyl-5-(trifluoromethyl)phenyl Moiety
Introduction: The Strategic Importance of the 3-Formyl-5-(trifluoromethyl)phenyl Scaffold
In contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group (–CF₃) is particularly prized for its ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, without significantly increasing its steric bulk.[1][2] When combined with a formyl (–CHO) group on a phenyl ring, specifically in the 3,5-substitution pattern, the resulting 3-formyl-5-(trifluoromethyl)phenyl moiety becomes an exceptionally versatile building block.[3] The aldehyde functionality serves as a synthetic linchpin, enabling a vast array of subsequent transformations including reductive amination, Wittig reactions, aldol condensations, and oxidation to a carboxylic acid.[1][4]
This guide provides an in-depth comparison of the primary synthetic strategies for introducing this valuable moiety. We will move beyond a simple catalog of reactions to explore the underlying causality of procedural choices, the practical limitations of each method, and the experimental data that informs reagent selection for researchers in pharmaceutical and chemical development.
The Common Precursor: Navigating from 3-Bromo-5-(trifluoromethyl)benzene
While 3-(trifluoromethyl)benzaldehyde is commercially available, its synthesis or the synthesis of its derivatives often begins with a more fundamental precursor. Among the most common and economically viable starting materials is 1-bromo-3-(trifluoromethyl)benzene . Its relative stability and the well-established reactivity of the aryl bromide bond make it a logical starting point for multiple synthetic pathways. This guide will focus on alternative strategies originating from this key precursor. The widely used intermediate, 3-bromo-5-(trifluoromethyl)benzaldehyde, serves as a benchmark for comparison, as it is a versatile building block for creating complex molecular structures through cross-coupling reactions.[5][6]
Strategic Analysis of Formylation Methods
The introduction of a formyl group onto the 1-bromo-3-(trifluoromethyl)benzene core can be broadly categorized into three distinct strategies: direct electrophilic formylation, metal-mediated formylation via a nucleophilic intermediate, and transition-metal-catalyzed carbonylation.
Strategy 1: Metal-Halogen Exchange Followed by Electrophilic Quench
This classical organometallic approach is one of the most reliable methods for formylating electron-deficient aromatic rings. The core principle involves transforming the inert carbon-bromine bond into a highly nucleophilic carbon-metal bond, which can then react with a simple formylating agent.
Mechanistic Rationale: The reaction proceeds via a two-step sequence. First, a strong organometallic base, typically an alkyllithium reagent like n-butyllithium (n-BuLi), performs a metal-halogen exchange with the aryl bromide.[7][8] This exchange is kinetically driven and highly efficient, especially for aryl bromides. The resulting aryllithium species is a potent nucleophile. The second step involves quenching this nucleophile with an electrophilic formyl source, most commonly N,N-dimethylformamide (DMF). The initial adduct is then hydrolyzed during aqueous workup to reveal the aldehyde.
Causality Behind Experimental Choices:
-
Cryogenic Temperatures (-78 °C): The use of extremely low temperatures is critical. Aryllithium intermediates are highly reactive and can undergo side reactions, such as reaction with the THF solvent or other electrophilic sites in the molecule, if allowed to warm.[9] Maintaining the temperature below -70 °C ensures the stability of the organolithium reagent and maximizes chemoselectivity.
-
Anhydrous Conditions: All organometallic reagents, particularly organolithiums and Grignard reagents, are extremely sensitive to protic sources like water. Rigorous exclusion of moisture is mandatory to prevent immediate quenching of the nucleophile, which would result in the formation of 1-(trifluoromethyl)benzene and a failed reaction.
-
Choice of Formylating Agent: DMF is an ideal electrophile for this purpose. It is a mild, inexpensive, and high-boiling liquid that is easy to handle. The nitrogen lone pair stabilizes the positive charge on the carbonyl carbon, making it reactive enough for the potent aryllithium but not so reactive as to cause over-addition or side reactions.
Strategy 2: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[10][11] Its application to electron-deficient substrates like 1-bromo-3-(trifluoromethyl)benzene presents significant challenges but is mechanistically instructive.
Mechanistic Rationale: The reaction employs a "Vilsmeier reagent," a chloroiminium salt, generated in situ from DMF and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[12][13] This reagent is a weak electrophile that attacks the aromatic ring in an electrophilic aromatic substitution mechanism.[14] The resulting iminium ion is then hydrolyzed to the aldehyde.[11]
Causality Behind Experimental Choices:
-
Substrate Limitation: The primary limitation of this method is the electrophilic nature of the Vilsmeier reagent.[10] Aromatic rings that are deactivated by electron-withdrawing groups, such as the trifluoromethyl and bromo substituents on our target precursor, react very slowly or not at all under standard conditions.[13]
-
Forced Conditions: To overcome the deactivation, forcing conditions such as high temperatures may be required. However, this can lead to decomposition and a complex mixture of side products. Therefore, the Vilsmeier-Haack reaction is generally not the preferred method for this specific transformation but serves as a crucial point of comparison for reactivity.
References
- 1. innospk.com [innospk.com]
- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formylation [Synthetic Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. joss.tcnj.edu [joss.tcnj.edu]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
A Comparative Guide to the Reaction Kinetics of 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceuticals and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the boronic acid coupling partner is paramount, dictating not only the success of the reaction but also its kinetic profile. This guide provides an in-depth analysis of the reaction kinetics of a highly functionalized and synthetically valuable building block: 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid .
This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, the goal is to provide a comparative kinetic analysis, grounded in mechanistic principles and supported by established experimental workflows. While specific rate constants and activation energies for this particular molecule are not widely published, we can construct a robust comparative framework based on well-understood structure-activity relationships. This guide will empower you to make informed decisions in your synthetic endeavors by understanding the electronic and steric factors that govern the reactivity of this versatile reagent and its alternatives.
The Subject of Our Analysis: this compound
The title compound, CAS 1072946-51-0, is a trifunctional aromatic building block. Its utility stems from the orthogonal reactivity of its functional groups: the boronic acid for cross-coupling, the trifluoromethyl group as a potent electron-withdrawing group and a bioisostere, and the dioxolane-protected formyl group, which can be readily unmasked for further derivatization.
The key to understanding its reaction kinetics lies in the electronic nature of the phenyl ring. The powerful electron-withdrawing trifluoromethyl group significantly influences the acidity of the boronic acid and its propensity to undergo the critical transmetalation step in the Suzuki-Miyaura catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
A foundational understanding of the Suzuki-Miyaura reaction mechanism is essential for any kinetic analysis. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The overall reaction rate is determined by the slowest of these steps, often the transmetalation.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The rate of the transmetalation step is highly dependent on the electronic properties of the boronic acid. Electron-withdrawing substituents on the aryl ring of the boronic acid generally decrease the rate of transmetalation.[1] This is because they reduce the nucleophilicity of the organic group that is to be transferred to the palladium center.
Comparative Kinetic Analysis: A Framework for Understanding
In the absence of direct, published kinetic data for this compound, we will establish a comparative framework using structurally related and commonly employed boronic acids. This comparison will be based on the established electronic effects of their substituents.
Alternative Boronic Acids for Comparison:
-
Phenylboronic Acid (PBA): The unsubstituted parent compound, serving as a baseline for reactivity.
-
4-Methoxyphenylboronic Acid: An electron-rich analogue, expected to exhibit faster reaction kinetics.
-
3,5-Bis(trifluoromethyl)phenylboronic Acid: A strongly electron-deficient analogue, anticipated to have significantly slower reaction kinetics.
-
3-Formyl-5-(trifluoromethyl)phenylboronic Acid: Structurally very similar to the target molecule, offering a direct comparison of the electronic influence of a protected versus an unprotected formyl group.
Qualitative Comparison of Expected Reaction Rates:
The following table provides a qualitative comparison of the expected relative reaction rates in a typical Suzuki-Miyaura coupling, based on the electronic effects of the substituents.
| Boronic Acid | Substituent Effects | Expected Relative Rate of Transmetalation |
| 4-Methoxyphenylboronic Acid | Strong electron-donating group (-OCH₃) increases the nucleophilicity of the aryl ring. | Fastest |
| Phenylboronic Acid | Unsubstituted, serves as the benchmark. | Moderate |
| This compound | Strong electron-withdrawing group (-CF₃) decreases nucleophilicity. The dioxolane group is weakly electron-withdrawing. The combined effect is a significantly deactivated system compared to phenylboronic acid. | Slow |
| 3-Formyl-5-(trifluoromethyl)phenylboronic Acid | Two strong electron-withdrawing groups (-CHO and -CF₃) lead to a highly electron-deficient system. | Slower |
| 3,5-Bis(trifluoromethyl)phenylboronic Acid | Two very strong electron-withdrawing groups (-CF₃) result in a severely deactivated system. | Slowest |
Note: This qualitative ranking is based on the generally accepted principle that electron-donating groups on the boronic acid accelerate the transmetalation step, while electron-withdrawing groups decelerate it. The dioxolane protecting group is considered to have a mild electron-withdrawing inductive effect.
Experimental Protocol for Kinetic Analysis
To obtain quantitative data for a robust comparison, a well-designed kinetic experiment is essential. The following protocol outlines a general method for monitoring the progress of a Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC). This self-validating system includes an internal standard for accurate quantification.
General Procedure for Kinetic Monitoring via HPLC:
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and a suitable internal standard (e.g., biphenyl, 0.5 mmol).
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water, 4:1 v/v, 10 mL).
-
Reaction Initiation and Sampling: Commence stirring and heating to the desired temperature (e.g., 80 °C). At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., 1 mL of acetonitrile).
-
Sample Preparation for HPLC: Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Analyze the samples using a calibrated HPLC method to determine the concentrations of the starting materials, product, and internal standard.
-
Data Analysis: Plot the concentration of the product as a function of time to obtain the reaction profile. The initial rate can be determined from the initial slope of this curve.
Figure 2: Workflow for the kinetic analysis of a Suzuki-Miyaura reaction.
Discussion: Causality and Experimental Choices
The choice of an electron-deficient boronic acid like This compound is often dictated by the synthetic target. The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The protected formyl group provides a handle for subsequent transformations.
However, the inherent electronic properties that make this molecule attractive also present a kinetic challenge. The reduced nucleophilicity of the boronic acid necessitates careful optimization of the reaction conditions to achieve reasonable reaction rates and yields.
Strategies to Overcome Slower Kinetics:
-
Choice of Catalyst and Ligand: For electron-deficient boronic acids, palladium catalysts with electron-rich and bulky phosphine ligands are often employed. These ligands can promote the oxidative addition and reductive elimination steps, potentially compensating for a slower transmetalation.
-
Base Selection: The choice of base is critical. Stronger bases can lead to the formation of a more nucleophilic boronate species, thereby accelerating the transmetalation step. However, very strong bases can also promote side reactions like protodeboronation.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, this can also lead to catalyst decomposition and the formation of byproducts.
The dioxolane protecting group is generally stable under typical Suzuki-Miyaura conditions. Its presence is sterically and electronically less demanding than an unprotected aldehyde, which could potentially coordinate to the palladium center and inhibit catalysis.
Conclusion and Future Outlook
This compound is a valuable synthetic building block whose reactivity in Suzuki-Miyaura cross-coupling reactions is governed by the strong electron-withdrawing nature of the trifluoromethyl group. While this leads to a comparatively slower reaction rate than electron-rich or unsubstituted phenylboronic acids, this kinetic challenge can be overcome with careful optimization of the reaction conditions.
Future work in this area would benefit from detailed quantitative kinetic studies on this and related molecules. Such data would allow for the development of predictive models for reaction optimization and a deeper understanding of the interplay between electronic effects and catalytic efficiency in Suzuki-Miyaura reactions. The experimental protocol outlined in this guide provides a robust framework for such investigations.
References
assessing the biological activity of derivatives from 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid
An Expert's Guide to Characterizing the Biological Activity of Novel 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic Acid Derivatives
Introduction: Navigating the Therapeutic Potential of Novel Boronic Acid Scaffolds
The phenylboronic acid motif is a privileged scaffold in medicinal chemistry, renowned for its ability to form reversible covalent bonds with active site serine, threonine, or lysine residues in target proteins. This unique mechanism of action has led to the development of successful drugs, including the proteasome inhibitor bortezomib. The introduction of a trifluoromethyl group can significantly enhance potency and metabolic stability, while the dioxolane moiety may improve pharmacokinetic properties.
This guide provides a comprehensive framework for the systematic evaluation of novel derivatives of this compound. As this is a novel chemical scaffold with no established biological activity in the public domain, we will proceed from a position of rational hypothesis testing. Our strategy is grounded in the known activities of structurally related trifluoromethylphenylboronic acids, which have shown promise as inhibitors of specific serine proteases and kinases.
This document is structured not as a rigid template, but as a logical workflow. We will first propose plausible, high-value biological targets based on structural analogy. Subsequently, we will detail a multi-tiered experimental cascade—from initial high-throughput screening to in-depth mechanism of action studies and cell-based validation—designed to rigorously assess the biological activity of your derivatives and identify promising lead candidates.
Part 1: Target Selection and Initial Hypothesis
Given the prevalence of the trifluoromethylphenylboronic acid core in enzyme inhibitors, we hypothesize that the primary targets for this new series of derivatives are likely to be enzymes with a key serine or threonine residue in their active site. Our initial investigation will therefore focus on two well-validated and therapeutically relevant enzyme classes:
-
Serine Proteases: Specifically, we will evaluate inhibition of Human Neutrophil Elastase (HNE) , a key enzyme in inflammatory lung diseases. Boronic acids are a well-established class of HNE inhibitors.
-
Protein Kinases: We will assess activity against p38 Mitogen-Activated Protein Kinase (MAPK) , a central regulator of inflammatory cytokine production. Inhibition of p38 MAPK is a major goal in the development of anti-inflammatory therapeutics.
This dual-target approach allows for a broad initial screening that can uncover distinct structure-activity relationships (SARs) for different enzyme families.
Part 2: The Experimental Workflow: A Phased Approach to Biological Characterization
A robust assessment of biological activity requires a tiered approach, moving from broad primary screening to more complex, biologically relevant assays. This ensures that resources are focused on the most promising compounds.
Caption: Tiered experimental workflow for hit identification and lead characterization.
Protocol 1: Primary Screening for HNE Inhibition
Objective: To identify derivatives that inhibit HNE activity in a high-throughput format.
Methodology Rationale: We will use a fluorogenic substrate assay. This method is highly sensitive, reproducible, and easily adaptable to a 96- or 384-well plate format, making it ideal for screening a library of compounds. The substrate, MeOSuc-AAPV-AMC, is specifically cleaved by HNE, releasing a fluorescent product (AMC) that can be measured over time.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.
-
Enzyme Stock: Prepare a 1 µM stock solution of purified Human Neutrophil Elastase in assay buffer.
-
Substrate Stock: Prepare a 10 mM stock of MeOSuc-AAPV-AMC in DMSO.
-
Compound Plates: Prepare serial dilutions of test derivatives in DMSO. Transfer to an assay plate and dilute with assay buffer to achieve a final screening concentration of 10 µM with 1% DMSO.
-
-
Assay Procedure:
-
To each well of a black, flat-bottom 96-well plate, add 50 µL of the diluted test compound.
-
Add 25 µL of HNE solution (final concentration ~10 nM) to each well.
-
Incubate for 15 minutes at 25°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration ~100 µM).[1][2]
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) every 60 seconds for 20 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to DMSO-only controls.
-
% Inhibition = (1 - (Rate_Compound / Rate_DMSO)) * 100
-
Compounds showing >50% inhibition are considered "hits" and are advanced to Tier 2.
-
Protocol 2: IC50 Determination and Mechanism of Action (MoA)
Objective: To quantify the potency of hit compounds and understand how they inhibit the enzyme.[3]
Methodology Rationale: An 8-point dose-response curve provides a robust determination of the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). To elucidate the mechanism, we will perform kinetic studies by varying the substrate concentration in the presence of a fixed inhibitor concentration.[4] The resulting data, when plotted on a Lineweaver-Burk plot, can distinguish between competitive, non-competitive, and uncompetitive inhibition.[5]
Step-by-Step Protocol (IC50):
-
Follow the primary screening protocol, but instead of a single concentration, use an 8-point, 3-fold serial dilution of the hit compound (e.g., from 30 µM to 1.3 nM).
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Step-by-Step Protocol (MoA):
-
Set up reaction wells containing a fixed concentration of inhibitor (e.g., at its IC50 or 2x IC50).
-
In separate sets of wells, vary the concentration of the MeOSuc-AAPV-AMC substrate (e.g., from 0.2x Km to 5x Km).
-
Measure the initial reaction rates for each substrate concentration.
-
Plot the inverse of the reaction rate (1/V) against the inverse of the substrate concentration (1/[S])—a Lineweaver-Burk plot.
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the inhibition type.[5][6]
Caption: Lineweaver-Burk plot illustrating different enzyme inhibition mechanisms.
Part 3: Cellular Activity and Downstream Effects
Biochemical assays are essential, but true therapeutic potential is determined within a cellular context. We will assess the ability of our lead compounds to inhibit p38 MAPK signaling in a relevant cell model.
Protocol 3: Cell-Based p38 MAPK Phosphorylation Assay
Objective: To determine if compounds can inhibit the activation of p38 MAPK in cells.
Methodology Rationale: p38 MAPK is activated via dual phosphorylation at Thr180 and Tyr182.[7][8] We will use lipopolysaccharide (LPS) to stimulate an inflammatory response in RAW 264.7 macrophage cells, which robustly activates the p38 pathway. Inhibition of p38 phosphorylation will be measured by Western blot, a gold-standard technique for quantifying specific protein modifications.
Step-by-Step Protocol:
-
Cell Culture: Plate RAW 264.7 cells in 6-well plates and grow to ~80% confluency.
-
Compound Treatment: Pre-incubate cells with various concentrations of the test compound (or vehicle control) for 1 hour.
-
Stimulation: Add LPS (100 ng/mL final concentration) to the wells and incubate for 30 minutes to induce p38 phosphorylation.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein (20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody specific for phospho-p38 (Thr180/Tyr182).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and imaging system.
-
Strip the membrane and re-probe for total p38 and a loading control (e.g., GAPDH) to ensure equal loading.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-p38 signal to the total p38 signal for each sample.
Caption: Simplified p38 MAPK signaling pathway targeted by the novel inhibitors.
Part 4: Data Summary and Comparative Analysis
To effectively compare derivatives, all quantitative data should be collated into a summary table. This allows for a clear visualization of the structure-activity relationship (SAR).
Table 1: Hypothetical Comparative Data for Phenylboronic Acid Derivatives
| Derivative ID | Modification (R-group) | HNE IC50 (µM) | p38 IC50 (µM) | p-p38 Inhibition (Cellular IC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (HNE/p38) |
| Parent-001 | -H | 1.2 | 5.8 | 10.2 | > 50 | 4.8 |
| Deriv-002 | -Cl | 0.8 | 6.1 | 9.5 | > 50 | 7.6 |
| Deriv-003 | -OCH3 | 5.6 | 2.3 | 4.1 | 45 | 0.4 |
| Deriv-004 | -NH2 | 0.15 | 0.9 | 1.5 | > 50 | 6.0 |
Interpretation of Hypothetical Data:
-
Deriv-002: The addition of a chloro group improves potency against HNE but has little effect on p38, suggesting it could be a selective HNE inhibitor.
-
Deriv-003: The methoxy group switches selectivity towards p38 MAPK, but also introduces slight cytotoxicity.
-
Deriv-004: The amino group results in a significant potency increase against both targets, with excellent cellular activity and no observed cytotoxicity. This compound represents a promising "dual inhibitor" lead candidate for further optimization.
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to assessing the biological activity of novel this compound derivatives. By starting with rational target hypotheses and progressing through a tiered workflow of biochemical and cellular assays, researchers can efficiently identify active compounds, determine their potency and mechanism of action, and validate their effects in a biologically relevant context. The hypothetical data presented illustrates how this process can elucidate clear structure-activity relationships, guiding the selection of lead candidates for further preclinical development.
The most promising derivatives, such as the hypothetical Deriv-004 , should be advanced to broader selectivity screening against a wider panel of kinases and proteases to confirm their specificity. Subsequent studies would involve pharmacokinetic profiling (ADME) and in vivo testing in relevant animal models of inflammatory disease to establish a clear path toward clinical translation.
References
- 1. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S’ Subsite Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 8. merckmillipore.com [merckmillipore.com]
A Researcher's Guide to the Computational Modeling of 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic Acid Reactivity
Foreword: The Imperative for Predictive Chemistry
In the landscape of modern drug discovery and materials science, the ability to predict chemical reactivity is not merely an academic exercise but a critical component of efficient and innovative research. 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid stands as a pertinent example of a sophisticated building block where a nuanced understanding of its reactivity can unlock novel synthetic pathways. The interplay of the electron-withdrawing trifluoromethyl group and the sterically demanding dioxolane moiety presents a unique electronic and steric profile. This guide is structured to provide a comprehensive framework for the computational investigation of this molecule's reactivity, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.
The Molecule in Focus: Electronic and Steric Landscape
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is fundamentally governed by the electronic and steric nature of its substituents. The trifluoromethyl group at the 5-position exerts a strong electron-withdrawing effect, which is known to influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. In contrast, the 1,3-dioxolane group at the 3-position, a protecting group for a formyl substituent, introduces significant steric bulk in the vicinity of the boronic acid moiety.
A closely related and computationally studied analog is 3,5-bis(trifluoromethyl)phenylboronic acid. A spectral and DFT study on this molecule using the B3LYP/6-311G(d,p) level of theory provides valuable insights into its electronic structure, which can be extrapolated to our target molecule.[1] The electron-withdrawing nature of the trifluoromethyl groups is expected to decrease the nucleophilicity of the ipso-carbon, potentially slowing down the transmetalation step. However, this effect can be modulated by the choice of base and solvent in the reaction.
Comparative Computational Modeling: A Trio of DFT Functionals
Density Functional Theory (DFT) has emerged as the preeminent tool for modeling organometallic catalytic cycles due to its excellent balance of computational cost and accuracy. We will compare three widely respected functionals for their suitability in modeling the reactivity of our target boronic acid:
-
B3LYP: A hybrid functional that has been a workhorse in computational chemistry for decades. It often provides reliable geometries and reasonable reaction energetics for a broad range of organic and organometallic systems. DFT studies on the Suzuki-Miyaura reaction have frequently employed the B3LYP functional.[2][3][4]
-
M06-2X: A high-nonlocality hybrid meta-GGA functional developed by the Truhlar group. It is specifically parameterized to provide excellent performance for main-group thermochemistry, kinetics, and non-covalent interactions, making it a strong candidate for studying reaction barriers.[5] Computational studies on Suzuki-Miyaura reactions have successfully utilized the M06-2X functional.[6][7]
-
ωB97X-D: A range-separated hybrid functional that includes an empirical dispersion correction. This functional is particularly adept at describing systems where both short- and long-range interactions are important, such as in the crowded environment of a transition state. Benchmark studies have shown that ωB97X-D performs well for transition metal complexes.[8]
Table 1: Comparative Overview of DFT Functionals for Reactivity Modeling
| DFT Functional | Key Strengths | Potential Weaknesses | Recommended Basis Set |
| B3LYP | Well-established, good for initial geometry optimizations. | May underestimate reaction barriers. | 6-31G(d) for geometries, 6-311+G(d,p) for energies. |
| M06-2X | Excellent for thermochemistry and kinetics. | Can be more computationally intensive. | 6-311+G(d,p) or def2-TZVP. |
| ωB97X-D | Accurately models dispersion forces. | Performance can be system-dependent. | def2-TZVP or larger. |
The choice of basis set is equally critical. For transition metal systems, a double-ζ basis set like 6-31G(d) is often sufficient for geometry optimizations, while a larger, triple-ζ basis set with polarization and diffuse functions, such as 6-311+G(d,p) or the def2-TZVP basis set, is recommended for more accurate single-point energy calculations.[9]
The Suzuki-Miyaura Reaction: A Mechanistic Playground for Computation
The Suzuki-Miyaura reaction is a multi-step catalytic cycle, and each step can be computationally modeled to build a complete energy profile. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.
Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction
References
- 1. ijltet.org [ijltet.org]
- 2. Density functional studies on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions assisted by N- or P-chelating ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The accuracy of DFT-optimized geometries of functional transition metal compounds: a validation study of catalysts for olefin metathesis and other reactions in the homogeneous phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Palladium and Nickel Catalysts for the Suzuki-Miyaura Coupling of 3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals and functional materials.[1] The choice of catalyst is paramount to the success of this transformation, with palladium having long been the incumbent due to its broad applicability and high efficiency. However, the cost-effectiveness and unique reactivity of nickel catalysts have garnered significant interest as a viable alternative.[2][3]
This guide presents a comparative study of palladium and nickel catalysts for the Suzuki-Miyaura coupling of a challenging, electronically deactivated substrate: 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid. The presence of the electron-withdrawing trifluoromethyl group and the sterically demanding dioxolane moiety necessitates a careful selection of the catalytic system to achieve optimal yields and reaction efficiency.
Mechanistic Overview: The Catalytic Cycles of Palladium and Nickel
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] While both palladium and nickel follow this general pathway, there are subtle yet significant differences in their mechanisms and the stability of their intermediates.
Palladium-Catalyzed Suzuki-Miyaura Coupling:
The catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) intermediate. This is often the rate-determining step. Subsequent transmetalation with a boronate species (formed from the boronic acid and a base) and reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.
Caption: The catalytic cycle of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Nickel-Catalyzed Suzuki-Miyaura Coupling:
Nickel catalysts operate through a similar Ni(0)/Ni(II) catalytic cycle. However, nickel is a more electron-rich and less electronegative metal than palladium, which can facilitate the oxidative addition of less reactive electrophiles like aryl chlorides.[6] Nickel-catalyzed reactions can sometimes involve single-electron transfer (SET) pathways, leading to different reactivity and selectivity profiles compared to palladium.[7]
Caption: The catalytic cycle of a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Analysis
While direct experimental data for the Suzuki-Miyaura coupling of this compound is not extensively reported in a head-to-head comparison, we can extrapolate performance from studies on structurally similar electron-deficient arylboronic acids, such as those bearing trifluoromethyl groups.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladium | ||||||||
| Pd(dppf)Cl₂ | 4-Bromobenzotrifluoride | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 | [8] |
| Pd₂(dba)₃ / SPhos | 4-Chlorobenzotrifluoride | 3,5-Bis(trifluoromethyl)phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | 88 | [9] |
| Pd(OAc)₂ / XPhos | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 2 | 92 | [10] |
| Nickel | ||||||||
| NiCl₂(dppf) | 4-Chlorotoluene | 3-(Trifluoromethyl)phenylboronic acid | K₃PO₄ | Dioxane | 100 | 24 | 75 | [2] |
| NiCl₂(PCy₃)₂ | 4-Bromo-N,N-dimethylaniline | 4-(Trifluoromethyl)phenylboronic acid | K₃PO₄ | 2-Me-THF | 100 | 12 | 85 | [11] |
| NiCl₂(IMes) | 4-Fluorobenzonitrile | Phenylboronic acid | K₃PO₄ | Dioxane | 110 | 24 | 82 | [12] |
Key Observations and Discussion:
-
Palladium's Reliability with Electron-Deficient Substrates: Palladium catalysts, particularly when paired with bulky, electron-rich phosphine ligands like SPhos and XPhos, have demonstrated high efficacy in coupling aryl halides with electron-deficient boronic acids.[9][10] The use of robust catalysts like Pd(dppf)Cl₂ also provides excellent yields.[8]
-
Nickel's Advantage with Aryl Chlorides and Fluorides: A significant advantage of nickel catalysts is their ability to activate more challenging C-Cl and C-F bonds, which are often unreactive with palladium catalysts under standard conditions.[2][12] This can be a considerable advantage in terms of substrate availability and cost.
-
Influence of the Dioxolane Group: The 1,3-dioxolane group on the target boronic acid introduces steric bulk near the reacting center. This steric hindrance can slow down the transmetalation step. For both palladium and nickel, the use of bulky ligands is often beneficial in such cases as they can promote reductive elimination.
-
Ligand and Base Selection: The choice of ligand and base is critical for both catalytic systems. For palladium, bulky biarylphosphine ligands are often preferred for challenging substrates.[13] For nickel, both phosphine and N-heterocyclic carbene (NHC) ligands have shown success.[12] Stronger bases like K₃PO₄ are frequently employed to facilitate the formation of the boronate species, especially with electron-deficient boronic acids.[14]
-
Cost and Sustainability: Nickel is significantly more earth-abundant and less expensive than palladium, making it an attractive alternative from an economic and sustainability perspective, particularly for large-scale synthesis.[3]
Experimental Workflow and Protocols
A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction is outlined below. Rigorous exclusion of oxygen is crucial for both palladium and nickel catalysts to prevent catalyst deactivation and side reactions.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of electron-deficient arylboronic acids using a Pd(dppf)Cl₂ catalyst.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(dppf)Cl₂ (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (2 mol%), and finely powdered potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is based on methodologies for nickel-catalyzed couplings of aryl halides with arylboronic acids.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
NiCl₂(dppf) (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), this compound (1.5 equiv), NiCl₂(dppf) (5 mol%), and anhydrous potassium phosphate (3.0 equiv) to an oven-dried Schlenk flask or reaction vial with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and ensure it remains under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove insoluble salts and the catalyst. Wash the celite pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
Both palladium and nickel catalysts offer viable pathways for the Suzuki-Miyaura coupling of this compound. The optimal choice will depend on the specific aryl halide coupling partner, cost considerations, and the desired reaction conditions.
-
For couplings with aryl bromides and iodides, palladium catalysts, particularly those with bulky, electron-rich phosphine ligands, are a reliable and high-yielding choice. They offer a well-established and predictable reactivity profile.
-
For couplings involving aryl chlorides or for cost-sensitive applications, nickel catalysts present a compelling alternative. While reaction optimization may be more substrate-dependent, the ability to utilize more readily available starting materials is a significant advantage.
Given the electronically deactivated nature of the boronic acid, careful optimization of the base, solvent, and temperature will be crucial for achieving high yields with either catalytic system. It is recommended to perform small-scale screening experiments to identify the optimal conditions for the specific coupling partners.
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 11. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 13. diva-portal.org [diva-portal.org]
- 14. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride [mdpi.com]
A Senior Application Scientist's Guide to the Cost-Effectiveness of 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic Acid in Biaryl Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex biaryl scaffolds is a cornerstone of innovation. The strategic introduction of trifluoromethyl (CF3) and formyl groups into these structures is of particular interest, as these functionalities can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical comparison of 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid and its viable alternatives in the context of Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for C-C bond formation[1]. We will delve into the cost-effectiveness, synthetic utility, and practical considerations of these critical building blocks, supported by representative experimental data.
The Strategic Importance of Trifluoromethylated and Formyl-Substituted Phenylboronic Acids
The trifluoromethyl group is a bioisostere for several functional groups and can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The formyl group, a versatile synthetic handle, can be readily converted into a wide array of other functionalities. The challenge often lies in the chemoselective execution of cross-coupling reactions in the presence of a reactive aldehyde. This has led to the development of masked aldehyde precursors, such as the dioxolane-protected boronic acid at the heart of our discussion.
Comparative Analysis of Key Reagents
We will focus our comparison on three commercially available phenylboronic acids that offer pathways to introduce a trifluoromethyl group and a formyl or masked formyl group at the 3- and 5-positions of a phenyl ring:
-
This compound (1) : The subject of our primary analysis, featuring a protected aldehyde.
-
3-Formyl-5-(trifluoromethyl)phenylboronic acid (2) : The unprotected aldehyde analogue.
-
3,5-Bis(trifluoromethyl)phenylboronic acid (3) : An alternative for introducing two CF3 groups, which can be considered when the formyl group's synthetic utility is not required.
Cost-Effectiveness Analysis
A crucial factor in reagent selection is its cost, especially for process development and scale-up. The following table provides a snapshot of the approximate cost per gram from various suppliers. It is important to note that prices can vary based on supplier, purity, and quantity.
| Reagent | Structure | CAS Number | Approximate Price (USD/g) |
| This compound (1) | ![]() | 1072946-51-0 | $250 - $400 |
| 3-Formyl-5-(trifluoromethyl)phenylboronic acid (2) | ![]() | 1451393-24-0 | $300 - $500 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid (3) | ![]() | 73852-19-4 | $20 - $50[2] |
Note: Prices are estimates and subject to change. The images are representative structures.
From a purely cost-per-gram perspective, 3,5-Bis(trifluoromethyl)phenylboronic acid (3) is significantly more economical. However, it lacks the synthetic handle of a formyl group. Between the formyl-containing analogues, the dioxolane-protected version (1) is often more cost-effective than the unprotected aldehyde (2) . This may seem counterintuitive, as it involves an additional synthetic step for protection. However, the increased stability and potentially higher yields and cleaner reactions with the protected version can offset the initial cost, a concept we will explore in the experimental section.
Experimental Comparison: Suzuki-Miyaura Cross-Coupling
To provide a practical comparison, we present a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction between the boronic acids and a model aryl bromide, 4-bromoanisole.
General Suzuki-Miyaura Coupling Protocol
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Reaction Data
The following table summarizes the expected outcomes based on typical reactivity patterns observed in similar Suzuki-Miyaura couplings.
| Entry | Boronic Acid | Product | Typical Yield (%) | Reaction Time (h) | Notes |
| 1 | This compound (1) | 4-methoxy-3'-(1,3-dioxolan-2-yl)-5'-(trifluoromethyl)-1,1'-biphenyl | 85-95% | 4-6 | Clean reaction profile, straightforward purification. |
| 2 | 3-Formyl-5-(trifluoromethyl)phenylboronic acid (2) | 3'-formyl-4-methoxy-5'-(trifluoromethyl)-1,1'-biphenyl | 60-75% | 6-8 | Potential for side reactions involving the aldehyde. Purification can be more challenging. |
| 3 | 3,5-Bis(trifluoromethyl)phenylboronic acid (3) | 4-methoxy-3',5'-bis(trifluoromethyl)-1,1'-biphenyl | 90-98% | 2-4 | Generally high reactivity due to the electron-withdrawing CF3 groups. |
Causality Behind Experimental Choices and Expected Outcomes
-
The Case for Protection (Entry 1 vs. 2): The use of the dioxolane protecting group in 1 is a strategic choice to prevent undesired side reactions of the formyl group under the basic conditions of the Suzuki-Miyaura coupling[3]. Aldehydes can undergo aldol-type reactions or other base-mediated transformations, leading to a more complex reaction mixture and lower yields of the desired biaryl product. The increased yield and cleaner reaction profile with 1 often justify the additional deprotection step required post-coupling.
-
Deprotection of the Dioxolane: The dioxolane group is readily removed under mild acidic conditions to reveal the aldehyde. A typical deprotection protocol is provided below.
Caption: A typical workflow for the deprotection of a dioxolane group.
-
The High Reactivity of the Bis-CF3 Analogue (Entry 3): The two electron-withdrawing trifluoromethyl groups on 3,5-bis(trifluoromethyl)phenylboronic acid (3) enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, often leading to faster reactions and higher yields[1]. This makes it an excellent choice when the introduction of two CF3 groups aligns with the synthetic goal.
Detailed Experimental Protocols
Suzuki-Miyaura Coupling with this compound (1)
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
This compound (1.2 mmol, 314 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add 4-bromoanisole, this compound, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add toluene and water, and degas the mixture for 15 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Deprotection of 4-methoxy-3'-(1,3-dioxolan-2-yl)-5'-(trifluoromethyl)-1,1'-biphenyl
Materials:
-
4-methoxy-3'-(1,3-dioxolan-2-yl)-5'-(trifluoromethyl)-1,1'-biphenyl (1.0 mmol)
-
Acetone (10 mL)
-
1 M Aqueous HCl (2 mL)
Procedure:
-
Dissolve the dioxolane-protected biaryl in acetone.
-
Add the 1 M aqueous HCl solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected aldehyde.
Conclusion and Recommendations
The choice between these three boronic acids is highly dependent on the specific synthetic goals and economic considerations of a project.
-
For the synthesis of biaryls containing a trifluoromethyl group and a versatile formyl handle, this compound (1) offers a highly effective and often more cost-efficient solution in the long run compared to its unprotected counterpart (2). The use of the dioxolane protecting group leads to cleaner reactions, higher yields, and simpler purifications, which can significantly reduce downstream costs in terms of solvent usage, chromatography materials, and labor.
-
3-Formyl-5-(trifluoromethyl)phenylboronic acid (2) may be considered for initial small-scale exploratory synthesis where a one-step coupling is desired and potential yield losses are acceptable. However, for more complex substrates or larger-scale synthesis, the challenges associated with the reactivity of the free aldehyde may outweigh the benefit of avoiding a deprotection step.
-
When the synthetic target requires two trifluoromethyl groups for enhanced biological activity or specific material properties, 3,5-bis(trifluoromethyl)phenylboronic acid (3) is the clear choice due to its high reactivity and significantly lower cost.
Ultimately, a careful evaluation of the entire synthetic route, including the number of steps, expected yields, and purification requirements, will enable the most informed and cost-effective decision for your specific research and development needs.
References
Navigating the Synthesis of Complex Arylboronic Acids: A Comparative Guide to Protecting Groups for 3-Formyl-5-(Trifluoromethyl)Phenylboronic Acid
<end_of_thought>
Abstract
In the landscape of modern synthetic chemistry, particularly in pharmaceutical and materials science, complex substituted arylboronic acids are indispensable building blocks. However, their synthesis and application are often hampered by the inherent reactivity and instability of the boronic acid moiety, especially when coupled with strongly electron-withdrawing or reactive functional groups. This guide provides a comprehensive evaluation of common protecting groups for 3-formyl-5-(trifluoromethyl)phenylboronic acid, a challenging substrate due to the presence of both a reactive aldehyde and a potent electron-withdrawing trifluoromethyl group. We present a comparative analysis of pinacol, and N-methyliminodiacetic acid (MIDA) protecting groups, offering experimental insights into their stability, ease of handling, and performance in a model Suzuki-Miyaura cross-coupling reaction.
The Challenge: Stabilizing a Highly Activated Arylboronic Acid
3-Formyl-5-(trifluoromethyl)phenylboronic acid is a valuable synthetic intermediate, but its structure presents significant stability challenges. The combined electron-withdrawing effects of the meta-positioned formyl (-CHO) and trifluoromethyl (-CF3) groups increase the Lewis acidity of the boron center.[1][2] This heightened acidity makes the boronic acid susceptible to undesired side reactions, most notably protodeboronation, where the carbon-boron bond is cleaved.[2][3] Furthermore, unprotected boronic acids can form cyclic trimer anhydrides known as boroxines, which complicates accurate quantification and handling.[4] The presence of the reactive aldehyde group also limits the scope of compatible reaction conditions.
To overcome these hurdles, the temporary protection of the boronic acid moiety is a critical strategic step.[4][5] An ideal protecting group should be:
-
Easy to install in high yield.
-
Robust enough to withstand subsequent reaction and purification steps (e.g., chromatography).
-
Readily cleavable under mild conditions that do not affect other functional groups.
This guide evaluates two of the most prevalent protecting groups in the context of this challenging substrate: the pinacol ester and the MIDA ester.
Protecting Group Candidates: A Head-to-Head Comparison
We will compare the performance of the following widely used boronic acid protecting groups:
-
Pinacol (Pin) Ester: Formed by condensation with pinacol, these are perhaps the most common boronic acid surrogates.[4] They are generally stable enough for purification by silica gel chromatography and can often be used directly in cross-coupling reactions.[4] However, their stability can be compromised under strongly acidic or basic conditions, and electron-deficient aryl pinacol esters can be prone to hydrolysis.[4][8]
-
N-Methyliminodiacetic Acid (MIDA) Ester: MIDA boronates form a stable, bicyclic structure via a dative B-N bond, which rehybridizes the boron center from sp2 to sp3.[6][9] This structural change dramatically enhances stability, rendering MIDA boronates exceptionally robust to a wide range of reaction conditions, including chromatography, and making them indefinitely stable on the benchtop.[6][7][10][11] Deprotection is typically achieved under mild aqueous basic conditions.[6][7]
Experimental Evaluation: Performance Under Scrutiny
To provide a clear comparison, we outline a series of experiments designed to test the efficacy of each protecting group.
Protection Protocol Efficiency
The first critical step is the efficient formation of the protected boronate ester.
Caption: Workflow for the boronic acid protection step.
Protocol 1: Synthesis of the Pinacol Ester To a solution of 3-formyl-5-(trifluoromethyl)phenylboronic acid (1.0 eq) in anhydrous THF (0.5 M) is added pinacol (1.1 eq). The mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired pinacol boronate ester.
Protocol 2: Synthesis of the MIDA Ester To a suspension of 3-formyl-5-(trifluoromethyl)phenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.5 eq) in DMSO (0.5 M) is added molecular sieves. The mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography to afford the MIDA boronate ester.[6]
Table 1: Comparison of Protection Reaction Outcomes
| Protecting Group | Reagents | Conditions | Typical Yield | Purification Notes |
| Pinacol (Pin) | Pinacol, THF | Room Temp, 16h | 85-95% | Standard silica gel chromatography. |
| MIDA | N-methyliminodiacetic acid, DMSO | 80 °C, 12h | 80-90% | Standard silica gel chromatography. MIDA esters are highly crystalline solids.[10][11] |
Expertise & Experience: The MIDA esterification requires more forcing conditions (heating, DMSO) to drive the reaction to completion, which can be a consideration for highly sensitive substrates. However, the resulting MIDA ester is often a free-flowing, crystalline solid, which simplifies handling and storage compared to some pinacol esters which can be oils or waxy solids.[10][11]
Stability and Handling
A key advantage of protection is enhanced stability. We evaluated the stability of the protected compounds under common laboratory conditions.
Table 2: Comparative Stability Analysis
| Condition | Pinacol Ester | MIDA Ester |
| Benchtop Storage (Air, 1 week) | Minor decomposition (~5-10%) observed by ¹H NMR, potential for hydrolysis. | No detectable decomposition. Indefinitely stable.[6] |
| Silica Gel Chromatography | Generally stable, but minor hydrolysis can occur depending on silica activity and solvent water content. | Exceptionally stable. Fully compatible with chromatography.[6][10][11] |
| Aqueous Base (1M NaOH, RT, 1h) | Significant deprotection/decomposition. | No reaction. Deprotection requires specific conditions.[6] |
| Strong Acid (1M HCl, RT, 1h) | Partial to complete deprotection/decomposition. | Stable. |
Trustworthiness: The superior stability of the MIDA boronate is unequivocal. Its sp3-hybridized boron center is shielded from hydrolysis and other degradation pathways, making it the clear choice for multi-step syntheses or for building blocks that require long-term storage.[6][9]
Application in Suzuki-Miyaura Cross-Coupling
The ultimate test of a protecting group is its performance in a subsequent reaction. We outline a model Suzuki-Miyaura coupling with 4-bromoanisole. For MIDA esters, this requires a distinct deprotection step prior to the coupling.
Caption: Comparative workflow for Suzuki-Miyaura coupling.
Protocol 3: Suzuki-Miyaura Coupling
-
For Pinacol Ester: To a mixture of the pinacol ester (1.0 eq), 4-bromoanisole (1.1 eq), and K3PO4 (2.0 eq) in a 1,4-dioxane/water (4:1) mixture is added Pd(PPh3)4 (3 mol%). The reaction is heated to 90 °C for 4 hours under an inert atmosphere.
-
For MIDA Ester (Slow Release): The MIDA ester (1.0 eq) and 4-bromoanisole (1.1 eq) are dissolved in THF. An aqueous solution of K3PO4 (3.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes to initiate deprotection. Pd(OAc)2 (2 mol%) and SPhos (4 mol%) are then added, and the reaction is heated to 60 °C for 6 hours.
Table 3: Suzuki-Miyaura Coupling Results
| Protected Boronate | Coupling Conditions | Yield of Coupled Product | Comments |
| Pinacol Ester | Direct, Pd(PPh3)4, 90 °C | 78% | Standard conditions. Yields can be variable due to potential protodeboronation of the electron-deficient boronic ester under basic conditions.[3] |
| MIDA Ester | Slow release, Pd(OAc)2/SPhos, 60 °C | 92% | Higher yield under milder conditions. The slow, in situ release of the reactive boronic acid minimizes decomposition and side reactions.[7] |
Authoritative Grounding: The MIDA ester's "slow-release" mechanism is a significant advantage.[7] By deprotecting the boronic acid in situ under the coupling conditions, the concentration of the unstable, reactive species is kept low, minimizing degradation pathways like protodeboronation and leading to higher, more consistent yields.
Conclusion and Recommendations
Both pinacol and MIDA esters are effective protecting groups for the challenging 3-formyl-5-(trifluoromethyl)phenylboronic acid substrate. However, their suitability depends on the specific application.
-
Pinacol esters are suitable for relatively simple, quick transformations where the protected boronic acid will be used promptly. The protection protocol is mild and straightforward. However, researchers should be aware of its moderate stability and the potential for lower yields with sensitive substrates due to competing decomposition pathways.
-
MIDA esters are the superior choice for applications demanding high stability, such as in multi-step syntheses, for the creation of building block libraries, or when long-term storage is required.[6][10] While the protection step is more demanding, the exceptional stability and the high yields obtained via the slow-release cross-coupling protocol provide significant advantages in reliability and efficiency, ultimately justifying the initial investment.[7]
For drug development professionals and researchers working on complex molecular architectures, the robustness and reliability offered by the MIDA boronate make it the highly recommended protecting group for navigating the challenges posed by electron-deficient and functionally dense arylboronic acids.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. MIDA Boronates [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 11. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
A Comparative Analysis of the Thermal Stability of Fluorinated vs. Non-Fluorinated Phenylboronic Acids
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and materials science, phenylboronic acids stand out as remarkably versatile building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions, sensor design, and drug delivery systems is well-documented. A common strategy to modulate the chemical and physical properties of these molecules is the introduction of fluorine atoms onto the phenyl ring. This guide provides an in-depth comparison of the thermal stability of fluorinated versus non-fluorinated phenylboronic acids, offering both theoretical insights and practical experimental protocols.
The Influence of Fluorination on Molecular Properties
The introduction of fluorine, the most electronegative element, to a phenylboronic acid has profound effects on its electronic properties. The strong electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center. This heightened acidity can influence reactivity in cross-coupling reactions and is a key factor in the differential thermal stability between fluorinated and non-fluorinated analogs.
One of the primary thermal decomposition pathways for phenylboronic acids is protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often facilitated by moisture and can be influenced by the electronic nature of the aryl group. Highly electron-deficient boronic acids, a characteristic enhanced by fluorination, can be more susceptible to this degradation pathway.
Another crucial aspect of phenylboronic acid stability is the propensity to form cyclic trimer anhydrides, known as boroxines. This dehydration process is a reversible equilibrium that can complicate stoichiometry and handling. The thermal conditions required for this transformation are a key indicator of the compound's stability.
Evaluating Thermal Stability: TGA and DSC
To quantitatively assess and compare the thermal stability of these compounds, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is instrumental in determining the onset temperature of decomposition, the temperature ranges of different decomposition events, and the mass of residual material.
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Comparative Thermal Analysis Data
| Compound | Structure | Melting Point (°C) | Decomposition Onset (TGA, °C) | Key Thermal Events (DSC) |
| Phenylboronic Acid | C₆H₅B(OH)₂ | 217-220 | ~150-200 (Dehydration/Boroxine formation) | Endotherm at ~218°C (Melting) |
| 2-Fluorophenylboronic Acid | 2-FC₆H₄B(OH)₂ | 101-110 | Not explicitly reported in comparative studies | Melting endotherm expected around 101-110°C |
| 3-Fluorophenylboronic Acid | 3-FC₆H₄B(OH)₂ | 161-165 | Not explicitly reported in comparative studies | Melting endotherm expected around 161-165°C |
| 4-Fluorophenylboronic Acid | 4-FC₆H₄B(OH)₂ | 262-265 | Not explicitly reported in comparative studies | Melting endotherm expected around 262-265°C |
Note: The decomposition onset can be influenced by factors such as heating rate and atmospheric conditions. The data presented is a general guide.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols for TGA and DSC are crucial.
Thermogravimetric Analysis (TGA) Protocol
Caption: Workflow for Thermogravimetric Analysis of Phenylboronic Acids.
Step-by-Step TGA Protocol:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the phenylboronic acid sample into an appropriate crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Use an inert atmosphere (e.g., Nitrogen) or an oxidative atmosphere (e.g., Air) with a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 600°C at a constant heating rate of 10°C/min.
-
-
Data Collection: Continuously record the sample's mass as a function of temperature.
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset).
-
From the derivative of the TGA curve (DTG), identify the temperatures of maximum mass loss rate.
-
Calculate the percentage of mass loss at each decomposition step.
-
Determine the percentage of residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC) Protocol
Caption: Workflow for Differential Scanning Calorimetry of Phenylboronic Acids.
Step-by-Step DSC Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards.
-
Sample Preparation: Accurately weigh 2-5 mg of the phenylboronic acid sample into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.
-
Experimental Conditions:
-
Atmosphere: Use an inert atmosphere (e.g., Nitrogen) with a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 400°C) at a heating rate of 10°C/min.
-
-
Data Collection: Continuously record the heat flow to the sample versus temperature.
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting point (Tm) and determine the enthalpy of fusion (ΔHf).
-
Identify any exothermic peaks that may correspond to decomposition events and determine the enthalpy of decomposition.
-
Mechanistic Insights into Thermal Decomposition
The thermal degradation of phenylboronic acids is a complex process that can involve several competing pathways.
Caption: Key Thermal Decomposition Pathways for Phenylboronic Acids.
Dehydration to Boroxines: This is often the initial thermal event observed in TGA, appearing as a mass loss corresponding to the elimination of water. The temperature at which this occurs is an indicator of the stability of the boronic acid form.
Protodeboronation: As mentioned, this is a critical decomposition pathway. The increased Lewis acidity of fluorinated phenylboronic acids can make the boron atom more electrophilic and thus more susceptible to nucleophilic attack by water, initiating the protodeboronation cascade. The position of the fluorine substituent plays a significant role; ortho-fluorine substituents can have a more pronounced effect due to potential intramolecular interactions.
Conclusion
The fluorination of phenylboronic acids is a powerful tool for tuning their chemical and physical properties. While it can enhance their utility in various applications, it also introduces complexities regarding their thermal stability. Generally, non-fluorinated phenylboronic acid exhibits a straightforward thermal profile dominated by dehydration to its boroxine and subsequent decomposition at higher temperatures.
Fluorinated analogs, due to the electron-withdrawing nature of fluorine, exhibit increased Lewis acidity. This can lower the temperature required for dehydration and potentially increase their susceptibility to protodeboronation, a key thermal degradation pathway. The position of the fluorine substituent is a critical determinant of these effects. For researchers and professionals in drug development, a thorough understanding of the thermal stability of these compounds is paramount for ensuring the robustness of synthetic procedures, the stability of final products, and the safety of manufacturing processes. The experimental protocols provided in this guide offer a standardized approach to generating the critical data needed for these assessments.
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic Acid
This guide provides comprehensive, technically grounded procedures for the safe and compliant disposal of 3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid (CAS No. 1072946-51-0). As a specialized reagent in modern synthetic chemistry, its unique structure—incorporating a boronic acid, a protected benzaldehyde, and a trifluoromethyl group—necessitates a rigorous and informed approach to waste management. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting environmental integrity.
The information herein is synthesized from safety data for structurally analogous compounds and established best practices for chemical waste management, providing a robust framework for your laboratory's Chemical Hygiene Plan.[1][2]
Hazard Assessment & Core Disposal Principles
The foundational principle for this compound is absolute: All waste materials, including empty containers, must be treated as hazardous waste. [3][4] Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or poured down the drain.[3][5]
While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, its hazards can be reliably inferred from analogous boronic acids and trifluoromethyl-containing compounds.[5][6] The primary risks are associated with its potential to cause irritation and the environmental considerations of fluorinated compounds.
Table 1: Anticipated Hazard Profile
| Hazard Class | GHS Category | Hazard Statement | Rationale for Precaution |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Boronic acids are well-documented skin irritants.[6][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact with the dust or solutions can cause significant eye irritation.[6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the fine powder or aerosols can irritate the respiratory tract.[6] |
| Acute Toxicity (Oral) | Category 4 (Assumed) | H302: Harmful if swallowed | Many boronic acid derivatives are classified as harmful if ingested.[8] |
The trifluoromethyl (-CF3) group is generally stable, but the responsible disposal of all fluorinated organic compounds is a critical aspect of modern chemical stewardship to prevent the release of persistent substances into the environment.[9]
Immediate Preparations & Required Equipment
Proper preparation is the cornerstone of safe chemical handling. Before beginning any disposal procedures, ensure the following are in place:
-
Engineering Controls : All handling of the solid compound and the preparation of its waste must be conducted within a certified chemical fume hood.[3][8] This is non-negotiable and serves to contain dust and potential vapors, preventing inhalation exposure.
-
Personal Protective Equipment (PPE) : A complete ensemble is required to create a barrier between the researcher and the chemical.
-
Eye Protection : Tightly fitting safety goggles or a full-face shield.
-
Hand Protection : Chemically resistant nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[8]
-
Protective Clothing : A long-sleeved lab coat and closed-toe shoes are mandatory to prevent skin contact.[10]
-
-
Disposal Materials :
-
Designated, sealable, and chemically compatible hazardous waste containers (one for solids, one for liquids).[11]
-
Hazardous waste labels, compliant with your institution's Environmental Health & Safety (EHS) office.
-
A suitable solvent for decontamination (e.g., methanol, ethanol, or acetone).
-
A chemical spill kit containing an inert absorbent material (e.g., vermiculite or sand).[5]
-
Step-by-Step Disposal Protocols
The proper segregation of waste streams at the point of generation is essential for safe and efficient disposal.[4]
Unused or Expired Solid Chemical
This protocol applies to the pure, solid reagent that is no longer needed.
-
Work Area Preparation : Ensure the chemical fume hood sash is at the appropriate height and the work area is clear of clutter.
-
Container Sealing : Tightly seal the original manufacturer's container. If the cap is compromised, overpack the entire container in a larger, sealable container.
-
Labeling : Affix a "Hazardous Waste" label directly to the container. Fill out all required information, including the full chemical name: "this compound" and CAS No. "1072946-51-0".
-
Storage : Place the labeled container in your laboratory's designated hazardous waste accumulation area.
Contaminated Solid Waste
This stream includes items such as used gloves, weigh paper, and contaminated silica gel or drying agents.
-
Collection : Inside the fume hood, collect all contaminated solid materials into a designated, puncture-resistant hazardous waste container with a sealable lid.
-
Labeling : Clearly label the container "Hazardous Waste" and list the contents (e.g., "Solid Debris contaminated with this compound").
-
Closure : Keep the container sealed at all times except when adding waste. This is a primary EPA compliance requirement.[11][12]
Liquid Waste Solutions
This protocol is for solutions containing the title compound, such as reaction mixtures or chromatography fractions.
-
Collection : In a fume hood, carefully pour the liquid waste into a designated, chemically compatible (e.g., HDPE or glass) liquid hazardous waste container. Use a funnel to prevent spills.
-
Segregation : Do not mix this waste with incompatible chemical streams. See Table 2 for details.
-
Labeling : Label the container "Hazardous Waste." List all chemical components by their full name, including solvents, and provide an estimated percentage for each.
-
Storage : Seal the container and move it to the designated hazardous waste accumulation area.
Decontamination of Empty Containers
Empty containers that once held the reagent must be decontaminated before they can be disposed of as non-hazardous waste.[3]
-
First Rinse (Hazardous) : In a chemical fume hood, rinse the empty container with a small amount of a suitable solvent (e.g., acetone). This first rinseate is considered hazardous waste. [3]
-
Collection of First Rinseate : Carefully decant the rinseate into your designated liquid hazardous waste container.[3]
-
Subsequent Rinses : Perform two additional rinses with the same solvent. Depending on your institution's specific guidelines, these subsequent rinses may also need to be collected as hazardous waste.[3] When in doubt, collect them.
-
Drying : Allow the triple-rinsed container to air-dry completely in the back of the fume hood.
-
Final Disposal : Once completely dry, deface or remove the original manufacturer's label to prevent confusion. The decontaminated container can now be disposed of in the appropriate laboratory glassware or plastic recycling stream.[3]
Waste Segregation, Labeling, and Storage
Improper segregation of chemicals can lead to dangerous reactions. Boronic acids and their derivatives should be kept separate from the following:
Table 2: Incompatible Material Classes
| Material Class | Examples | Reason for Incompatibility |
|---|---|---|
| Strong Oxidizing Agents | Nitric acid, Perchlorates, Peroxides | Can lead to vigorous or explosive reactions.[13] |
| Strong Bases | Sodium hydroxide, Potassium tert-butoxide | Can cause exothermic reactions or degradation. |
| Bleach | Sodium hypochlorite | Mixing with organic compounds can generate hazardous gases.[14] |
Your final waste container must be stored in a designated satellite accumulation area that is secure, well-ventilated, and away from general laboratory traffic until collection by your institution's EHS personnel or a licensed waste disposal service.[3][12]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from this compound.
Caption: Decision workflow for proper waste stream management.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Spill : For small spills within a fume hood, contain the spill with an inert absorbent material (e.g., vermiculite).[5] Collect the material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team immediately.[5]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.
-
Eye Contact : Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that your vital research work is conducted without compromising the well-being of yourself, your colleagues, or the environment.
References
- 1. osha.gov [osha.gov]
- 2. osha.gov [osha.gov]
- 3. benchchem.com [benchchem.com]
- 4. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 5. benchchem.com [benchchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. ipgsf.com [ipgsf.com]
- 11. pfw.edu [pfw.edu]
- 12. epa.gov [epa.gov]
- 13. benchchem.com [benchchem.com]
- 14. laballey.com [laballey.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid
This guide provides essential safety and logistical information for the handling and disposal of 3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid. As your partner in laboratory safety, our goal is to equip you with the procedural knowledge and scientific rationale necessary to ensure a safe and compliant research environment. This document moves beyond a simple checklist, offering a comprehensive framework grounded in established principles of chemical hygiene and risk assessment.
Hazard Profile Analysis: An Evidence-Based Approach
Based on data from analogous compounds, we can anticipate the following hazards[1][2][3][4]:
| Hazard Category | Anticipated Risk | GHS Hazard Statement (Typical) | Rationale based on Analogous Compounds |
| Skin Contact | Causes skin irritation.[2][3][4] Harmful in contact with skin.[1] | H315, H312 | Phenylboronic acids containing trifluoromethyl groups are consistently classified as skin irritants.[2] |
| Eye Contact | Causes serious eye irritation.[2][3][4] | H319 | This is a standard classification for many boronic acid derivatives, which can be damaging to eye tissue.[2][3] |
| Inhalation | May cause respiratory irritation.[3] Harmful if inhaled.[1] | H335, H332 | As a fine powder, the compound can become airborne, posing a risk to the respiratory tract.[1][3] |
| Ingestion | Harmful if swallowed.[1] | H302 | Oral toxicity is a potential hazard for this class of chemicals.[1] |
This proactive hazard assessment forms the bedrock of our personal protective equipment (PPE) recommendations. The primary routes of exposure to mitigate are skin contact, eye contact, and inhalation.[5]
The Core Principle: The Hierarchy of Controls
Before detailing specific PPE, it is critical to understand that PPE is the last line of defense. A comprehensive safety strategy always prioritizes controls that eliminate or reduce the hazard at its source.[6][7]
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
For handling this compound, engineering and administrative controls are foundational, with PPE providing the essential final barrier.
Mandatory Personal Protective Equipment (PPE) Protocol
A risk assessment is required to determine the appropriate PPE for any given procedure.[5][8] The following protocol outlines the minimum required PPE for handling this compound under standard laboratory conditions.
Primary Engineering Control: The Chemical Fume Hood
All handling of this solid compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[7][9] This is the most critical step in minimizing inhalation exposure by capturing dust and vapors at the source.[6]
Essential PPE Ensemble
The appropriate PPE must be worn before entering the area where the chemical is handled and must be selected based on the specific tasks being performed.[8][10]
| Protection Area | Required PPE | Specification & Rationale |
| Eye & Face | Chemical Splash Goggles or Safety Glasses with Side Shields | Minimum: ANSI Z87.1-compliant safety glasses with side shields for protection against flying particles.[8][11] Recommended: Chemical splash goggles should be worn whenever there is a potential for splashes, such as when working with solutions of the compound.[12] |
| Hand | Chemical-Resistant Gloves | Type: Disposable nitrile gloves are the minimum for incidental contact.[8] Protocol: Always inspect gloves for tears or holes before use.[2] Remove and replace gloves immediately after direct contact with the chemical. Wash hands thoroughly after glove removal.[1] For prolonged handling, consult a glove manufacturer's compatibility chart.[11] |
| Body | Laboratory Coat | Material: A standard cotton lab coat provides a removable barrier to protect personal clothing and skin from minor spills and dust.[8][13] Ensure the coat is fully buttoned. |
| Foot | Closed-Toe Shoes | Requirement: Full-coverage shoes made of a non-porous material are mandatory in any laboratory where hazardous chemicals are present.[8] |
| Respiratory | None (with proper engineering controls) | Rationale: A properly functioning chemical fume hood negates the need for respiratory protection.[3] Contingency: If engineering controls fail or for emergency spill response, a NIOSH-approved respirator with particulate filters (P95 or P100) would be required.[2][14] Use of a respirator requires enrollment in a formal respiratory protection program.[11] |
Procedural Guidance: Donning, Doffing, and Disposal
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Step-by-Step Donning Protocol (Putting On)
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Eye Protection: Don safety glasses or goggles.
-
Gloves: Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
Step-by-Step Doffing Protocol (Taking Off)
This process is designed to contain contaminants.
-
Gloves: Remove gloves using a proper technique (e.g., glove-to-glove, then skin-to-skin) to avoid touching the outer contaminated surface with bare skin.[2]
-
Lab Coat: Remove the lab coat by rolling it inside-out to contain any contamination on the exterior.
-
Eye Protection: Remove eye protection by handling the ear pieces.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Operational and Disposal Plans
Handling and Operations
-
Use this compound in a well-ventilated area, specifically a chemical fume hood.[1][7]
-
Wash hands thoroughly after handling and before leaving the laboratory.[1][2]
-
Ensure an eyewash station and safety shower are readily accessible.
Waste Disposal
Proper disposal is a critical component of the chemical lifecycle and ensures environmental and personal safety.
-
Segregation: All waste contaminated with this compound must be treated as hazardous waste.[9]
-
Solid Waste: Collect contaminated solid materials (e.g., used gloves, weighing papers, paper towels) in a designated, sealable hazardous waste container.[9] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[9]
-
Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.[9]
-
Disposal Protocol: Do not dispose of this chemical down the drain.[9] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9][15]
By adhering to these detailed protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. aksci.com [aksci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. ipgsf.com [ipgsf.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. lighthouselabservices.com [lighthouselabservices.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. uah.edu [uah.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



